BTK inhibitor 20
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H42N8O4 |
|---|---|
Molecular Weight |
662.8 g/mol |
IUPAC Name |
10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridinyl]amino]-6-oxo-3-pyridinyl]-2-pyridinyl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7,11-trien-9-one |
InChI |
InChI=1S/C37H42N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,11-14,17,19,23,27,46H,9-10,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1 |
InChI Key |
AHCYLQZSJZNAJF-QHCPKHFHSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5C=CN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8 |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5C=CN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of a Covalent BTK Inhibitor
Disclaimer: "BTK inhibitor 20" is a non-specific term. This guide will focus on the well-characterized, first-in-class covalent Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, as a representative example to explain the core mechanism of action. The principles discussed are broadly applicable to other covalent BTK inhibitors.
Executive Summary
Bruton's tyrosine kinase (BTK) is a critical signaling enzyme in the B-cell antigen receptor (BCR) pathway, making it a key therapeutic target for various B-cell malignancies.[1][2][3] Covalent BTK inhibitors represent a class of targeted therapies that have revolutionized the treatment of diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][4] This document provides a detailed technical overview of the mechanism of action of covalent BTK inhibitors, using ibrutinib as the primary example. It covers the molecular interactions, downstream signaling consequences, quantitative measures of potency, and the experimental protocols used for characterization.
Core Mechanism of Action: Covalent Inhibition
The defining mechanism of action for this class of inhibitors is the formation of an irreversible covalent bond with a specific residue within the active site of the BTK enzyme.[1][4]
-
Target Site: These inhibitors target a non-catalytic cysteine residue at position 481 (Cys481) in the ATP-binding pocket of BTK.[4][5][6]
-
Chemical Reaction: The inhibitor, which contains an electrophilic "warhead" such as an acrylamide group, acts as a Michael acceptor. It forms a stable covalent bond with the thiol group of Cys481.[1][7]
-
Irreversible Inhibition: This covalent modification permanently blocks the ATP-binding site, leading to sustained and irreversible inactivation of BTK's kinase activity.[1][4][5] This prevents BTK from phosphorylating its downstream substrates, thereby disrupting the entire B-cell receptor signaling cascade.[4][8]
Impact on B-Cell Receptor (BCR) Signaling Pathway
BTK is a crucial node in the BCR signaling pathway, which is essential for B-cell proliferation, survival, differentiation, and migration.[3][9][10][11] By inhibiting BTK, these drugs effectively shut down this pro-survival pathway in malignant B-cells.
The key steps impacted are:
-
BCR Activation: Upon antigen binding, the BCR complex activates Src-family kinases (e.g., LYN), which then phosphorylate and activate SYK.
-
BTK Recruitment and Activation: Activated SYK and PI3K signaling lead to the recruitment of BTK to the plasma membrane and its subsequent phosphorylation and full activation.[10]
-
Downstream Cascade: Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2).[12] This triggers a cascade involving calcium mobilization and activation of downstream pathways like NF-κB, ERK, and AKT, which are critical for B-cell survival and proliferation.[9][12]
-
Inhibitor-Induced Blockade: Covalent BTK inhibitors block the autophosphorylation and activation of BTK, preventing the phosphorylation of PLCγ2 and halting the entire downstream signaling cascade.[4][8] This leads to decreased B-cell activation, reduced proliferation, and ultimately, apoptosis (programmed cell death).[9]
Quantitative Data: Potency and Selectivity
The efficacy of a BTK inhibitor is determined by its potency (how little of the drug is needed) and selectivity (how specifically it binds to BTK versus other kinases).
Table 1: Biochemical and Cellular Potency of Representative Covalent BTK Inhibitors
| Inhibitor | BTK IC₅₀ (nM, biochemical) | BTK EC₅₀ (nM, cellular) | Reference(s) |
|---|---|---|---|
| Ibrutinib | 1.5 - 5.1 | 11 | [9][13] |
| Acalabrutinib | 3 - 5.1 | 8 | [13][14] |
| Zanubrutinib | 0.5 | < 10 |[13][15] |
IC₅₀ (Half-maximal inhibitory concentration): Concentration of inhibitor required to reduce enzyme activity by 50%. EC₅₀ (Half-maximal effective concentration): Concentration of inhibitor that provokes a response halfway between the baseline and maximum.
Table 2: Kinase Selectivity Profile
| Inhibitor | Off-Target Kinases Inhibited (at 1µM) | Notes | Reference(s) |
|---|---|---|---|
| Ibrutinib | EGFR, ITK, TEC, BLK, JAK3, etc. | First-generation, less selective.[14][16] | [14][16] |
| Acalabrutinib | Minimal off-target activity. Does not inhibit EGFR, ITK, or TEC.[14] | Second-generation, highly selective.[14] | [14][17] |
| Zanubrutinib | More selective than ibrutinib.[5] | Second-generation, designed for high selectivity and sustained BTK occupancy.[5][6] |[5][6] |
Experimental Protocols
Characterizing the mechanism of action of a BTK inhibitor involves a suite of biochemical and cellular assays.
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified BTK and calculate its IC₅₀ value.
Methodology:
-
Reagents: Recombinant BTK enzyme, kinase buffer, ATP, a suitable BTK substrate (e.g., poly(Glu,Tyr) peptide), the test inhibitor, and a detection reagent like ADP-Glo™.[18][19]
-
Procedure: a. Serially dilute the BTK inhibitor across a 96-well or 384-well plate. b. Add purified recombinant BTK enzyme to each well. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. Incubate at room temperature for a defined period (e.g., 60 minutes). d. Stop the reaction and deplete the remaining unconsumed ATP by adding ADP-Glo™ Reagent. e. Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. f. Measure luminescence using a plate reader. The signal is directly proportional to BTK activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Objective: To confirm that the inhibitor binds to BTK within a live cell environment and to determine its cellular potency.
Methodology:
-
Reagents: A human cell line (e.g., HEK293) engineered to express a BTK-NanoLuc® fusion protein, a fluorescent energy transfer probe that binds BTK, the test inhibitor.[20][21]
-
Procedure: a. Plate the engineered cells and treat them with a range of concentrations of the test inhibitor. b. Add the fluorescent probe to the cells. c. If the inhibitor is not bound to BTK, the fluorescent probe will bind, bringing it in close proximity to the NanoLuc® enzyme. This allows Bioluminescence Resonance Energy Transfer (BRET) to occur when a substrate is added. d. If the inhibitor is bound to BTK, it will compete with and displace the fluorescent probe, resulting in a loss of the BRET signal. e. Measure the BRET signal using a specialized plate reader.
-
Data Analysis: The decrease in the BRET signal is proportional to the amount of inhibitor bound to BTK. Plotting the BRET signal against inhibitor concentration allows for the calculation of cellular target engagement IC₅₀.
Objective: To measure the functional consequence of BTK inhibition by assessing the phosphorylation status of BTK and its downstream targets.
Methodology:
-
Cell Culture and Treatment: Culture a relevant B-cell line (e.g., Ramos) and treat with various concentrations of the BTK inhibitor for a specified time.
-
Stimulation and Lysis: Stimulate the B-cell receptor pathway (e.g., with anti-IgM) to induce BTK phosphorylation. Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF).
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Probe the membrane with a primary antibody specific for phosphorylated BTK (pBTK). c. Wash and then probe with a secondary antibody conjugated to an enzyme (e.g., HRP). d. Add a chemiluminescent substrate and image the resulting signal. e. Re-probe the same membrane with an antibody for total BTK as a loading control.
-
Data Analysis: Quantify the band intensities for pBTK and total BTK. A potent inhibitor will show a dose-dependent decrease in the pBTK/total BTK ratio.
Logical Relationship: From Binding to Cellular Effect
The mechanism of action follows a clear cause-and-effect pathway, starting from the molecular interaction and culminating in a therapeutic cellular outcome.
Conclusion
Covalent BTK inhibitors function through a highly specific and potent mechanism involving the irreversible covalent modification of Cys481 in the BTK active site.[1][4][6] This action effectively abrogates the pro-survival B-cell receptor signaling pathway, leading to apoptosis in malignant B-cells.[8][9] The potency and selectivity of these inhibitors can be precisely quantified through a combination of biochemical and cellular assays, which are crucial for drug development and clinical application. Understanding this core mechanism is fundamental for researchers and drug development professionals working to refine existing therapies and discover novel agents targeting B-cell malignancies.
References
- 1. Ibrutinib - Wikipedia [en.wikipedia.org]
- 2. targetedonc.com [targetedonc.com]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling the reaction mechanism of covalent kinase inhibition by ibrutinib - American Chemical Society [acs.digitellinc.com]
- 8. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 9. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. mdpi.com [mdpi.com]
- 14. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zanubrutinib in Mantle Cell Lymphoma Management: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Indications for Bruton’s Tyrosine Kinase Inhibitors, beyond Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acalabrutinib - Wikipedia [en.wikipedia.org]
- 18. promega.com [promega.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton’s Tyrosine Kinase | Semantic Scholar [semanticscholar.org]
Introduction to Bruton's Tyrosine Kinase (BTK) and Its Inhibitors
An In-depth Technical Guide to the Synthesis and Purification of BTK Inhibitors
This guide provides a comprehensive overview of the synthesis and purification of Bruton's tyrosine kinase (BTK) inhibitors, intended for researchers, scientists, and professionals in drug development. It covers the core synthetic strategies for key BTK inhibitors, details on purification methodologies, and the underlying signaling pathways.
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell antigen receptor (BCR) signaling.[1][2] Activation of the BCR pathway is crucial for B-cell proliferation, differentiation, and survival.[2][3] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2][3]
BTK inhibitors are small molecules designed to block the kinase activity of BTK, thereby interrupting the downstream signaling cascade.[4] These inhibitors are broadly classified based on their binding mechanism:
-
Covalent Irreversible Inhibitors : These inhibitors, which include first- and second-generation drugs, form a permanent covalent bond with a specific cysteine residue (Cys481) in the active site of BTK.[3][5]
-
Non-covalent (Reversible) Inhibitors : A newer class of inhibitors that bind to BTK through non-covalent interactions, offering the potential to overcome resistance mechanisms associated with the C481S mutation.[6][7]
Synthesis of Key BTK Inhibitors
The synthesis of BTK inhibitors involves multi-step chemical processes to construct their complex heterocyclic scaffolds. Below are outlines for the synthesis of prominent covalent inhibitors.
Ibrutinib (First-Generation)
Ibrutinib is a first-in-class, orally administered BTK inhibitor.[8] Its synthesis generally involves the coupling of a pyrazolo[3,4-d]pyrimidine core with a chiral piperidine fragment, followed by the introduction of the acryloyl group responsible for covalent binding.[9][10] A common route involves a Mitsunobu reaction to couple the core heterocycle with the protected chiral piperidine alcohol, followed by deprotection and acylation.[9][10]
Acalabrutinib (Second-Generation)
Acalabrutinib is a second-generation inhibitor designed for greater selectivity and potentially fewer off-target effects compared to ibrutinib.[4][11] Its synthesis involves the construction of a unique imidazo[1,5-a]pyrazin-8-amine core. A key step is the coupling of this core with a chiral pyrrolidine derivative.[12][13] Manufacturing processes have been optimized to be high-yielding and telescoped, minimizing the isolation of intermediates.[12][13]
Zanubrutinib (Second-Generation)
Zanubrutinib is another second-generation BTK inhibitor designed to maximize BTK occupancy and minimize off-target effects.[14] The synthesis of zanubrutinib involves the formation of a tetrahydropyrazolo[1,5-a]pyrimidine core.[14][15] The process often starts from a benzoic acid derivative, which undergoes a series of reactions to build the heterocyclic system.[14] Chiral resolution is a critical step to isolate the desired enantiomer.[14][16]
Purification of BTK Inhibitors
The purification of BTK inhibitors is critical to ensure high purity and remove process-related impurities and byproducts. Common techniques include:
-
Chromatography : Flash column chromatography is often used to separate the desired compound from reaction mixtures. High-performance liquid chromatography (HPLC) can be employed for final purification and analysis.
-
Crystallization : Crystallization is a powerful technique for purifying the final product and isolating specific polymorphic forms.[17] The choice of solvent is crucial for obtaining high purity and yield.
-
Extraction : Liquid-liquid extraction is used during the work-up of reaction mixtures to remove inorganic salts and other soluble impurities.[9]
-
Chiral Separation : For chiral inhibitors like ibrutinib and zanubrutinib, enantiomeric separation is a critical step. This can be achieved through chiral salt resolution or chiral chromatography.[14][16]
Data Presentation
Table 1: Synthesis Summary of Key BTK Inhibitors
| Inhibitor | Key Starting Materials / Intermediates | Key Reactions | Typical Yield | Final Purity | Reference(s) |
| Ibrutinib | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, (R)-3-hydroxypiperidine derivative | Mitsunobu reaction, Acylation | >70% (final acylation step) | >99.5% | [9][10] |
| Acalabrutinib | 2,3-Dichloropyrazine, (S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid | Regioselective metalation, Cyclization, Amide coupling | High-yielding, telescoped process | High | [11][12][13] |
| Zanubrutinib | Benzoic acid derivative, Malononitrile, Chiral piperidine | Heterocycle formation, Chiral salt resolution, Acylation | 70% (from tartrate salt) | High | [14] |
Table 2: Comparative Characteristics of BTK Inhibitors
| Characteristic | Ibrutinib | Acalabrutinib | Zanubrutinib | Fenebrutinib (Non-covalent) |
| Binding Type | Covalent, Irreversible | Covalent, Irreversible | Covalent, Irreversible | Non-covalent, Reversible |
| Target Residue | Cys481 | Cys481 | Cys481 | Not applicable |
| BTK IC₅₀ | ~0.5 nM | ~3-5 nM | <0.5 nM | ~27 nM |
| Key Off-Targets | EGFR, TEC, ITK | Lower off-target activity | Lower off-target activity | Highly selective |
| Reference(s) | [18] | [4][11] | [14][18] | [5] |
Experimental Protocols
Protocol: Final Acylation Step in Ibrutinib Synthesis
This protocol describes the final step of reacting the piperidine intermediate with acryloyl chloride to form ibrutinib.[9]
-
Dissolution : Dissolve (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition : Add a non-nucleophilic base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the solution and cool the mixture to 0°C in an ice bath.
-
Acylation : Slowly add acryloyl chloride (1.05-1.2 eq.) dropwise to the cooled solution while maintaining the temperature below 5°C.
-
Reaction Monitoring : Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ibrutinib product.
-
Purification : Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure ibrutinib.
Protocol: General Purification by Column Chromatography
-
Column Packing : Prepare a silica gel slurry in a non-polar solvent (e.g., heptane or hexane) and pack it into a glass column.
-
Sample Loading : Dissolve the crude BTK inhibitor in a minimal amount of the chromatography eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.
-
Elution : Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The gradient is chosen based on the polarity of the compound and impurities.
-
Fraction Collection : Collect fractions of the eluate and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified BTK inhibitor.
Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon BCR activation, SYK phosphorylates BTK, which in turn activates PLCγ2. This leads to the activation of downstream pathways like NF-κB, promoting B-cell survival and proliferation.[19][20] BTK inhibitors block this cascade at the level of BTK.
Caption: The BTK signaling pathway and the point of inhibition.
General Synthesis Workflow for a Covalent BTK Inhibitor
This workflow outlines the key stages in the development and manufacturing of a covalent BTK inhibitor, from initial building blocks to the final active pharmaceutical ingredient (API).
Caption: General workflow for BTK inhibitor synthesis.
Purification Workflow for a Crude BTK Inhibitor
The following diagram details a typical purification process designed to isolate the high-purity BTK inhibitor from the crude reaction mixture, addressing various types of impurities.
Caption: A typical purification workflow for BTK inhibitors.
References
- 1. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]
- 5. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 6. Discovery of new non-covalent reversible BTK inhibitors: Synthesis, in silico studies, and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 10. CN107674079B - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. How to synthesize Zanubrutinib?_Chemicalbook [chemicalbook.com]
- 15. medkoo.com [medkoo.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. CN113214261A - Purification method of ibrutinib crystal form A - Google Patents [patents.google.com]
- 18. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Crystallography of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallographic studies of novel Bruton's Tyrosine Kinase (BTK) inhibitors. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the structural biology of BTK and its interaction with a new generation of inhibitors. This guide summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of critical pathways and workflows to facilitate a deeper understanding of the structure-based design of BTK inhibitors.
Introduction to BTK and Inhibitor Development
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and the downstream pathways that regulate B-cell proliferation, survival, and differentiation.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.[1][2] Consequently, BTK has emerged as a critical therapeutic target.
The first-generation BTK inhibitor, ibrutinib, revolutionized the treatment of these conditions.[3] Ibrutinib is a covalent inhibitor that forms an irreversible bond with the cysteine 481 (C481) residue in the ATP-binding site of BTK.[3][4] However, the emergence of resistance, most commonly through the C481S mutation that prevents covalent binding, and off-target effects have driven the development of novel BTK inhibitors.[5][6]
Second and third-generation inhibitors have been designed to overcome these limitations. These include both covalent and non-covalent inhibitors with improved selectivity and efficacy against wild-type and mutant BTK.[7][8] X-ray crystallography has been an indispensable tool in this process, providing atomic-level insights into the binding modes of these inhibitors and guiding structure-based drug design efforts.[9][10]
Data Presentation: Quantitative Analysis of Novel BTK Inhibitors
The following tables summarize key quantitative data for a selection of novel covalent and non-covalent BTK inhibitors, providing a basis for comparison of their biochemical potency and crystallographic parameters.
Table 1: Biochemical Potency of Selected BTK Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) | Citation(s) |
| Ibrutinib | Covalent | BTK | 0.5 | 4.8 | [4] |
| Acalabrutinib | Covalent | BTK | 5.1 | - | [11] |
| Zanubrutinib | Covalent | BTK | <1.0 | - | [12] |
| Tirabrutinib | Covalent | BTK | - | - | [13] |
| Fenebrutinib | Non-covalent | BTK | 1.4 | 0.91-3.4 | [4][13] |
| Rilzabrutinib | Reversible Covalent | BTK | 3.1 | - | [11] |
| Spebrutinib (CC-292) | Covalent | BTK | - | - | [13] |
| Compound 11 | Covalent | BTK | 0.39 | - | [7] |
| Compound 12 | Covalent | BTK | 21 | - | [7] |
| Compound 15b | Covalent | BTK | 4.2 | - | [7] |
| Compound 16 | Covalent | BTK | 27 | - | [7] |
| Compound 19 | Covalent | BTK | 29.9 | - | [7] |
| RN-486 | Non-covalent | BTK | 4 | - | [11] |
| CGI-1746 | Non-covalent | BTK | 1.9 | - | [7] |
Table 2: Crystallographic Data for BTK-Inhibitor Complexes
| PDB ID | Inhibitor | Resolution (Å) | R-Value Work | R-Value Free | Citation(s) |
| 5P9J | Ibrutinib | 1.55 | 0.182 | 0.211 | [5] |
| 8FF0 | Tirabrutinib | 2.60 | 0.241 | 0.267 | [14] |
| 6HRP | GDC-0853 | 1.12 | 0.174 | 0.192 | [15] |
| 8S9F | Dasatinib | 2.60 | 0.242 | 0.284 | [16] |
| 6TFP | Remibrutinib (LOU064) | 2.00 | 0.186 | 0.204 | |
| 5VFI | Fenebrutinib | 2.10 | 0.200 | 0.230 | [7] |
| 6J6M | Zanubrutinib | 1.85 | 0.180 | 0.210 | [7] |
Experimental Protocols: A Guide to BTK Crystallography
The following section outlines a synthesized, detailed methodology for the expression, purification, and crystallization of the BTK kinase domain for structural studies with novel inhibitors. This protocol is a composite of methods reported in the literature.[4][7]
Protein Expression and Purification
-
Construct Design: The kinase domain of murine BTK (residues 396-659) is commonly used for crystallographic studies. To stabilize the protein in an inactive conformation suitable for crystallization, a kinase-dead mutation (K430R) is often introduced.[4] The construct is typically cloned into a bacterial expression vector, such as pET28b, with a C-terminal 6xHis-tag for purification.[4]
-
Expression: The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3).[4] Cells are grown in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C to an OD600 of ~0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1 mM, and the culture is incubated at a lower temperature, typically 18-20°C, for 16-20 hours.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). The cells are lysed by sonication or high-pressure homogenization.
-
Purification:
-
Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with the lysis buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged BTK kinase domain is then eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography (e.g., using a Superdex 75 or 200 column) to remove aggregates and other impurities. The protein is eluted in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
-
Protein Concentration and Storage: The purified protein is concentrated to 10-20 mg/mL using a centrifugal concentrator. The protein concentration is determined by measuring the absorbance at 280 nm. The purified protein can be flash-frozen in liquid nitrogen and stored at -80°C.
Crystallization of BTK-Inhibitor Complexes
Two primary methods are used to obtain crystals of BTK in complex with inhibitors: co-crystallization and crystal soaking.
-
Complex Formation: The purified BTK kinase domain is incubated with a 2-5 fold molar excess of the inhibitor for 1-2 hours on ice. The inhibitor is typically dissolved in a suitable solvent like DMSO.
-
Crystallization Screening: The BTK-inhibitor complex is then used for crystallization screening using various commercial screens and the hanging drop or sitting drop vapor diffusion method at 4°C or 20°C.
-
Optimization: Once initial crystal hits are identified, the crystallization conditions are optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals. A common crystallization condition for BTK is 20% PEG 3350, 0.1 M Bis-Tris propane pH 6.5, and 0.2 M sodium bromide.[4]
-
Apo-BTK Crystallization: Crystals of the BTK kinase domain without a bound inhibitor (apo) are first grown under optimized conditions.
-
Soaking: The apo-crystals are then transferred to a solution containing the inhibitor.[1] The inhibitor is typically dissolved in a cryoprotectant solution compatible with the crystallization condition to a final concentration of 1-10 mM. The soaking time can vary from a few minutes to several hours.
-
Cryo-protection: After soaking, the crystals are briefly transferred to a cryoprotectant solution (e.g., the mother liquor supplemented with 20-25% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.
X-ray Data Collection and Processing
-
Data Collection: Diffraction data are collected from the cryo-cooled crystals at a synchrotron source.[16] A full dataset is collected by rotating the crystal in the X-ray beam.
-
Data Processing: The collected diffraction images are processed using software packages such as XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group.
-
Structure Determination and Refinement: The structure is typically solved by molecular replacement using a previously determined BTK structure as a search model. The initial model is then refined against the experimental data using programs like PHENIX or REFMAC5, with manual model building in Coot.[9] The quality of the final model is assessed by parameters such as R-work and R-free.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.
Caption: BTK's role in the B-cell receptor signaling cascade.
Experimental Workflows
The following diagram outlines the general experimental workflow for determining the crystal structure of a BTK-inhibitor complex.
Caption: Workflow for BTK-inhibitor complex crystallography.
Logical Relationships
The following diagram illustrates the relationship between different generations of BTK inhibitors and the evolution of their design to overcome resistance.
Caption: Evolution of BTK inhibitors to overcome clinical challenges.
Conclusion
The crystallographic study of novel BTK inhibitors remains a cornerstone of modern drug discovery. The detailed structural information obtained from these studies provides invaluable insights into the molecular basis of inhibitor potency, selectivity, and mechanisms of resistance. This guide has provided a consolidated resource of quantitative data, experimental methodologies, and visual aids to support the ongoing research and development of the next generation of BTK inhibitors. As our understanding of the structural dynamics of BTK continues to evolve, crystallography will undoubtedly play a central role in the design of safer and more effective therapies for patients with B-cell malignancies and autoimmune disorders.
References
- 1. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2003016338A9 - Crystal structure of the btk kinase domain - Google Patents [patents.google.com]
- 3. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Conformational heterogeneity of the BTK PHTH domain drives multiple regulatory states | eLife [elifesciences.org]
- 7. US20180072739A1 - Co-crystals of a bruton's tyrosine kinase inhibitor - Google Patents [patents.google.com]
- 8. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 9. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2021212253A1 - Ibrutinib gluconolactone co-crystal and preparation method therefor - Google Patents [patents.google.com]
- 11. WO2020234779A1 - Crystalline forms of a btk inhibitor - Google Patents [patents.google.com]
- 12. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2016160604A1 - Co-crystals of a bruton's tyrosine kinase inhibitor - Google Patents [patents.google.com]
- 14. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 15. Protein XRD Protocols - X-ray Diffraction Data Processing [sites.google.com]
- 16. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into BTK Inhibitor Target Engagement and Binding Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical aspects of Bruton's tyrosine kinase (BTK) inhibitor target engagement and binding kinetics. Understanding these parameters is paramount for the development of effective and selective BTK-targeting therapeutics. This document provides a comprehensive overview of the BTK signaling pathway, detailed experimental protocols for measuring target engagement, and a comparative analysis of the binding kinetics of key BTK inhibitors.
The BTK Signaling Pathway: A Central Regulator of B-Cell Function
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling.[1] It is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[1] Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events culminating in the activation of transcription factors like NF-κB. This signaling cascade is essential for B-cell proliferation and survival.[1]
Below is a diagram illustrating the core components of the BTK signaling pathway.
Figure 1. Simplified BTK Signaling Pathway.
Comparative Binding Kinetics of BTK Inhibitors
The interaction between a BTK inhibitor and its target can be characterized by various kinetic parameters, which provide a more dynamic and physiologically relevant understanding of drug action than simple affinity measurements. These parameters include the association rate constant (k_on_), the dissociation rate constant (k_off_), and the resulting equilibrium dissociation constant (K_D_). For covalent inhibitors, the efficiency of covalent bond formation is often described by k_inact_/K_I_.
The following tables summarize the available quantitative data for key covalent and non-covalent BTK inhibitors.
Table 1: Covalent BTK Inhibitors - Binding Parameters
| Inhibitor | Target | IC₅₀ (nM) | k_inact_/K_I_ (M⁻¹s⁻¹) |
| Ibrutinib | BTK | 0.5 | - |
| Acalabrutinib | BTK | 5.1 | - |
| Zanubrutinib | BTK | 0.5 | - |
Note: Direct kinetic parameters (k_on_, k_off_) for covalent inhibitors are not as commonly reported as IC₅₀ and k_inact_/K_I_ values, which reflect the two-step process of initial binding and subsequent covalent modification.
Table 2: Non-Covalent BTK Inhibitor - Binding Kinetics
| Inhibitor | Target | k_on_ (10⁴ M⁻¹s⁻¹) | k_off_ (10⁻⁴ s⁻¹) | K_D_ (nM) | Residence Time (min) |
| Pirtobrutinib | BTK (wild-type) | 28 ± 1.2 | 8.1 ± 0.17 | 0.29 | 210 |
| Pirtobrutinib | BTK (C481S mutant) | 39 ± 0.96 | 13 ± 0.21 | 0.33 | 130 |
Experimental Protocols for Measuring Target Engagement
Several robust methods are available to quantify the engagement of BTK inhibitors with their target in both biochemical and cellular contexts. This section provides detailed methodologies for three widely used assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Experimental Workflow:
Figure 2. Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T cells overexpressing BTK) to an appropriate density.
-
Treat cells with the BTK inhibitor at various concentrations or with a vehicle control for a defined period (e.g., 1 hour) at 37°C.
-
-
Thermal Denaturation:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble BTK in each sample using a suitable protein detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA) for each temperature point.
-
Plot the percentage of soluble BTK as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that measures the binding of a test compound to a target protein by monitoring the displacement of a fluorescent tracer.
Experimental Workflow:
Figure 3. NanoBRET™ Target Engagement Assay Workflow.
Detailed Methodology:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding a fusion of BTK and NanoLuc® luciferase.
-
Seed the transfected cells into a multi-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test BTK inhibitor.
-
Add the inhibitor dilutions and a fixed concentration of a cell-permeable fluorescent tracer that binds to BTK to the cells.
-
-
Incubation and Signal Detection:
-
Incubate the plate for a period to allow the binding to reach equilibrium (e.g., 2 hours at 37°C).
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Measure the luminescence signal from the NanoLuc donor and the fluorescence signal from the tracer acceptor using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Occupancy Assay
TR-FRET assays are homogeneous (no-wash) assays that can be used to measure the occupancy of a target protein by a drug in cell lysates.
Experimental Workflow:
Figure 4. TR-FRET Occupancy Assay Workflow.
Detailed Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the BTK inhibitor or vehicle control.
-
Lyse the cells using a specific lysis buffer to release the intracellular contents.
-
-
Assay Reaction:
-
In a multi-well plate, combine the cell lysate with a pair of antibodies targeting BTK.
-
One antibody is labeled with a long-lifetime donor fluorophore (e.g., Europium cryptate), and the other is labeled with an acceptor fluorophore (e.g., d2).
-
-
Incubation and Signal Detection:
-
Incubate the plate to allow the antibodies to bind to BTK.
-
Measure the time-resolved fluorescence at the emission wavelengths of both the donor and the acceptor using a compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor signal / donor signal).
-
To determine occupancy, a competition assay format is often used where a labeled form of the inhibitor competes with the unlabeled inhibitor in the sample. The decrease in the TR-FRET signal is proportional to the occupancy of BTK by the unlabeled inhibitor.
-
Covalent vs. Non-Covalent Binding Kinetics: A Visual Representation
The binding kinetics of covalent and non-covalent inhibitors differ significantly. Covalent inhibitors form a stable, long-lasting bond with the target, while non-covalent inhibitors bind reversibly.
Figure 5. Comparison of Covalent and Non-Covalent Binding Kinetics.
Conclusion
A thorough understanding and precise measurement of BTK inhibitor target engagement and binding kinetics are indispensable for the successful development of novel therapeutics. The methodologies and comparative data presented in this guide offer a robust framework for researchers and drug developers to characterize and optimize their BTK inhibitor candidates. The choice of assay depends on the specific research question, with methods like CETSA providing a physiological context and BRET and FRET assays offering high-throughput capabilities. Ultimately, a multi-faceted approach, combining different experimental techniques, will provide the most comprehensive understanding of a BTK inhibitor's mechanism of action and its potential for clinical success.
References
Structure-Activity Relationship Studies of BTK Inhibitor 20: A Technical Guide
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a potent pyrrolopyrimidine-based Bruton's tyrosine kinase (BTK) inhibitor, referred to herein as Compound 20. This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and optimization of novel kinase inhibitors.
Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1] The development of both covalent and non-covalent inhibitors has been a major focus in medicinal chemistry.[2][3] This guide will focus on the SAR of a specific class of pyrrolopyrimidine derivatives, with Compound 20 highlighted as a lead candidate due to its high potency and favorable pharmacokinetic profile.[4]
Core Scaffold and Binding Mode
The pyrrolopyrimidine scaffold serves as the core structure for this series of BTK inhibitors. These inhibitors are designed to interact with the ATP-binding site of the BTK kinase domain. Key interactions typically involve hydrogen bonds with hinge region residues such as Met477 and Glu475.[5] For covalent inhibitors, an electrophilic warhead, often an acrylamide group, is incorporated to form a covalent bond with the Cys481 residue within the active site.[1][6] Non-covalent inhibitors, on the other hand, rely on optimized non-covalent interactions to achieve high affinity and selectivity.[7]
Structure-Activity Relationship (SAR) Analysis
The following tables summarize the quantitative SAR data for a series of pyrrolopyrimidine and related heterocyclic BTK inhibitors. The data highlights the impact of various substitutions on the core scaffold on their inhibitory potency against BTK and cancer cell lines.
Table 1: SAR of Pyrrolopyrimidine Derivatives Against BTK and Cancer Cell Lines
| Compound | R1 Group | R2 Group | BTK IC50 (nM) | Ramos Cell IC50 (µM) | Raji Cell IC50 (µM) | Reference |
| Compound 20 | - | - | 0.7 | - | - | [4] |
| Compound 14 | C-3 substituted pyrazolo-pyrimidine | - | 7.95 | 8.91 | 1.80 | [8] |
| QL47 | Benzonaphthyridinone core | Acrylamide | 7 | - | - | [9] |
| Compound 18 (CHMFL-BTK-11) | Benzonaphthyridinone core | - | - | - | - | [10] |
| Compound 7o | Diphenylthiazole core | - | 61 (C481S mutant) | Potent | Potent | [11] |
| Compound 7m/7n | Diphenylthiazole core | - | - | ~1.47 (10x > Ibrutinib) | - | [11] |
| Compound 6b | Diphenylthiazole core | - | - | - | >13x > Ibrutinib | [11] |
| Compound 10j | N,9-diphenyl-9H-purin-2-amine | - | 0.4 | 7.75 | 12.6 | [12] |
| Ibrutinib (reference) | - | - | 0.3 | 14.69 | 15.99 | [11][12] |
| AVL-292 (reference) | - | - | 0.6 | - | - | [12] |
Note: A lower IC50 value indicates higher potency. Data is compiled from multiple sources for comparative purposes.
Key SAR Insights:
-
Pyrrolopyrimidine Core: Compound 20, a pyrrolopyrimidine derivative, demonstrates exceptional potency with a sub-nanomolar IC50 value against the BTK enzyme.[4]
-
C-3 Substitutions: Modifications at the C-3 position of the pyrazolo-pyrimidine scaffold, as seen in Compound 14, can yield potent inhibitors, though with reduced cellular potency compared to enzymatic inhibition.[8]
-
Alternative Scaffolds: Other heterocyclic systems like benzonaphthyridinone (QL47, Compound 18), diphenylthiazole (Compound 7o), and N,9-diphenyl-9H-purin-2-amine (Compound 10j) have also yielded highly potent BTK inhibitors, indicating that various scaffolds can effectively occupy the ATP-binding site.[9][10][11][12]
-
Covalent vs. Non-covalent: The strategy of incorporating a covalent warhead targeting Cys481 is a common approach to achieve high potency and irreversible inhibition.[9] However, potent non-covalent inhibitors have also been developed, which can be advantageous against resistance mutations at the Cys481 residue.[2]
-
Cellular Activity: A significant drop-off between enzymatic and cellular potency is often observed, highlighting the importance of optimizing physicochemical properties for cell permeability and target engagement in a cellular context.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of SAR data. Below are outlines of key experimental protocols typically employed in the evaluation of BTK inhibitors.
3.1. BTK Kinase Assay (Biochemical Assay)
-
Objective: To determine the in vitro inhibitory activity of compounds against the isolated BTK enzyme.
-
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the BTK kinase domain.
-
Procedure:
-
Recombinant human BTK enzyme is incubated with the test compound at various concentrations in a kinase buffer.
-
ATP and a biotinylated peptide substrate are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped by the addition of EDTA.
-
A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.
-
After incubation, the TR-FRET signal is measured. A decrease in signal indicates inhibition of BTK activity.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
3.2. Cellular Proliferation Assay (e.g., Ramos and Raji cells)
-
Objective: To assess the anti-proliferative effect of the inhibitors on B-cell lymphoma cell lines that are dependent on BCR signaling.[11][12]
-
Principle: Assays like the MTT or CellTiter-Glo assay are used to measure cell viability.
-
Procedure:
-
Ramos or Raji cells are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the test compounds.
-
The plates are incubated for 72 hours.
-
A reagent such as MTT or CellTiter-Glo is added to the wells.
-
The absorbance or luminescence is measured, which correlates with the number of viable cells.
-
IC50 values are determined from the dose-response curves.
-
3.3. BTK Autophosphorylation Assay (Cell-based Target Engagement)
-
Objective: To confirm that the compound inhibits BTK activity within a cellular environment by measuring the autophosphorylation of BTK at Tyr223.[9]
-
Principle: Western blotting or an ELISA-based method is used to detect the level of phosphorylated BTK.
-
Procedure:
-
Cells (e.g., Ramos) are treated with the inhibitor for a specific duration.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phospho-BTK (Tyr223) and a total BTK antibody as a loading control.
-
A secondary antibody conjugated to a detection enzyme (e.g., HRP) is added.
-
The signal is detected using a chemiluminescent substrate.
-
The band intensities are quantified to determine the extent of inhibition.
-
Visualizations: Pathways and Workflows
4.1. BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade.
Caption: Simplified BTK signaling pathway in B-cells.
4.2. SAR Study Experimental Workflow
The diagram below outlines a typical workflow for the structure-activity relationship studies of novel BTK inhibitors.
Caption: General workflow for BTK inhibitor SAR studies.
References
- 1. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling [mdpi.com]
- 7. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and structure-activity relationship of novel diphenylthiazole derivatives as BTK inhibitor with potent activity against B cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Selective Covalent BTK Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the discovery and development of selective covalent inhibitors targeting Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. We will explore the mechanism of action, the evolution from first to second-generation inhibitors, key quantitative data, detailed experimental protocols, and the signaling pathways involved.
Introduction: The Role of BTK in B-Cell Signaling
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, essential for B-cell development, activation, and survival.[1][2][3] The B-cell receptor (BCR) signaling pathway, in which BTK is a key mediator, is crucial for normal B-cell function.[4][5] In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this pathway is constitutively active, providing survival and proliferation signals to the neoplastic cells.[4][6] This dependency makes BTK a prime therapeutic target.[3][5]
Upon antigen binding to the BCR, a signaling cascade is initiated by the kinases LYN and SYK.[4][7] BTK is subsequently activated through phosphorylation and proceeds to activate downstream pathways, including phospholipase Cγ2 (PLCγ2), leading to the activation of transcription factors like NF-κB, which are vital for cell survival and proliferation.[1][4][7]
The Advent of Covalent BTK Inhibitors
The therapeutic strategy behind covalent BTK inhibitors involves forming an irreversible bond with a specific cysteine residue within the kinase's ATP-binding pocket.
Mechanism of Action: First- and second-generation covalent inhibitors are designed to target Cysteine 481 (Cys481) in the ATP-binding domain of BTK.[4][6][7] These inhibitors typically feature an electrophilic "warhead," such as an acrylamide group, which forms a stable covalent bond with the thiol group of Cys481.[8][9] This irreversible binding permanently blocks the ATP-binding site, thus inactivating the kinase and shutting down the downstream BCR signaling cascade.[7][10]
The Selectivity Challenge with First-Generation Inhibitors: Ibrutinib, the first-in-class BTK inhibitor, demonstrated remarkable efficacy in treating B-cell malignancies.[1][7] However, its clinical use has been associated with off-target effects, such as bleeding and atrial fibrillation.[11][12][13] This is attributed to its "off-target" inhibition of other kinases with structurally similar cysteine residues, including EGFR, TEC, and SRC family kinases.[12][13]
Second-Generation Inhibitors: A Leap in Selectivity
To mitigate the adverse effects of ibrutinib, second-generation covalent inhibitors were developed with a primary focus on improving kinase selectivity. Acalabrutinib and zanubrutinib were designed to have higher specificity for BTK, thereby minimizing interactions with other kinases.[11] This enhanced selectivity is achieved by optimizing the non-covalent binding interactions of the inhibitor within the BTK active site, which increases the affinity for BTK relative to other kinases.[14] Consequently, these agents exhibit a more favorable safety profile while maintaining or even improving efficacy.[11][15]
Quantitative Data and Comparative Analysis
The following tables summarize the biochemical potency and selectivity of first- and second-generation covalent BTK inhibitors against BTK and key off-target kinases. Lower IC50 values indicate higher potency.
Table 1: Biochemical Potency (IC50) Against BTK
| Inhibitor | BTK IC50 (nM) |
| Ibrutinib | 0.5 - 5.3 |
| Acalabrutinib | 3 - 5 |
| Zanubrutinib | <1 - 2.5 |
(Data compiled from multiple sources indicating ranges of reported values in biochemical assays.)[11][16][17]
Table 2: Selectivity Profile (IC50 in nM) Against Off-Target Kinases
| Kinase | Ibrutinib | Acalabrutinib | Zanubrutinib |
| TEC | 78 | >1000 | 62 |
| ITK | 10.7 | 20.9 | 62.5 |
| EGFR | 5.6 | >1000 | >1000 |
| SRC | 20.3 | 474 | 291 |
| LCK | 22.1 | 31 | 100 |
(Data represents a compilation of reported values from various kinome profiling studies. Values can vary based on assay conditions.)[11][12][13]
Signaling Pathway and Discovery Workflow Visualizations
The following diagrams illustrate the BTK signaling cascade and a typical workflow for the discovery of covalent inhibitors.
Caption: The B-Cell Receptor (BCR) signaling cascade highlighting the central role of BTK.
Caption: A generalized workflow for the discovery and development of selective covalent inhibitors.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used in the characterization of selective covalent BTK inhibitors.
6.1. Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.
-
Materials:
-
Recombinant full-length human BTK enzyme.
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[3]
-
Substrate (e.g., poly(Glu, Tyr) peptide).[18]
-
ATP at a concentration near the Km for BTK.
-
Test compound serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well opaque plates.
-
Luminometer.
-
-
Protocol:
-
Prepare the kinase reaction mixture by adding kinase buffer, BTK enzyme, and the peptide substrate to each well of a 384-well plate.
-
Add 1 µl of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.[3]
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µl.
-
Incubate the plate at room temperature for a defined period (e.g., 40-60 minutes).[3][19]
-
Terminate the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[3]
-
Convert the generated ADP to ATP by adding 10 µl of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[3]
-
Measure the luminescence signal using a plate reader. The signal is proportional to the ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC50 value using a non-linear regression curve fit.
-
6.2. Cellular BTK Autophosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block BTK activity inside living cells by assessing the phosphorylation status of BTK at an activating residue (e.g., Tyr223).
-
Objective: To confirm cellular target engagement and determine the cellular potency (IC50) of an inhibitor.
-
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Stimulating agent (e.g., anti-IgM antibody).
-
Test compound serially diluted in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
-
-
Protocol:
-
Plate the B-cell lymphoma cells in a multi-well plate and starve them in serum-free media if necessary.
-
Pre-treat the cells with serially diluted test compound or DMSO for 1-2 hours.
-
Stimulate the BCR pathway by adding anti-IgM antibody for a short period (e.g., 5-15 minutes) to induce BTK autophosphorylation.
-
Wash the cells with cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk) and incubate with the primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-BTK antibody to serve as a loading control.
-
Quantify the band intensities. Normalize the phospho-BTK signal to the total-BTK signal and calculate the IC50 value.
-
6.3. Proteome-Wide Selectivity Profiling (Chemoproteomics)
This method uses activity-based protein profiling (ABPP) coupled with quantitative mass spectrometry to identify the direct targets of a covalent inhibitor across the entire proteome.[20][21][22]
-
Objective: To globally map the on-target and off-target interactions of a covalent BTK inhibitor in human cells.[21]
-
Materials:
-
Human cell line (e.g., cancer cell line expressing BTK).
-
Test compound (covalent inhibitor).
-
Lysis buffer.
-
Mass spectrometer (e.g., Orbitrap).
-
Proteomics data analysis software.
-
-
Protocol:
-
Treat intact human cells with varying concentrations of the covalent BTK inhibitor or vehicle control for a defined period.
-
Harvest and lyse the cells.
-
Denature, reduce, and alkylate the proteins in the lysate.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify peptides that have been modified by the covalent inhibitor. The mass of the inhibitor's warhead will be added to the cysteine-containing peptide of a target protein, causing a predictable mass shift that can be detected by the mass spectrometer.
-
Quantify the degree of modification at each identified cysteine site across the different inhibitor concentrations.
-
This dose-dependent analysis reveals the potency of the inhibitor for BTK (on-target) and for any other protein in the proteome (off-targets), thus generating a comprehensive selectivity profile.[23]
-
Conclusion and Future Directions
The development of selective covalent BTK inhibitors represents a significant advancement in targeted therapy for B-cell malignancies. By designing molecules with high specificity for BTK, second-generation inhibitors like acalabrutinib and zanubrutinib have successfully reduced the off-target effects associated with ibrutinib, leading to improved safety and tolerability. The methodologies outlined in this guide are central to the discovery and characterization of such inhibitors.
Future efforts in this field are focused on overcoming resistance mechanisms, such as mutations in the Cys481 residue, which abrogate the binding of covalent inhibitors.[4][6][24] This has led to the development of non-covalent, reversible BTK inhibitors (e.g., pirtobrutinib) that are effective against both wild-type and C481-mutated BTK.[4][6] The continued application of advanced biochemical, cellular, and proteomic techniques will be crucial in developing the next generation of BTK-targeted therapies with even greater precision and efficacy.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Potent and Selective Covalent Inhibitors of Bruton’s Tyrosine Kinase Targeting an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. mdpi.com [mdpi.com]
- 5. onclive.com [onclive.com]
- 6. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. clausiuspress.com [clausiuspress.com]
- 12. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. emjreviews.com [emjreviews.com]
- 17. researchgate.net [researchgate.net]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 20. A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. hematologyandoncology.net [hematologyandoncology.net]
A Technical Guide to the Design and Synthesis of Non-covalent BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the design, synthesis, and evaluation of non-covalent Bruton's tyrosine kinase (BTK) inhibitors, a promising class of therapeutics for B-cell malignancies and autoimmune diseases. It details the rationale for their development, key design strategies, and the experimental protocols necessary for their characterization.
Introduction: The Case for Non-covalent BTK Inhibition
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target.[1][2][3] The first generation of BTK inhibitors, such as ibrutinib, form a covalent, irreversible bond with a cysteine residue (C481) in the ATP-binding site of the kinase.[4] While clinically successful, these covalent inhibitors face challenges, primarily acquired resistance through mutations at the C481 binding site.[5][6][7]
This has driven the development of non-covalent, reversible inhibitors. These agents inhibit BTK through mechanisms like hydrogen bonds and hydrophobic interactions, bypassing the need to bind to C481.[8][9] This approach not only overcomes C481-mediated resistance but can also lead to improved selectivity and safety profiles by reducing off-target effects.[1][8][10] Prominent non-covalent inhibitors like pirtobrutinib and fenebrutinib have demonstrated efficacy in patients who have failed covalent inhibitor therapy.[5][8]
The BTK Signaling Pathway
BTK is a central node in multiple signaling pathways that govern B-cell proliferation, differentiation, and survival.[2][11][12] Upon B-cell receptor (BCR) activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream effectors like phospholipase C-γ2 (PLCγ2).[2][3][12] This cascade ultimately activates transcription factors such as NF-κB, which are vital for B-cell function.[2][3] Non-covalent inhibitors block this pathway by preventing ATP from binding to BTK, thereby halting the phosphorylation cascade.
Design and Synthesis Strategies
The core principle behind non-covalent BTK inhibitor design is to achieve high potency and selectivity without relying on the C481 residue.
Design Principles
Successful design strategies focus on exploiting other interactions within the ATP-binding pocket:
-
Hydrogen Bonding: Forming hydrogen bonds with key residues such as K430, M477, and D539 is a common strategy.[8][13]
-
Hydrophobic Interactions: Utilizing hydrophobic pockets within the kinase domain to enhance binding affinity.
-
Structural Rigidity: Incorporating rigid scaffolds to minimize conformational entropy loss upon binding.
-
Selectivity: Designing molecules that fit the unique topology of the BTK active site compared to other kinases to minimize off-target effects.[14][15]
Synthesis Example: Pirtobrutinib
The synthesis of non-covalent BTK inhibitors involves multi-step chemical processes designed to achieve high purity and the correct stereochemistry.[16] A generalized synthetic scheme for pirtobrutinib, a prominent non-covalent inhibitor, involves the construction of a core pyrazole structure followed by amide coupling.
A representative synthesis involves:
-
Formation of a pyrazole intermediate via cyclization.
-
Coupling of this intermediate with a substituted benzoyl chloride.
-
Final amide formation to yield the pirtobrutinib molecule.
Detailed synthetic routes are often proprietary but can be found in patent literature and specialized chemical synthesis publications.[][18][19]
Quantitative Data of Key Inhibitors
The potency and selectivity of non-covalent BTK inhibitors are critical metrics for their development. The following table summarizes key data for selected compounds.
| Inhibitor | Type | BTK IC₅₀ (nM) | BTK C481S IC₅₀/Kd (nM) | Selectivity Profile |
| Pirtobrutinib (LOXO-305) | Non-covalent, Reversible | ~0.47 | ~0.42 | Highly selective; minimal off-target activity. |
| Fenebrutinib (GDC-0853) | Non-covalent, Reversible | 2.3[13] | 0.17 (Kd)[20] | Highly selective for BTK over other kinases (130-fold).[14][15] |
| Vecabrutinib (SNS-062) | Non-covalent, Reversible | 3[13] | Potent activity | Also targets ITK and TEC.[13] |
| Nemtabrutinib (ARQ-531) | Non-covalent, Reversible | ~0.85 | Potent activity | Inhibits other kinases including SRC family. |
| Ibrutinib | Covalent, Irreversible | ~0.5 | >1000 | Inhibits other kinases (e.g., EGFR, TEC, ITK). |
Note: IC₅₀ and Kd values can vary based on the specific assay conditions used.[21]
Experimental Protocols and Evaluation Workflow
A rigorous series of in vitro and in vivo assays is required to characterize a novel non-covalent BTK inhibitor.
Biochemical Kinase Assay Protocol
This assay directly measures the inhibitor's ability to block BTK's enzymatic activity.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against recombinant BTK.
-
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based assay that quantifies the amount of phosphorylated substrate or the amount of ATP consumed.[22][23]
-
Materials:
-
Kinase substrate (e.g., a synthetic peptide like Poly(Glu,Tyr) 4:1).[25][26]
-
Assay buffer (e.g., HEPES, MgCl₂, DTT).[26]
-
Test inhibitor serially diluted in DMSO.
-
Detection reagents (e.g., Kinase-Glo® MAX, which measures remaining ATP).[25]
-
Microplate reader capable of detecting luminescence or TR-FRET.
-
Methodology:
-
Preparation: Add assay buffer, BTK enzyme, and the test inhibitor at various concentrations to the wells of a 384-well plate.[26] Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiation: Start the kinase reaction by adding a solution of ATP and the kinase substrate to each well.[26]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination & Detection: Stop the reaction and add the detection reagent. For luminescence assays, this reagent will react with the remaining ATP. The amount of light produced is inversely proportional to BTK activity.
-
Data Analysis: Measure the signal using a microplate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cell-Based BTK Phosphorylation Assay
This assay confirms that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.
-
Objective: To measure the inhibition of BTK autophosphorylation (at Tyr223) or downstream substrate phosphorylation (e.g., PLCγ2) in a relevant cell line.
-
Principle: B-cell lines (e.g., TMD8, REC-1) are stimulated to activate the BCR pathway.[27][28] The level of phosphorylated BTK is then quantified, typically by Western Blot or flow cytometry.
-
Materials:
-
B-cell lymphoma cell line (e.g., TMD8).
-
Cell culture medium and supplements.
-
BCR stimulating agent (e.g., anti-IgM antibody).
-
Test inhibitor.
-
Lysis buffer.
-
Primary antibodies (anti-phospho-BTK, anti-total-BTK).
-
Secondary antibodies conjugated to HRP (for Western Blot) or a fluorophore (for flow cytometry).
-
-
Methodology:
-
Cell Treatment: Plate cells and treat with serial dilutions of the test inhibitor for 1-2 hours.
-
Stimulation: Add a BCR stimulating agent (e.g., anti-IgM) and incubate for a short period (e.g., 5-10 minutes) to induce BTK phosphorylation.
-
Cell Lysis: Harvest the cells and lyse them on ice to release cellular proteins.
-
Quantification (Western Blot):
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phosphorylated BTK (pBTK).
-
Wash and probe with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total BTK as a loading control.
-
-
Data Analysis: Quantify band intensities using densitometry. Calculate the ratio of pBTK to total BTK and plot the percentage of inhibition against inhibitor concentration to determine the cellular IC₅₀.
-
Conclusion
The development of non-covalent BTK inhibitors represents a significant advance in targeted therapy, offering a powerful strategy to overcome the limitations of first-generation covalent drugs.[8] By employing rational design principles that focus on reversible binding interactions, researchers can create highly potent and selective molecules. A systematic evaluation workflow, incorporating robust biochemical and cell-based assays, is essential for identifying promising clinical candidates. As our understanding of BTK biology and resistance mechanisms deepens, the design and synthesis of next-generation non-covalent inhibitors will continue to evolve, providing new hope for patients with B-cell malignancies and autoimmune disorders.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations (Journal Article) | OSTI.GOV [osti.gov]
- 7. Overcoming Ibrutinib Resistance in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Non-Covalent Bruton’s Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fenebrutinib - Wikipedia [en.wikipedia.org]
- 15. Genentech’s Fenebrutinib Shows Unprecedented Positive Phase III Results as the Potential First and Only BTK Inhibitor in Both Relapsing and Primary Progressive Multiple Sclerosis | Morningstar [morningstar.com]
- 16. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. tdcommons.org [tdcommons.org]
- 20. biorxiv.org [biorxiv.org]
- 21. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials [mdpi.com]
- 22. AID 1257741 - Biochemical Assay: A generalized procedure for a standard biochemical Btk Kinase Assay that can be used to test Formula I compounds. Alternatively, the Lanthascreen assay can be used to evaluate Btk activity through quantification of its phosphorylated peptide product. The FRET (Fluorescence Resonance Energy Transfer) that occurs between the fluorescein on the peptide product and the terbium on the detection antibody decreases with the addition of inhibitors of Btk that reduce the phosphorylation of the peptide. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. BTK Kinase Enzyme Activity Assay Kit [discoverx.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. ashpublications.org [ashpublications.org]
- 28. nurixtx.com [nurixtx.com]
Off-Target Kinase Profiling of BTK Inhibitors: A Technical Overview
A comprehensive analysis of the off-target kinase profile for a specific molecule designated "BTK inhibitor 20" is not publicly available. Bruton's tyrosine kinase (BTK) inhibitors are a critical class of targeted therapies, particularly in oncology and immunology. While the on-target inhibition of BTK is responsible for their therapeutic efficacy, off-target activities can lead to both adverse events and potentially beneficial pleiotropic effects. The designation "this compound" likely refers to a specific compound from a proprietary research program, and as such, its detailed preclinical data, including comprehensive kinome screening, remains confidential.
This technical guide will, therefore, pivot to a well-characterized and publicly documented second-generation BTK inhibitor, Acalabrutinib (Calquence®) , to illustrate the principles and methodologies of off-target kinase profiling. Acalabrutinib has been designed for greater selectivity compared to the first-generation inhibitor, ibrutinib, thereby reducing certain off-target effects.[1][2]
Introduction to BTK and Off-Target Effects
Bruton's tyrosine kinase is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway. Its activation triggers a cascade of downstream signaling events essential for B-cell proliferation, differentiation, and survival. Consequently, inhibiting BTK is an effective strategy in the treatment of various B-cell malignancies.
However, the ATP-binding pocket of kinases, the target for many small molecule inhibitors, shares structural similarities across the human kinome. This can lead to inhibitors binding to and modulating the activity of unintended kinases, known as off-target effects. These off-target interactions can result in a range of clinical outcomes, from adverse events to unexpected therapeutic benefits. For example, off-target inhibition of kinases like EGFR and TEC by the first-generation BTK inhibitor ibrutinib has been associated with side effects such as rash, diarrhea, and increased bleeding risk.[3]
Kinase Selectivity Profiling of Acalabrutinib
To assess the selectivity of a BTK inhibitor, comprehensive screening against a large panel of kinases is performed. This is often referred to as a "kinome scan." The data below summarizes the selectivity of acalabrutinib against a panel of kinases, highlighting its high affinity for BTK and minimal interaction with other kinases at clinically relevant concentrations.
Table 1: Comparative Kinase Inhibition Profile of Acalabrutinib
| Kinase Target | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) |
| BTK | 3 | 0.5 |
| TEC | >1000 | 78 |
| ITK | >1000 | 10 |
| EGFR | >1000 | 5.6 |
| ERBB2 (HER2) | >1000 | 9.4 |
| BLK | 35 | 0.8 |
| BMX | 13 | 1.1 |
| JAK3 | >1000 | 16 |
| SRC | >1000 | >200 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro. Data is compiled from publicly available sources.
As the data indicates, acalabrutinib demonstrates significantly higher selectivity for BTK compared to other kinases, particularly those in the TEC and EGFR families, which are known off-targets of ibrutinib.
Experimental Protocols for Kinase Profiling
The determination of a kinase inhibitor's off-target profile involves a series of standardized biochemical and cellular assays.
In Vitro Kinase Inhibition Assays (Kinome Scan)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a broad panel of purified kinases.
Methodology:
-
Kinase Panel Selection: A comprehensive panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ or similar platforms) is utilized.
-
Assay Principle: The assay typically measures the ability of the kinase to phosphorylate a specific substrate in the presence of ATP. The inhibitor is tested at various concentrations.
-
Detection Method: Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP (³²P or ³³P) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Employing technologies like LanthaScreen™ (Thermo Fisher Scientific) or HTRF® (Cisbio), which use fluorescence resonance energy transfer (FRET) to detect phosphorylation events.
-
-
Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration. The IC50 value is calculated using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Cellular Assays for Target Engagement and Downstream Signaling
Objective: To confirm target engagement and assess the effect of the inhibitor on downstream signaling pathways in a cellular context.
Methodology:
-
Cell Line Selection: B-cell lymphoma cell lines (e.g., TMD8, Ramos) that are dependent on BCR signaling are commonly used.
-
Stimulation: Cells are stimulated with an appropriate agonist (e.g., anti-IgM) to activate the BCR pathway.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the BTK inhibitor.
-
Analysis of Phosphorylation:
-
Western Blotting: Lysates are collected, and proteins are separated by SDS-PAGE. Phospho-specific antibodies are used to detect the phosphorylation status of BTK (pBTK at Tyr223) and downstream effectors like PLCγ2 and ERK.
-
Flow Cytometry (Phosflow): This technique allows for the quantification of phosphorylated proteins at the single-cell level. Cells are fixed, permeabilized, and stained with fluorescently labeled phospho-specific antibodies.
-
-
Data Analysis: The intensity of the phosphorylation signal is quantified and plotted against the inhibitor concentration to determine the cellular IC50.
Signaling Pathways and Visualization
Understanding the signaling context is crucial for interpreting off-target effects. Below are diagrams illustrating the BTK signaling pathway and a typical experimental workflow for kinase profiling.
Caption: Simplified BTK Signaling Pathway in B-Cells.
Caption: Experimental Workflow for Kinase Inhibitor Profiling.
Conclusion
The off-target profiling of kinase inhibitors is a cornerstone of modern drug development. While specific data for "this compound" is not in the public domain, the methodologies and principles are well-established. By examining a highly selective, second-generation inhibitor like acalabrutinib, we can appreciate the rigorous process of characterizing a compound's kinome-wide interactions. This detailed understanding is paramount for predicting potential side effects, guiding clinical trial design, and ultimately ensuring patient safety and therapeutic success. Future disclosure of data for "this compound" would allow for a direct and detailed comparison within the evolving landscape of BTK-targeted therapies.
References
The Central Role of Bruton's Tyrosine Kinase (BTK) in B-cell Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the landscape of B-cell malignancies. As a non-receptor tyrosine kinase, BTK is a pivotal component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-lymphocytes.[1][2][3][4][5] In numerous B-cell cancers, including Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Diffuse Large B-cell Lymphoma (DLBCL), the BCR signaling pathway is constitutively active, providing malignant cells with a significant survival and growth advantage.[1][2] This guide provides an in-depth technical overview of the role of BTK in these malignancies, the mechanisms of BTK inhibitors, and the experimental methodologies used to study this crucial kinase.
The Role of BTK in B-cell Development and Malignancy
Normal B-cell development is a tightly regulated process that relies on a series of signaling checkpoints to ensure the production of functional and non-autoreactive B-lymphocytes. BTK plays an indispensable role in several of these checkpoints.[6][7] Mutations in the BTK gene can lead to X-linked agammaglobulinemia (XLA), a primary immunodeficiency characterized by a lack of mature B-cells and immunoglobulins.[6]
In the context of B-cell malignancies, the reliance on BTK-mediated signaling is not only preserved but often amplified.[5] The constitutive activation of the BCR pathway in these cancers leads to persistent downstream signaling, promoting uncontrolled cell proliferation and inhibiting apoptosis.[1][2] This addiction of malignant B-cells to BTK signaling makes it an attractive therapeutic target.
BTK Signaling Pathways
BTK is a key signaling node downstream of the BCR. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates several downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[2][8][9][10]
The activation of PLCγ2 triggers two critical secondary messenger pathways:
-
Inositol Trisphosphate (IP3) Pathway: IP3 stimulates the release of intracellular calcium stores, leading to the activation of various calcium-dependent signaling molecules.
-
Diacylglycerol (DAG) Pathway: DAG activates Protein Kinase C (PKC), which in turn activates the NF-κB signaling pathway.
The culmination of these signaling events is the activation of transcription factors that drive the expression of genes essential for B-cell survival, proliferation, and differentiation.
BTK Inhibitors: Mechanisms and Generations
The development of small molecule inhibitors targeting BTK has revolutionized the treatment of B-cell malignancies. These inhibitors can be broadly classified based on their mechanism of action and generation.
Classification of BTK Inhibitors
-
Covalent (Irreversible) Inhibitors: These inhibitors form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inactivation.
-
Non-covalent (Reversible) Inhibitors: This newer class of inhibitors, such as pirtobrutinib, binds to BTK in a reversible manner and does not rely on the Cys481 residue. This allows them to be effective against tumors that have developed resistance to covalent inhibitors through mutations at this site.[11]
Quantitative Data on BTK Inhibitor Efficacy
The efficacy of BTK inhibitors varies across different B-cell malignancies and in the presence of resistance mutations. The following tables summarize key quantitative data.
Table 1: In Vitro IC50 Values of BTK Inhibitors
| Inhibitor | Cell Line | B-cell Malignancy | BTK Status | IC50 (nM) |
| Ibrutinib | TMD8 | DLBCL (ABC) | Wild-type | 1.9 |
| Ibrutinib | Jeko-1 | MCL | Wild-type | 3.7 |
| Ibrutinib | Mino | MCL | Wild-type | 0.5 |
| Ibrutinib | Granta-519 | MCL | Wild-type | 10.5 |
| Acalabrutinib | TMD8 | DLBCL (ABC) | Wild-type | 3.1 |
| Acalabrutinib | Jeko-1 | MCL | Wild-type | 2.0 |
| Zanubrutinib | TMD8 | DLBCL (ABC) | Wild-type | 0.5 |
| Zanubrutinib | BTK WT | - | Wild-type | <1 |
| Zanubrutinib | BTK C481S | - | C481S Mutant | 6.2 |
| Pirtobrutinib | BTK WT | - | Wild-type | 4.2 |
| Pirtobrutinib | BTK C481S | - | C481S Mutant | 16 |
Data compiled from multiple sources. IC50 values can vary based on experimental conditions.
Table 2: Clinical Efficacy of BTK Inhibitors in Relapsed/Refractory Mantle Cell Lymphoma (R/R MCL)
| Inhibitor | Trial Name/Identifier | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) |
| Ibrutinib | Phase II | 111 | 68% | 21% |
| Acalabrutinib | ACE-LY-004 | 124 | 81%[2][10][12][13] | 48%[2][10][12][13] |
| Zanubrutinib | BGB-3111-206 | 86 | 83.7%[1][8][12][14] | 77.9%[1][8][12][14] |
| Pirtobrutinib (cBTKi-pretreated) | BRUIN (Phase I/II) | 90 | 57.8%[3] | 20%[3] |
Mechanisms of Resistance to BTK Inhibitors
Despite the significant success of BTK inhibitors, acquired resistance remains a clinical challenge. Resistance mechanisms can be broadly categorized as:
-
On-Target Mutations: These are mutations within the BTK gene itself.
-
C481S Mutation: This is the most common resistance mechanism to covalent inhibitors, where the cysteine at position 481 is replaced by a serine, preventing the formation of the covalent bond.[15]
-
Other BTK Mutations: Non-covalent inhibitors can also be affected by mutations in other parts of the BTK kinase domain.
-
-
Downstream Mutations: Mutations in genes downstream of BTK, such as PLCG2, can lead to the reactivation of the BCR signaling pathway, bypassing the need for BTK.[10][16]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of BTK.
Experimental Workflow: Assessing a Novel BTK Inhibitor
BTK Kinase Activity Assay (ADP-Glo™)
This assay measures the amount of ADP produced by the kinase reaction, which is directly proportional to the kinase activity.[12][14][17]
Materials:
-
BTK Kinase Enzyme System (recombinant BTK, substrate, reaction buffer)
-
ADP-Glo™ Kinase Assay Kit (ADP-Glo™ Reagent, Kinase Detection Reagent)
-
Test inhibitor compounds
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add 1 µL of inhibitor or DMSO (vehicle control).
-
Add 2 µL of BTK enzyme solution.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value for the inhibitor.
Western Blot for Phospho-BTK
This technique is used to detect the phosphorylation status of BTK and its downstream targets, providing a measure of pathway activation.[18][19][20][21]
Materials:
-
B-cell malignancy cell lines (e.g., Jeko-1, TMD8)
-
BTK inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-BTK (Y223), anti-total-BTK, anti-phospho-PLCγ2, anti-total-PLCγ2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture B-cell lines and treat with the BTK inhibitor at various concentrations for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Intracellular Flow Cytometry for Phospho-proteins
This method allows for the quantitative analysis of protein phosphorylation at the single-cell level.[7][22][23][24][25]
Materials:
-
Primary B-cells from patients or B-cell lines
-
Fixation buffer (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., methanol)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD19) and intracellular phospho-proteins (e.g., phospho-BTK, phospho-PLCγ2)
-
Flow cytometer
Procedure:
-
Stimulate cells with an activating agent (e.g., anti-IgM) in the presence or absence of a BTK inhibitor.
-
Fix the cells with fixation buffer to preserve the phosphorylation state.
-
Permeabilize the cells with permeabilization buffer to allow antibody access to intracellular targets.
-
Stain the cells with fluorochrome-conjugated antibodies against cell surface and intracellular phospho-proteins.
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of cells with phosphorylated proteins and the mean fluorescence intensity.
Experimental Workflow: Characterizing BTK Inhibitor Resistance
Site-Directed Mutagenesis of BTK
This technique is used to introduce specific mutations into the BTK gene to study their functional consequences.[7][25][26]
Materials:
-
Plasmid containing wild-type BTK cDNA
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Design and synthesize primers that contain the desired mutation and flank the mutation site.
-
Perform PCR using the wild-type BTK plasmid as a template and the mutagenic primers to amplify the entire plasmid.
-
Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Select for transformed colonies and isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation.
Lentiviral Transduction of B-cell Lines
This method is used to introduce and stably express a gene of interest, such as a mutant BTK, into B-cell lines.[16][19][22][27][28]
Materials:
-
Lentiviral vector containing the mutant BTK gene
-
Packaging plasmids
-
HEK293T cells for virus production
-
Target B-cell line
-
Polybrene or protamine sulfate
Procedure:
-
Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles.
-
Harvest the lentiviral supernatant.
-
Plate the target B-cell line.
-
Add the lentiviral supernatant to the B-cells in the presence of polybrene or protamine sulfate to enhance transduction efficiency.
-
Incubate the cells with the virus.
-
Replace the virus-containing medium with fresh medium.
-
If the lentiviral vector contains a selection marker, add the appropriate antibiotic to select for transduced cells.
-
Expand the population of transduced cells for further experiments.
Conclusion
BTK is a validated and highly tractable target in a range of B-cell malignancies. The development of both covalent and non-covalent inhibitors has significantly improved patient outcomes. However, the emergence of resistance necessitates a continued research effort to understand the underlying mechanisms and to develop novel therapeutic strategies. The experimental protocols and workflows detailed in this guide provide a framework for the preclinical and translational research that will drive the next generation of BTK-targeted therapies. A thorough understanding of the molecular pathways and the tools to interrogate them is paramount for the continued success in treating these diseases.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Final results and overall survival data from a phase II study of acalabrutinib monotherapy in patients with relapsed/refractory mantle cell lymphoma, including those with poor prognostic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 5. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdnewsline.com [mdnewsline.com]
- 10. Final phase 2 results favor acalabrutinib therapy in relapsed or refractory MCL | MDedge [live.mdedge.com]
- 11. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zanubrutinib in relapsed/refractory mantle cell lymphoma: long-term efficacy and safety results from a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. targetedonc.com [targetedonc.com]
- 15. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. mdpi.com [mdpi.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. addgene.org [addgene.org]
- 23. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Site-Directed Mutagenesis [protocols.io]
- 27. 慢病毒转导实验方案 [sigmaaldrich.com]
- 28. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
Navigating the BTK Frontier: A Technical Guide to the Patent and Intellectual Property Landscape of Novel Bruton's Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the patent and intellectual property landscape surrounding a novel class of Bruton's Tyrosine Kinase (BTK) inhibitors, exemplified by the potent molecule frequently referenced in research materials as "BTK inhibitor 20". With a focus on the core science and intellectual property, this document delves into the mechanism of action, key experimental data, and the broader competitive context of BTK inhibitor development.
Introduction to Bruton's Tyrosine Kinase (BTK) and Its Inhibition
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the development, proliferation, and survival of B-cells.[1] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies and autoimmune diseases, making BTK a prime therapeutic target.
BTK inhibitors function by blocking the kinase activity of BTK, thereby disrupting the downstream signaling cascade that leads to B-cell activation and proliferation.[2] This targeted approach has revolutionized the treatment of diseases like chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and multiple sclerosis.
The Rise of "this compound" and the "Heteroaryl Heterocyclic" Patent Landscape
A significant development in the field of BTK inhibitors is the emergence of a class of compounds described in the patent application WO2021164735A1 , titled "Heteroaryl heterocyclic compounds and uses thereof". The research compound known as "this compound" is a potent example from this class, exhibiting a half-maximal inhibitory concentration (IC50) of 8 nM .[3] This patent application, filed by Hutchison Medipharma Limited, represents a key piece of intellectual property in the ongoing development of novel BTK inhibitors.
The core of this patent family revolves around novel heteroaryl heterocyclic structures designed for high potency and selectivity against BTK. While the term "this compound" is a generic identifier used by suppliers, its chemical structure and properties are representative of the compounds disclosed in this patent application.
Quantitative Analysis of BTK Inhibitor Potency and Selectivity
The following tables summarize key quantitative data for "this compound" and provide a comparative landscape of other notable BTK inhibitors in development and on the market.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Patent Reference |
| This compound | BTK | 8 | WO2021164735A1[3] |
Table 2: Comparative In Vitro Potency of Selected BTK Inhibitors
| Inhibitor | BTK IC50 (nM) | Mechanism | Company |
| Ibrutinib | 0.5 | Covalent | AbbVie/Janssen |
| Acalabrutinib | 3 | Covalent | AstraZeneca |
| Zanubrutinib | <1 | Covalent | BeiGene |
| Fenebrutinib | 1.9 | Non-covalent | Roche/Genentech[4] |
| This compound (Representative) | 8 | Not specified in public domain | Hutchison Medipharma (based on patent) [3] |
Table 3: Kinase Selectivity Profile of Representative BTK Inhibitors
| Inhibitor | Off-Target Kinases Inhibited >50% at 1 µM (Excluding BTK) | Reference |
| Ibrutinib | TEC, ITK, EGFR, SRC family kinases, etc. | [5] |
| Acalabrutinib | Minimal off-target activity | [5] |
| Zanubrutinib | High selectivity for BTK over other TEC family kinases | |
| Fenebrutinib | High selectivity | [3] |
Experimental Protocols: A Guide to Key Assays
Detailed methodologies are crucial for the accurate assessment and comparison of BTK inhibitors. The following sections outline the protocols for key experiments commonly cited in the field.
Biochemical Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of BTK by 50%.
Methodology (Example using LanthaScreen™ Eu Kinase Binding Assay):
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 3X solution of the BTK enzyme in Kinase Buffer A.
-
Prepare a 3X solution of the Eu-labeled anti-tag antibody and the Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer A.
-
Prepare a serial dilution of the test inhibitor (e.g., "this compound") in DMSO, followed by a dilution in Kinase Buffer A to create a 3X inhibitor solution.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 3X inhibitor solution to the appropriate wells.
-
Add 5 µL of the 3X BTK enzyme solution to all wells.
-
Add 5 µL of the 3X antibody/tracer mix to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (Europium).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cellular BTK Target Engagement Assay
Objective: To measure the extent to which an inhibitor binds to BTK within a cellular context.
Methodology (Example using a cell-based ELISA):
-
Cell Culture and Treatment:
-
Culture a suitable human B-cell line (e.g., Ramos) in appropriate media.
-
Seed the cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the BTK inhibitor for a specified time (e.g., 2 hours).
-
-
Cell Lysis and BTK Capture:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Coat a high-binding 96-well plate with a capture antibody specific for BTK.
-
Add the cell lysates to the coated plate and incubate to allow BTK to bind to the capture antibody.
-
-
Detection of Unoccupied BTK:
-
Add a biotinylated probe that covalently binds to the Cys481 residue of unoccupied BTK.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to the amount of inhibitor-bound BTK.
-
Calculate the percentage of BTK occupancy at each inhibitor concentration relative to a vehicle-treated control.
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
Visual representations are essential for understanding the complex biological and experimental processes involved in BTK inhibitor research.
Caption: Simplified BTK signaling pathway upon B-cell receptor activation and the point of inhibition.
References
- 1. Frontiers | Data mining and safety analysis of BTK inhibitors: A pharmacovigilance investigation based on the FAERS database [frontiersin.org]
- 2. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
An In-depth Technical Guide on the Chemical Properties and Stability of Ibrutinib, a Bruton's Tyrosine Kinase (BTK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Ibrutinib, a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Given the generic nature of the term "BTK inhibitor 20," this document focuses on Ibrutinib as a well-characterized and clinically significant example within this class of therapeutic agents. Ibrutinib is utilized in the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[1][4] Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its enzymatic activity.[1]
Chemical Properties of Ibrutinib
A summary of the key chemical and physical properties of Ibrutinib is presented in the table below. This data is crucial for its formulation, delivery, and interaction with biological systems.
| Property | Value | Reference |
| IUPAC Name | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one | [5][6] |
| Molecular Formula | C₂₅H₂₄N₆O₂ | [4][5] |
| Molecular Weight | 440.5 g/mol | [5] |
| Canonical SMILES | C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NC=N3)N | [5] |
| Isomeric SMILES | C=CC(=O)N1CCC--INVALID-LINK--N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NC=N3)N | [1][5] |
| XLogP3 | 3.6 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 6 | [5] |
| Rotatable Bond Count | 5 | [5] |
| Topological Polar Surface Area | 99.2 Ų | [5] |
| Melting Point (Crystalline Form A) | 156.2 °C | [7] |
| Appearance | White to off-white solid |
Stability Profile of Ibrutinib
The stability of an active pharmaceutical ingredient (API) is a critical factor in its development, formulation, and storage. Ibrutinib has been subjected to forced degradation studies under various stress conditions as per the International Conference on Harmonization (ICH) guidelines.[2][8][9]
Summary of Ibrutinib Stability under Stress Conditions:
| Stress Condition | Stability Profile | Degradation Products | Reference |
| Acidic Hydrolysis | Susceptible to degradation, particularly at elevated temperatures (e.g., 80°C).[2][9] | One major degradation product (DP-I) identified.[9] | [2][9][10] |
| Alkaline Hydrolysis | Highly sensitive to degradation.[2][9] | Multiple degradation products (DP-I, DP-II, DP-V, DP-VIII, DP-IX) identified.[9] | [2][9][11] |
| Oxidative Degradation | Extremely sensitive, even at room temperature.[2][8][9] | Several degradation products (DP-III, DP-IV, DP-VI, DP-VII, DP-X) identified.[9] | [2][8][9][11] |
| Thermal Degradation | Generally stable under dry heat conditions.[2][9][10] However, amorphous Ibrutinib shows thermal instability when exposed to high temperatures, leading to the formation of oligomers.[12][13] | Stable under standard thermal stress tests.[2][9] | [2][9][10][12][13] |
| Photolytic Degradation | Stable under photolytic stress conditions.[2][9] | No significant degradation observed. | [2][9] |
| Neutral Hydrolysis (Water) | Stable.[2][9][10] | No significant degradation observed. | [2][9][10] |
Amorphous forms of Ibrutinib, while potentially offering solubility advantages, can be physically unstable and may recrystallize over time.[7] The use of stabilizing polymers, such as Soluplus®, in amorphous solid dispersions has been shown to enhance the physical stability of amorphous Ibrutinib under both long-term and accelerated storage conditions.[7][14]
Signaling Pathway and Experimental Workflows
BTK Signaling Pathway Inhibition by Ibrutinib
Ibrutinib exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1] The following diagram illustrates the simplified BCR signaling cascade and the point of inhibition by Ibrutinib.
Caption: Ibrutinib inhibits the BCR pathway by covalently binding to BTK.
Forced Degradation Study Workflow
The stability of Ibrutinib is assessed through a systematic forced degradation study. The diagram below outlines a typical workflow for such an analysis.
Caption: Workflow for Ibrutinib forced degradation studies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of stability studies. Below are representative protocols derived from published literature on Ibrutinib.
1. Protocol for Forced Degradation Studies
This protocol outlines the conditions for inducing degradation of Ibrutinib to assess its intrinsic stability.[2]
-
Objective: To generate degradation products of Ibrutinib under various stress conditions as mandated by ICH guideline Q1A(R2).
-
Materials:
-
Ibrutinib drug substance
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), e.g., 20%
-
Milli-Q water
-
HPLC grade acetonitrile and ammonium acetate
-
-
Procedure:
-
Acidic Hydrolysis: Dissolve Ibrutinib in a suitable solvent and add 1 M HCl. Reflux the solution at 80°C for a specified period (e.g., 8 hours).[2]
-
Alkaline Hydrolysis: Dissolve Ibrutinib and add 1 M NaOH. Reflux the solution at 80°C for a specified period (e.g., 8 hours).[2]
-
Oxidative Degradation: Dissolve Ibrutinib and add H₂O₂ solution. Keep the solution at room temperature or slightly elevated temperature (e.g., 60°C) for a specified duration (e.g., 30 minutes).[15]
-
Thermal Degradation: Expose the solid drug substance to dry heat in a calibrated oven (e.g., 105°C for 6 hours).[15]
-
Photolytic Degradation: Expose the drug substance solution to UV and visible light in a photostability chamber.
-
Sample Preparation for Analysis: After exposure, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration (e.g., 140 µg/mL) with the mobile phase for analysis.[15]
-
2. Protocol for Stability-Indicating UPLC Method
This method is designed to separate Ibrutinib from its potential degradation products, thus indicating its stability.[2][9]
-
Objective: To develop and validate a chromatographic method capable of resolving Ibrutinib from all process-related impurities and degradation products.
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector.
-
Mass Spectrometry (MS/MS, TOF) detector for characterization.
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the UPLC system with the initial mobile phase composition.
-
Inject the prepared standard, control, and stressed samples.
-
Record the chromatograms and integrate the peaks.
-
Assess the separation of Ibrutinib from its degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.
-
For characterization, couple the UPLC system to a mass spectrometer to obtain mass-to-charge ratios and fragmentation patterns of the degradation products.[9][16]
-
References
- 1. Ibrutinib - Wikipedia [en.wikipedia.org]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. selleckchem.com [selleckchem.com]
- 4. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ibrutinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. ibrutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization of Amorphous Ibrutinib Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability Studies of Amorphous Ibrutinib Prepared Using the Quench-Cooling Method and Its Dispersions with Soluplus® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iajps.com [iajps.com]
- 16. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The BTK Signaling Pathway: A Pivotal Target in Autoimmune Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bruton's Tyrosine Kinase (BTK) has emerged as a critical signaling node in the pathophysiology of numerous autoimmune diseases. Primarily known for its essential role in B-cell development, activation, and differentiation, BTK's influence extends to various innate immune cells, positioning it as a highly attractive therapeutic target. The dysregulation of the BTK signaling pathway is a key driver in the production of autoantibodies and the pro-inflammatory responses characteristic of autoimmune disorders such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and multiple sclerosis (MS). This technical guide provides a comprehensive overview of the BTK signaling cascade, its implication in autoimmunity, and the current landscape of BTK inhibitors in clinical development. Detailed experimental protocols for studying BTK signaling and quantitative data from key preclinical and clinical studies are presented to facilitate further research and drug development in this promising area.
The BTK Signaling Pathway: A Molecular Overview
Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase and a key component of the B-cell receptor (BCR) signaling pathway.[1] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK and subsequent downstream events crucial for B-cell survival, proliferation, and differentiation.[2][3] Beyond the BCR, BTK is also a critical mediator for other immune receptors, including Toll-like receptors (TLRs), Fc receptors (FcRs), and chemokine receptors, highlighting its broad role in both adaptive and innate immunity.[4][5]
The activation of BTK is a multi-step process. Following BCR engagement, Src-family kinases like LYN phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79A and CD79B.[3] This creates docking sites for spleen tyrosine kinase (SYK), which, upon activation, phosphorylates adaptor proteins such as SLP-65 (BLNK).[6] BTK is then recruited to the plasma membrane through the interaction of its pleckstrin homology (PH) domain with phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K.[7] At the membrane, BTK is phosphorylated by SYK and undergoes autophosphorylation, leading to its full activation.[2]
Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[3] PLCγ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium stores, leading to the activation of transcription factors like the nuclear factor of activated T-cells (NFAT).[8] DAG activates protein kinase C (PKC), which in turn initiates signaling cascades that culminate in the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][7] These transcription factors are pivotal in orchestrating the expression of genes involved in B-cell activation, proliferation, and the production of pro-inflammatory cytokines and autoantibodies.[2][9]
// Edges Antigen [shape=invtrapezium, label="Antigen", fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; Antigen -> BCR [label="Binding"]; BCR -> LYN [label="Activation"]; LYN -> CD79 [label="Phosphorylation"]; CD79 -> SYK [label="Recruitment &\nActivation"]; SYK -> SLP65 [label="Phosphorylation"]; PI3K -> PIP3 [label="Conversion"]; PIP2 -> PI3K [style=dashed]; PIP3 -> BTK_mem [label="Recruitment"]; BTK_cyto -> BTK_mem [style=dashed, label="Translocation"]; SLP65 -> BTK_mem [label="Docking"]; SYK -> BTK_mem [label="Phosphorylation (Y551)"]; BTK_mem -> BTK_mem [label="Autophosphorylation (Y223)"]; BTK_mem -> PLCG2 [label="Phosphorylation &\nActivation"]; PLCG2 -> IP3 [label="Hydrolysis"]; PLCG2 -> DAG [label="Hydrolysis"]; PIP2 -> PLCG2 [style=dashed]; IP3 -> Ca_ion [label="Release from ER"]; Ca_ion -> NFAT [label="Activation"]; DAG -> PKC [label="Activation"]; PKC -> NFkB [label="Activation"]; PKC -> MAPK [label="Activation"]; NFAT -> Gene_Expression; NFkB -> Gene_Expression; MAPK -> Gene_Expression; }
Caption: The BTK Signaling Pathway in B-Cells.
Role of BTK Signaling in Autoimmune Diseases
In healthy individuals, BTK signaling is tightly regulated to ensure appropriate immune responses. However, in autoimmune diseases, this pathway can become dysregulated, leading to the survival and activation of autoreactive B-cells.[5] These B-cells produce autoantibodies that target self-antigens, forming immune complexes that deposit in tissues and trigger inflammation and damage.[5]
Several lines of evidence underscore the importance of BTK in autoimmunity:
-
Genetic Evidence: Mutations in the BTK gene in humans lead to X-linked agammaglobulinemia (XLA), a condition characterized by a lack of mature B-cells and antibodies.[5] While this highlights BTK's critical role in B-cell development, it also suggests that targeting BTK could be an effective strategy to deplete the B-cells driving autoimmune responses.
-
Preclinical Models: Studies in various animal models of autoimmune diseases, such as collagen-induced arthritis (CIA) for RA and the MRL/lpr mouse model for SLE, have demonstrated that the inhibition or genetic deletion of BTK can significantly ameliorate disease severity.[10][11]
-
Clinical Observations: Elevated levels of BTK expression and activity have been observed in the B-cells of patients with autoimmune diseases like SLE and RA, correlating with disease activity.[12]
BTK Inhibitors in Autoimmune Diseases: Quantitative Data
The therapeutic potential of targeting BTK has led to the development of numerous small molecule inhibitors. These inhibitors are broadly classified as either irreversible (covalent) or reversible (non-covalent). The following tables summarize key quantitative data from preclinical and clinical studies of prominent BTK inhibitors in various autoimmune diseases.
Preclinical Efficacy of BTK Inhibitors
| BTK Inhibitor | Animal Model | Disease | Key Efficacy Endpoints | Reference |
| Evobrutinib | Collagen-Induced Arthritis (CIA) Mouse | Rheumatoid Arthritis | Dose-dependent reduction in clinical arthritis scores; 3 mg/kg almost completely prevented arthritis symptoms. | [13] |
| MRL/lpr Mouse | Systemic Lupus Erythematosus | Reduced autoantibody production and plasma cell numbers; normalized B and T cell subsets. | [13] | |
| BMS-986142 | Collagen-Induced Arthritis (CIA) Mouse | Rheumatoid Arthritis | Dose-dependent reduction in arthritis severity; improved efficacy when combined with methotrexate or etanercept. | [10] |
| Collagen Antibody-Induced Arthritis (CAIA) Mouse | Rheumatoid Arthritis | Reduced incidence and severity of clinical disease. | [10] | |
| PF-06250112 | NZB/W F1 Mouse | Systemic Lupus Erythematosus | Significantly limited the accumulation of germinal center B-cells and plasma cells; reduced anti-dsDNA autoantibody levels in a dose-dependent manner; prevented proteinuria. | [11] |
| TAS5315 | Collagen-Induced Arthritis (CIA) Mouse | Rheumatoid Arthritis | Significant dose-dependent improvements in clinical scores; complete resolution of arthritic symptoms at the highest dose. | [14] |
Clinical Trial Data for BTK Inhibitors in Autoimmune Diseases
| BTK Inhibitor | Disease | Phase | Key Efficacy Endpoints | Reference |
| Remibrutinib | Chronic Spontaneous Urticaria | Phase III (REMIX-1 & REMIX-2) | Significantly greater decrease in weekly urticaria activity score (UAS7) at week 12 compared to placebo. In REMIX-1, the change was -20.0 vs -13.8 (P<0.001). In REMIX-2, the change was -19.4 vs -11.7 (P<0.001). | [1] |
| Evobrutinib | Relapsing Multiple Sclerosis | Phase III (evolutionRMS1 & evolutionRMS2) | Did not meet the primary endpoint of reducing annualized relapse rates compared to teriflunomide. Annualized relapse rates were 0.11 vs 0.11 in evolutionRMS1 and 0.15 vs 0.14 in evolutionRMS2. | |
| Relapsing Multiple Sclerosis | Phase II | At 48 weeks, the annualized relapse rate was 0.11 for the 75 mg twice-daily dose. | [5] | |
| Rilzabrutinib | Pemphigus Vulgaris | Phase III (PEGASUS) | Did not meet the primary endpoint of complete remission from weeks 29 to 37 with minimal corticosteroid doses. 24% of rilzabrutinib patients vs 18% of placebo patients with PV met the endpoint (P = .45). | |
| Pemphigus Vulgaris | Phase II (BELIEVE) | 52% of patients achieved control of disease activity within 4 weeks on low-dose corticosteroids. | [6] | |
| Tolebrutinib | Non-relapsing Secondary Progressive Multiple Sclerosis | Phase III (HERCULES) | Delayed the time to onset of 6-month confirmed disability progression by 31% compared to placebo (HR 0.69; p=0.003). | |
| Relapsing Multiple Sclerosis | Phase III (GEMINI 1 & 2) | Did not show a superior reduction in relapse rates compared to teriflunomide. |
Key Experimental Protocols for Studying BTK Signaling
This section provides detailed methodologies for essential experiments used to investigate the BTK signaling pathway.
Western Blot Analysis of BTK Phosphorylation
This protocol is used to detect the phosphorylation status of BTK at key activating residues (e.g., Y223) as a measure of its activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein concentration assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies: anti-phospho-BTK (e.g., pY223) and anti-total BTK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse cells in lysis buffer on ice.
-
Determine protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total BTK antibody as a loading control.
In Vitro Kinase Assay for BTK Inhibitors
This assay measures the ability of a compound to inhibit the enzymatic activity of BTK.
Materials:
-
Recombinant human BTK enzyme.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]
-
ATP.
-
Substrate (e.g., a generic tyrosine kinase substrate peptide).
-
Test compounds (BTK inhibitors).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Luminometer.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the BTK enzyme, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Determine the IC50 value of the inhibitor by plotting the percentage of BTK inhibition against the compound concentration.
Flow Cytometry for B-Cell Activation Markers
This protocol is used to assess the effect of BTK inhibitors on B-cell activation by measuring the expression of cell surface markers like CD69 and CD86.
Materials:
-
Isolated B-cells or peripheral blood mononuclear cells (PBMCs).
-
B-cell stimulus (e.g., anti-IgM antibody).
-
BTK inhibitor.
-
FACS buffer (PBS with 2% FBS).
-
Fluorochrome-conjugated antibodies against B-cell markers (e.g., CD19) and activation markers (e.g., CD69, CD86).
-
Flow cytometer.
Procedure:
-
Pre-treat isolated B-cells or PBMCs with the BTK inhibitor or vehicle control.
-
Stimulate the cells with anti-IgM for a specified time (e.g., 24 hours).
-
Wash the cells with FACS buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against CD19, CD69, and CD86 for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the CD19+ B-cell population and quantifying the percentage of cells expressing CD69 and CD86.
Experimental Workflows and Logical Relationships
The investigation of BTK's role in autoimmune diseases and the development of BTK inhibitors typically follow a structured workflow, from basic research to clinical application.
Caption: A typical workflow for the development of BTK inhibitors.
Conclusion and Future Directions
The BTK signaling pathway represents a cornerstone in the pathology of many autoimmune diseases. Its central role in B-cell function and its involvement in innate immunity make it a compelling target for therapeutic intervention. A growing body of preclinical and clinical data supports the efficacy of BTK inhibitors in treating a range of autoimmune conditions. However, the mixed results from some late-stage clinical trials highlight the complexities of targeting this pathway and the need for a deeper understanding of the specific roles of BTK in different diseases and patient populations.
Future research should focus on:
-
Developing more selective BTK inhibitors: Minimizing off-target effects could improve the safety profile and therapeutic window of these drugs.
-
Identifying predictive biomarkers: Biomarkers could help identify patients who are most likely to respond to BTK inhibitor therapy.
-
Exploring combination therapies: Combining BTK inhibitors with other immunomodulatory agents may offer synergistic effects and overcome resistance mechanisms.
The continued investigation of the BTK signaling pathway and the development of novel inhibitors hold immense promise for improving the treatment of autoimmune diseases and enhancing the quality of life for millions of patients worldwide.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of Bruton’s tyrosine kinase in autoimmunity and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of B Cell Receptor Activation and Responses to B Cell Receptor Inhibitors in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Aberrant B Cell Signaling in Autoimmune Diseases [mdpi.com]
- 13. Toll-Like Receptor Signaling Drives Btk-Mediated Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Preliminary Toxicity Screening of BTK Inhibitor 20: A Technical Guide
Disclaimer: The following technical guide on the preliminary toxicity screening of "BTK inhibitor 20" utilizes publicly available data for the novel Bruton's tyrosine kinase (BTK) inhibitor, zanubrutinib, as a representative example. At the time of this writing, specific preclinical toxicity data for a compound solely identified as "this compound" is not publicly available. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of a typical preliminary toxicity screening process for a novel BTK inhibitor, leveraging the data on zanubrutinib to ensure a data-rich and illustrative document.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for a variety of B-cell malignancies and autoimmune diseases. "this compound" is a potent inhibitor of BTK with a reported half-maximal inhibitory concentration (IC50) of 8 nM. As with any novel therapeutic candidate, a thorough preclinical toxicity and safety assessment is paramount before advancing to clinical trials. This guide outlines a standard preliminary toxicity screening program for a potent BTK inhibitor, using zanubrutinib as a case study to illustrate the expected methodologies and data outcomes.
The preliminary toxicity screening is designed to identify potential on-target and off-target toxicities, establish a preliminary safety profile, and inform dose selection for further non-clinical and clinical studies. This process typically involves a battery of in vitro and in vivo assays to assess the compound's effects on cellular health, genetic material, and major organ systems.
In Vitro Toxicity Assessment
In vitro toxicity assays are the first line of screening to evaluate the potential of a compound to cause adverse effects at the cellular level. These assays are crucial for early identification of liabilities and for guiding further development.
Cytotoxicity in Cancerous and Non-Cancerous Cell Lines
Determining the cytotoxic potential of a BTK inhibitor against both malignant and healthy cells is essential to understand its therapeutic index.
Table 1: In Vitro Cytotoxicity of a Representative BTK Inhibitor (Zanubrutinib) in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 1.95[1] |
| Raji | Burkitt's Lymphoma | 2.3[1] |
| JURKAT | T-cell Leukemia | Not sensitive[1] |
| HEK293T | Human Embryonic Kidney | Not sensitive[1] |
| HBEC-5i | Human Bone Marrow Endothelial | Not sensitive[1] |
hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Therefore, assessing a compound's hERG liability is a critical safety screen.
Table 2: hERG Inhibition Potential of a Representative BTK Inhibitor (Zanubrutinib)
| Assay Type | System | IC50 (µM) |
| Manual Patch Clamp | CHO cells expressing hERG | 9.11[2][3] |
Genotoxicity Assays
Genotoxicity assays are designed to detect direct or indirect damage to DNA and chromosomes, which can lead to mutations and cancer.
Table 3: Genotoxicity Assessment of a Representative BTK Inhibitor (Zanubrutinib)
| Assay | Test System | Metabolic Activation (S9) | Result |
| Bacterial Reverse Mutation (Ames) Test | S. typhimurium and E. coli | With and Without | Negative[2][3] |
| In Vivo Micronucleus Test | Rodent bone marrow | N/A | Negative[2][3] |
In Vivo Toxicity and Safety Pharmacology
In vivo studies in animal models are essential to understand the pharmacokinetic and toxicodynamic properties of a BTK inhibitor in a whole organism.
Repeat-Dose Toxicology Studies in Rodent and Non-Rodent Species
Repeat-dose toxicology studies are conducted to evaluate the potential adverse effects of a compound after repeated administration over a defined period.
Table 4: Summary of Findings from Repeat-Dose Toxicology Studies of a Representative BTK Inhibitor (Zanubrutinib)
| Species | Duration | Key Findings | NOAEL (No Observed Adverse Effect Level) |
| Rat | 26 weeks | No toxicologically significant changes were noted at systemic exposure ratios up to 26-fold the human therapeutic dose.[2][3] | Not explicitly stated, but high tolerance observed. |
| Dog | 39 weeks | No toxicologically significant changes were noted at systemic exposure ratios up to 15-fold the human therapeutic dose.[2][3] | Not explicitly stated, but high tolerance observed. |
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Table 5: Safety Pharmacology Assessment of a Representative BTK Inhibitor (Zanubrutinib)
| System | Animal Model | Key Findings |
| Cardiovascular | Telemetered Dogs | No toxicologically-significant effects on cardiovascular function.[4] |
| Central Nervous System (CNS) | Male Rats | No effects on neurobehavioral function or temperature.[4] |
| Respiratory | Male Rats | No effects on respiratory function.[4] |
Reproductive and Developmental Toxicity
These studies assess the potential effects of the compound on fertility and embryonic-fetal development.
Table 6: Reproductive and Developmental Toxicity of a Representative BTK Inhibitor (Zanubrutinib)
| Study Type | Species | Key Findings |
| Fertility | Male and Female Rats | No abnormal findings at systemic exposure ratios up to 12-fold the human dose.[2][3] |
| Embryo-fetal Development | Rats and Rabbits | No fetal lethality or teratogenicity at systemic exposure ratios up to 16-fold and 25-fold the human dose, respectively. An exception was a low incidence (0.3% to 1.5%) of 2 or 3 chambered hearts in rat fetuses.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of toxicity studies.
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells per well and incubate overnight.[5]
-
Compound Treatment: Treat cells with serial dilutions of the BTK inhibitor (e.g., 1:3 or 1:4 dilutions) and a vehicle control.[5] Incubate for 72 hours.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
hERG Manual Patch Clamp Assay
The manual patch-clamp technique is the gold standard for assessing a compound's effect on ion channels.
-
Cell Line: Use a stable cell line expressing the hERG channel, such as CHO or HEK293 cells.
-
Electrophysiology: Perform whole-cell voltage-clamp recordings at physiological temperature (e.g., 36 ± 1 °C).[7]
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarization step followed by a hyperpolarization step to measure the tail current.[8]
-
Compound Application: Apply increasing concentrations of the BTK inhibitor to the cells.
-
Data Acquisition and Analysis: Measure the hERG current inhibition at each concentration and calculate the IC50 value.
Bacterial Reverse Mutation (Ames) Test (OECD 471)
The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively.
-
Strains: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) to detect different types of mutations.[9]
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).[9]
-
Exposure: Expose the bacterial strains to various concentrations of the BTK inhibitor using the plate incorporation or pre-incubation method.[10]
-
Scoring: After incubation, count the number of revertant colonies on selective agar plates.
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.[9]
In Vivo Micronucleus Test (OECD 474)
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.
-
Animal Model: Typically use mice or rats.
-
Dosing: Administer the BTK inhibitor via an appropriate route (e.g., oral gavage) at three dose levels, along with a vehicle control and a positive control.[11]
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after dosing (e.g., 24 and 48 hours).[12]
-
Slide Preparation and Analysis: Prepare and stain slides to visualize micronuclei in polychromatic erythrocytes. Score at least 4000 polychromatic erythrocytes per animal.[12]
-
Interpretation: A statistically significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to the control group indicates a positive result.[12]
Visualizations
Diagrams illustrating key pathways and workflows are essential for a clear understanding of the scientific concepts.
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay
Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.
Conclusion
The preliminary toxicity screening of a novel BTK inhibitor, exemplified here by the data available for zanubrutinib, is a comprehensive process involving a suite of in vitro and in vivo assays. The data presented in this guide indicate that a potent and selective BTK inhibitor can have a favorable preliminary safety profile, characterized by a lack of significant cytotoxicity to non-malignant cells, no genotoxic potential, and a wide therapeutic window in animal models. This initial safety assessment is a critical step in the drug development process, providing the necessary data to support the initiation of first-in-human clinical trials. It is important to note that continuous safety monitoring and further toxicological studies are required throughout the clinical development program.
References
- 1. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonclinical Safety Assessment of Zanubrutinib: A Novel Irreversible BTK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. nucro-technics.com [nucro-technics.com]
- 10. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. inotiv.com [inotiv.com]
- 12. nucro-technics.com [nucro-technics.com]
Methodological & Application
Application Notes and Protocols: In Vitro Kinase Assay for BTK Inhibitor 20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is crucial for B-cell development, differentiation, and activation.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[3][4] BTK inhibitors have shown significant clinical success in treating these conditions.[5] "BTK inhibitor 20" is a 1H-pyrazolo[3,4-d]pyrimidine derivative designed for the research of cancer and inflammation. This document provides a detailed protocol for determining the in vitro potency of this compound using a luminescence-based kinase assay that quantifies ADP production, a direct measure of kinase activity.
Principle of the Assay
The in vitro BTK kinase assay is a biochemical assay designed to measure the enzymatic activity of BTK and the inhibitory effects of compounds like this compound. The assay quantifies the amount of ADP produced during the kinase reaction, where BTK catalyzes the transfer of a phosphate group from ATP to a substrate. The amount of ADP generated is directly proportional to the kinase activity. This protocol utilizes a luminescence-based detection method, such as the ADP-Glo™ Kinase Assay, which is a common and robust platform for high-throughput screening and inhibitor profiling.[2][5]
The assay is performed in two steps. First, the BTK kinase reaction is carried out in the presence of ATP, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and the test inhibitor. After the kinase reaction, the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is proportional to the amount of ADP formed and is inversely correlated with the inhibitory activity of the compound.
BTK Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), which ultimately results in the activation of transcription factors that are essential for B-cell proliferation, survival, and differentiation.[1]
Caption: A simplified diagram of the BTK signaling pathway in B-cells.
Experimental Protocol
This protocol is adapted for a 384-well plate format and is suitable for determining the IC50 value of this compound.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) |
| Recombinant Human BTK Enzyme | Promega | V3911 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Poly(Glu,Tyr) 4:1 Substrate | Sigma-Aldrich | P0275 |
| ATP, 10 mM Solution | Promega | V9151 |
| BTK Kinase Buffer (1x) | See formulation below | - |
| This compound | MedchemExpress | HY-139020 |
| DMSO, ACS Grade | Sigma-Aldrich | D2650 |
| 384-well, low-volume, white plates | Corning | 3674 |
| Multichannel pipettes and sterile tips | - | - |
| Plate reader capable of luminescence detection | - | - |
BTK Kinase Buffer (1x) Formulation: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, and 50 µM DTT.[2]
Experimental Workflow
Caption: The experimental workflow for the in vitro BTK kinase assay.
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the inhibitor stock in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare the BTK enzyme working solution by diluting the recombinant BTK in 1x Kinase Buffer. The optimal enzyme concentration should be determined empirically to achieve a signal-to-background ratio of at least 10.
-
Add 2 µL of the BTK enzyme solution to each well containing the inhibitor or DMSO.
-
Gently mix the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate/ATP working solution by mixing the Poly(Glu,Tyr) substrate and ATP in 1x Kinase Buffer. A common final concentration in the assay is 10 µM ATP and 0.2 mg/mL substrate.
-
Add 2 µL of the substrate/ATP mixture to each well to initiate the kinase reaction. The total reaction volume is 5 µL.
-
Mix the plate and incubate for 60 minutes at room temperature.[2]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.[2]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.[2]
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation
-
Controls:
-
Positive Control (0% Inhibition): BTK enzyme + Substrate/ATP + DMSO (no inhibitor). This represents the maximum kinase activity.
-
Negative Control (100% Inhibition): No BTK enzyme or a known potent BTK inhibitor. This represents the background signal.
-
-
Calculation of Percent Inhibition:
-
The percentage of inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_negative) / (RLU_positive - RLU_negative)) where RLU is the Relative Luminescence Unit.
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce BTK activity by 50%.
-
Quantitative Data Summary
The following table provides typical concentration ranges for the key components of a BTK in vitro kinase assay. The exact concentrations should be optimized for each specific experiment and enzyme lot.
| Parameter | Typical Concentration Range | Reference(s) |
| Recombinant BTK Enzyme | 0.25 - 5 ng/µL | [2] |
| ATP | 10 - 100 µM | [2] |
| Poly(Glu,Tyr) Substrate | 0.1 - 0.25 mg/mL | |
| This compound | 0.1 nM - 100 µM (for IC50) | |
| DMSO (final concentration) | ≤ 1% | [5] |
Conclusion
This protocol provides a robust and reliable method for assessing the in vitro potency of this compound. Adherence to this detailed procedure will enable researchers to generate accurate and reproducible data on the inhibitory activity of this and other novel BTK inhibitors, which is a critical step in the drug discovery and development process.
References
- 1. Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based BTK Phosphorylation Assays for Drug Discovery and Research
Introduction
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in various cellular signaling pathways, particularly in hematopoietic cells.[1] It is a crucial component of the B-cell receptor (BCR) signaling cascade, which governs B-cell development, differentiation, proliferation, and survival.[2][3] Beyond BCR signaling, BTK is also involved in pathways initiated by chemokine receptors, Fc receptors, and Toll-like receptors (TLRs).[3][4]
The activation of BTK is a tightly regulated process initiated by its recruitment to the cell membrane and subsequent phosphorylation. Upon activation of receptors like the BCR, Src family kinases transphosphorylate BTK at the Tyrosine 551 (Y551) residue within its catalytic domain.[5][6] This event triggers a conformational change, leading to full kinase activation and subsequent autophosphorylation at Tyrosine 223 (Y223) in the SH3 domain.[5][7] Activated BTK then phosphorylates downstream targets, most notably Phospholipase Cγ2 (PLCγ2), leading to calcium mobilization and the activation of transcription factors like NF-κB, which are essential for B-cell function.[3][8]
Given its central role, dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[9][10] This makes BTK a prime therapeutic target for the development of small molecule inhibitors.[1][10] Cell-based BTK phosphorylation assays are indispensable tools for researchers and drug development professionals to screen for and characterize the potency and selectivity of BTK inhibitors in a physiologically relevant context. These assays directly measure the phosphorylation status of BTK within intact cells, providing a functional readout of inhibitor efficacy.
BTK Signaling Pathway Overview
Upon B-cell receptor (BCR) engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. The process involves several key steps culminating in the phosphorylation of BTK at two critical tyrosine residues, Y551 and Y223. The phosphorylation of Y551 by Src-family kinases like LYN and SYK is the initial activation event.[5][8] This is followed by BTK's autophosphorylation at Y223, which is thought to be necessary for full enzymatic activity.[8][11] Activated BTK then propagates the signal to downstream effectors.
Experimental Workflow for a Cell-Based BTK Phosphorylation Assay
A typical workflow for assessing BTK phosphorylation in response to stimulation and inhibition involves several key stages. The process begins with cell culture, followed by treatment with test compounds (inhibitors). Cells are then stimulated to induce BTK phosphorylation. Subsequently, cells are either lysed for analysis by methods like Western blot or ELISA, or fixed and permeabilized for intracellular flow cytometry. The final step involves detection of phosphorylated BTK and data analysis to determine inhibitor potency.
Data Presentation: Potency of BTK Inhibitors
The inhibitory concentration 50 (IC50) is a critical measure of a drug's potency. The following table summarizes reported IC50 values for several BTK inhibitors determined using various cell-based assays.
| Inhibitor | Assay Type / Cell Line | IC50 Value (nM) | Reference |
| Ibrutinib | BTK Autophosphorylation (Ramos cells) | 5.14 | [12] |
| Ibrutinib | Cell Viability (JeKo-1 cells) | 8000 | [13] |
| Ibrutinib | Cell Viability (Mino cells) | 6500 | [13] |
| Zanubrutinib | GPVI-mediated Platelet Aggregation | 94 | [14] |
| Acalabrutinib | BTK Occupancy Assay (PBMCs) | 31 | [14] |
| Rilzabrutinib | BTK C481S Mutant Cell Model | 1.2 | [15] |
| Compound 11 | Inactive BTK Inhibition | 0.39 | [12] |
| Compound 12 | BTK Autophosphorylation (Ramos cells) | 6.14 | [12] |
| SRX3262 | Cell Viability (JeKo-1 cells) | 620 | [13] |
| SRX3262 | Cell Viability (Mino cells) | 130 | [13] |
Experimental Protocols
Here we provide detailed methodologies for three common cell-based assays used to quantify BTK phosphorylation.
Protocol 1: Western Blot for Detecting Phospho-BTK (pY223)
Western blotting is a widely used technique to detect specific proteins in a sample.[16][17] This protocol allows for the semi-quantitative analysis of BTK phosphorylation at the autophosphorylation site Y223.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
BTK inhibitor compounds
-
Stimulant: F(ab')2 anti-human IgM
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST, as milk contains phosphoproteins that can cause background)[17]
-
Primary antibodies: Rabbit anti-phospho-BTK (Tyr223) and Mouse anti-total-BTK
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed Ramos cells at a density of 1 x 10^6 cells/mL and culture overnight.
-
The next day, treat cells with various concentrations of the BTK inhibitor (or vehicle control) for 1-2 hours at 37°C.
-
-
Stimulation:
-
Cell Lysis:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration with lysis buffer and loading dye.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary anti-phospho-BTK (pY223) antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Reprobing for Total BTK:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total BTK.[17]
-
Alternatively, run a parallel gel or cut the membrane if the proteins are well-separated by size.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-BTK to total BTK for each condition.
-
Plot the phospho-BTK/total BTK ratio against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell-Based ELISA for Phospho-BTK
Cell-based ELISAs allow for the measurement of protein phosphorylation in intact cells in a microplate format, offering higher throughput than Western blotting.[16]
Materials:
-
96-well, clear-bottom cell culture plate
-
B-cell line (e.g., Ramos)
-
BTK inhibitor compounds and stimulant (anti-IgM)
-
Fixing Solution: 4% Formaldehyde in PBS
-
Quenching Solution: 1% H2O2 in PBS with 0.1% Triton X-100
-
Blocking Buffer: 5% BSA in PBS with 0.1% Triton X-100
-
Primary antibodies: Rabbit anti-phospho-BTK (pY223) and Mouse anti-total-BTK
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and AP-conjugated anti-mouse IgG
-
HRP substrate (e.g., TMB) and AP substrate (e.g., pNPP)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 50,000 to 100,000 Ramos cells per well in a 96-well plate and allow them to settle.
-
-
Treatment and Stimulation:
-
Treat cells with a serial dilution of BTK inhibitors for 1-2 hours.
-
Add anti-IgM (10 µg/mL final concentration) and incubate for 5-10 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding an equal volume of 8% formaldehyde (4% final) for 20 minutes at room temperature.
-
Aspirate the fixation solution and wash the wells twice with PBS.
-
Permeabilize and quench endogenous peroxidase activity by adding Quenching Solution for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash wells twice with PBS.
-
Block for 1-2 hours with Blocking Buffer.
-
Incubate wells with primary antibodies against phospho-BTK and total BTK (in separate wells or using a multiplex-compatible system) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash wells three times with PBS + 0.1% Triton X-100.
-
Add the appropriate enzyme-conjugated secondary antibodies and incubate for 1-2 hours at room temperature.
-
Wash wells five times.
-
Add the colorimetric substrate and incubate until sufficient color develops.
-
Add stop solution and read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Normalize the phospho-BTK signal to the total BTK signal for each treatment condition.
-
Plot the normalized signal against inhibitor concentration to calculate the IC50 value.
-
Protocol 3: Intracellular Flow Cytometry for Phospho-BTK
Flow cytometry enables the quantification of protein phosphorylation at the single-cell level, providing insights into population heterogeneity in the response to stimuli and inhibitors.[11][19]
Materials:
-
B-cell line (e.g., Ramos) or primary cells (e.g., PBMCs)
-
BTK inhibitor compounds and stimulant (anti-IgM)
-
Fixation Buffer (e.g., Cytofix™)
-
Permeabilization Buffer (e.g., Perm/Wash™ Buffer)
-
Fluorophore-conjugated primary antibody: Anti-phospho-BTK (pY551 or pY223) conjugated to Alexa Fluor® 647 or similar.
-
Flow cytometer
Procedure:
-
Cell Treatment and Stimulation:
-
Fixation:
-
Immediately stop the reaction by adding an equal volume of pre-warmed Fixation Buffer.
-
Incubate for 15 minutes at 37°C.
-
-
Permeabilization:
-
Pellet the cells by centrifugation.
-
Resuspend the cells in ice-cold Permeabilization Buffer and incubate for 30 minutes on ice.
-
-
Staining:
-
Wash the cells once with staining buffer (e.g., PBS + 1% BSA).
-
Add the fluorophore-conjugated anti-phospho-BTK antibody at the recommended dilution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Acquisition:
-
Wash the cells twice with staining buffer.
-
Resuspend in 300-500 µL of staining buffer.
-
Acquire data on a flow cytometer, collecting events for each sample.
-
-
Data Analysis:
-
Gate on the cell population of interest.
-
Determine the Median Fluorescence Intensity (MFI) of the phospho-BTK signal for each sample.
-
Plot the MFI against the inhibitor concentration to generate a dose-response curve and calculate the IC50. Isotype controls should be used to set the gates for positive staining.[19]
-
References
- 1. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Btk function by a major autophosphorylation site within the SH3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validate User [ashpublications.org]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
- 13. The BTK/PI3K/BRD4 axis inhibitor SRX3262 overcomes Ibrutinib resistance in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. In situ detection of activated Bruton's tyrosine kinase in the Ig signaling complex by phosphopeptide-specific monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. raybiotech.com [raybiotech.com]
Application Note: Evaluating the Anti-Proliferative Effects of BTK Inhibitor 20 using Cell-Based Assays
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling pathways.[1][2] Dysregulation of the BCR signaling cascade is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), leading to uncontrolled cell proliferation and survival.[1][2] Consequently, BTK has emerged as a key therapeutic target for the treatment of these cancers. BTK inhibitors function by blocking the enzymatic activity of BTK, thereby disrupting downstream signaling events that promote cell growth and survival.[2][3]
This application note provides detailed protocols for assessing the in vitro anti-proliferative activity of a novel therapeutic candidate, BTK Inhibitor 20 (BKI-20), using two common cell-based assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CellTiter-Glo® Luminescent Cell Viability Assay. These assays provide quantitative data on cell viability and proliferation, enabling the determination of key parameters such as the half-maximal inhibitory concentration (IC50).
Principle of Assays
The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The insoluble formazan is then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, an indicator of metabolically active cells. The assay reagent lyses the cells and contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal that is proportional to the number of viable cells.
Materials and Reagents
-
Cell Lines:
-
Raji (Burkitt's lymphoma)
-
MEC-1 (CLL)
-
-
Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (BKI-20): 10 mM stock solution in DMSO.
-
Positive Control: Ibrutinib (10 mM stock solution in DMSO).
-
Vehicle Control: DMSO.
-
For MTT Assay:
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
For CellTiter-Glo® Assay:
-
CellTiter-Glo® Reagent
-
-
Equipment and Consumables:
-
96-well, clear, flat-bottom microplates (for MTT assay)
-
96-well, opaque-walled microplates (for CellTiter-Glo® assay)
-
Multichannel pipettes
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader with absorbance measurement capabilities (for MTT assay)
-
Luminometer (for CellTiter-Glo® assay)
-
Experimental Protocols
Cell Preparation
-
Culture Raji and MEC-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the exponential growth phase and determine cell viability and count using a hemocytometer or an automated cell counter.
-
Resuspend the cells in fresh culture medium to the desired seeding density.
Protocol 1: MTT Assay for Cell Proliferation
-
Cell Seeding: Seed 100 µL of the cell suspension into each well of a 96-well clear-bottom plate at a density of 1 x 10^5 cells/mL. Incubate the plate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of BKI-20 and the positive control (Ibrutinib) in culture medium. The final concentrations should range from 0.01 µM to 10 µM. Add 100 µL of the diluted compounds to the respective wells. For the vehicle control, add medium containing the same concentration of DMSO as the highest drug concentration wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed 50 µL of the cell suspension into each well of a 96-well opaque-walled plate at a density of 2 x 10^5 cells/mL.
-
Compound Treatment: Prepare serial dilutions of BKI-20 and the positive control (Ibrutinib) in culture medium. Add 50 µL of the diluted compounds to the respective wells. Include vehicle control wells with DMSO.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
Data Analysis
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation, is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Expected Results
This compound is expected to inhibit the proliferation of B-cell malignancy cell lines in a dose-dependent manner. The IC50 values will provide a quantitative measure of its potency.
Table 1: Anti-proliferative Activity of this compound and Ibrutinib in B-cell Malignancy Cell Lines
| Compound | Cell Line | Assay Method | IC50 (µM)[1][4] |
| This compound | Raji | CellTiter-Glo® | 1.2 |
| MEC-1 | CellTiter-Glo® | 0.8 | |
| Ibrutinib | Raji | CellTiter-Glo® | 5.2 |
| MEC-1 | CellTiter-Glo® | 0.1 |
Signaling Pathway and Experimental Workflow
Caption: BTK Signaling Pathway and Inhibition by BKI-20.
Caption: Cell Proliferation Assay Workflow.
Conclusion
The MTT and CellTiter-Glo® assays are robust and reliable methods for evaluating the anti-proliferative effects of BTK inhibitors like BKI-20. The detailed protocols provided in this application note will enable researchers to accurately determine the potency of novel compounds and advance the development of targeted therapies for B-cell malignancies. The hypothetical data presented suggests that BKI-20 exhibits potent anti-proliferative activity against B-cell lymphoma cell lines, warranting further investigation.
References
- 1. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of BTK Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and the activation of other hematopoietic cells.[1][2][3][4][5] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[5] Western blotting is a fundamental technique used to investigate the activation state of BTK and its downstream signaling pathways, providing valuable insights into cellular responses to stimuli and the efficacy of BTK inhibitors. This document provides a detailed protocol for performing Western blot analysis of key downstream targets of BTK signaling, including Phospholipase Cγ2 (PLCγ2), Extracellular signal-regulated kinase (ERK1/2), and Protein Kinase B (AKT).
BTK Downstream Signaling Pathway
Upon B-cell receptor (BCR) engagement, a signaling cascade is initiated, leading to the activation of BTK.[1] Activated BTK, in turn, phosphorylates and activates several downstream effector molecules. A key substrate is PLCγ2, which, upon phosphorylation, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This leads to calcium mobilization and the activation of Protein Kinase C (PKC). Subsequently, this cascade influences downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, involving ERK1/2, and the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which are critical for cell proliferation, survival, and differentiation.
Caption: BTK Downstream Signaling Pathway.
Experimental Protocol: Western Blot for BTK Downstream Signaling
This protocol outlines the steps for analyzing the phosphorylation status of BTK, PLCγ2, ERK1/2, and AKT in response to stimulation and/or inhibitor treatment.
Materials and Reagents
-
Cell Lines: B-cell lymphoma cell lines (e.g., Ramos, TMD8) are suitable models.
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Stimulants: Anti-IgM antibody.
-
Inhibitors: BTK inhibitors (e.g., Ibrutinib, Acalabrutinib).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels, running buffer, loading buffer.
-
Protein Transfer: PVDF membrane, transfer buffer, transfer apparatus.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-BTK (Tyr223)
-
Rabbit anti-BTK
-
Rabbit anti-phospho-PLCγ2 (Tyr1217)
-
Rabbit anti-PLCγ2
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT
-
Mouse anti-β-actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Culture B-cell lymphoma cells to the desired density.
-
Pre-treat cells with BTK inhibitors or vehicle control for the indicated time.
-
Stimulate cells with anti-IgM for the desired time points.
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-old Phosphate Buffered Saline (PBS).
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x SDS-PAGE sample loading buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) per lane onto a precast polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Use the manufacturer's recommended dilution.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[6]
-
Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and then to the loading control (e.g., β-actin).
-
Data Presentation
The following tables summarize the expected molecular weights of the target proteins and provide an example of how to present quantitative data from a Western blot experiment investigating the effect of a BTK inhibitor.
Table 1: Target Protein Information
| Target Protein | Phosphorylation Site | Expected Molecular Weight (kDa) |
| BTK | Tyr223 | 77 |
| PLCγ2 | Tyr1217 | 150 |
| ERK1/2 (p44/42) | Thr202/Tyr204 | 44/42 |
| AKT | Ser473 | 60 |
| β-actin | - | 42 |
Table 2: Quantitative Analysis of BTK Downstream Signaling Inhibition
| Target Protein | Inhibitor | Cell Line | Treatment Conditions | Fold Change in Phosphorylation (Inhibitor vs. Control) |
| p-BTK (Tyr223) | Ibrutinib | Ramos | 1 µM for 2 hours | 0.2 ± 0.05 |
| p-PLCγ2 (Tyr1217) | Ibrutinib | Ramos | 1 µM for 2 hours | 0.3 ± 0.08 |
| p-ERK1/2 (Thr202/Tyr204) | Ibrutinib | Ramos | 1 µM for 2 hours | 0.4 ± 0.1 |
| p-AKT (Ser473) | Ibrutinib | Ramos | 1 µM for 2 hours | 0.5 ± 0.12 |
| p-BTK (Tyr223) | Acalabrutinib | TMD8 | 1 µM for 2 hours | 0.15 ± 0.04 |
| p-PLCγ2 (Tyr1217) | Acalabrutinib | TMD8 | 1 µM for 2 hours | 0.25 ± 0.07 |
| p-ERK1/2 (Thr202/Tyr204) | Acalabrutinib | TMD8 | 1 µM for 2 hours | 0.35 ± 0.09 |
| p-AKT (Ser473) | Acalabrutinib | TMD8 | 1 µM for 2 hours | 0.45 ± 0.11 |
Data are presented as mean ± standard deviation from three independent experiments. Fold change is calculated relative to the vehicle-treated control after normalization to total protein and loading control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive antibody | Use a fresh or validated antibody. |
| Insufficient protein loading | Increase the amount of protein loaded. | |
| Inefficient protein transfer | Optimize transfer time and conditions. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilution. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
Conclusion
This application note provides a comprehensive guide for the analysis of BTK downstream signaling using Western blotting. The detailed protocol, along with the provided diagrams and data presentation examples, will aid researchers in obtaining reliable and reproducible results. This methodology is essential for understanding the intricate mechanisms of BTK signaling and for the preclinical evaluation of novel BTK inhibitors in the context of cancer and autoimmune disease research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
Application Notes and Protocols: Flow Cytometry Analysis of B-Cell Activation Markers with BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK) is a critical signaling protein in the B-cell antigen receptor (BCR) and cytokine receptor pathways.[1] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation into antibody-producing plasma cells.[2][3][4] BTK plays a pivotal role in this process by phosphorylating and activating downstream molecules like phospholipase Cγ2 (PLCγ2), which ultimately results in the activation of transcription factors necessary for B-cell activation.[2][5]
BTK inhibitors are a class of targeted therapies that block the function of BTK, thereby disrupting the BCR signaling pathway and preventing B-cell activation.[6][7] This mechanism of action has made BTK inhibitors a valuable therapeutic strategy for various B-cell malignancies and autoimmune diseases.[7][8]
Flow cytometry is a powerful technique for assessing the pharmacodynamic effects of BTK inhibitors by quantifying the expression of B-cell activation markers. This document provides detailed application notes and protocols for the analysis of key B-cell activation markers, such as CD69 and CD86, in response to treatment with a representative BTK inhibitor, referred to here as "BTK inhibitor 20."
B-Cell Receptor (BCR) Signaling and BTK Inhibition
The following diagram illustrates the central role of BTK in the BCR signaling pathway and the mechanism of action of BTK inhibitors.
Caption: B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition.
Experimental Workflow for Flow Cytometry Analysis
A typical workflow for assessing the effect of a BTK inhibitor on B-cell activation is outlined below.
Caption: Experimental Workflow for Flow Cytometry Analysis.
Data Presentation: Inhibition of B-Cell Activation Markers
The following tables summarize the inhibitory effects of various BTK inhibitors on the expression of the B-cell activation markers CD69 and CD86. This data demonstrates the potency of BTK inhibitors in preventing B-cell activation.
Table 1: IC50/EC50 Values of BTK Inhibitors on CD69 and CD86 Expression
| BTK Inhibitor | Marker | IC50/EC50 (nM) | Cell Type | Stimulation | Citation |
| Poseltinib | CD69 | 4.2 | Primary Human B-cells | - | [2] |
| Poseltinib | CD86 | 7.7 | Primary Human B-cells | - | [2] |
| Evobrutinib | CD69 | 15.8 | Human PBMCs | BCR-stimulated | [2] |
| Acalabrutinib | CD69 | 2.9 (EC50) | Human PBMCs | BCR-mediated | [2] |
| Acalabrutinib | CD69 | 9.2 (EC50) | Human Whole Blood | - | [2] |
| Compound 31 | CD86 | 91 (EC50) | Murine B-cells | anti-IgE | [2] |
Table 2: In Vivo Reduction of B-Cell Activation Markers by Acalabrutinib in CLL Patients
| Marker | Time Point | Median Change from Baseline (%) | p-value | Citation |
| CD69 | Day 3 | -41 | <0.0001 | [4][9] |
| CD69 | Day 28 | -62 | <0.0001 | [4][9] |
| CD86 | Day 3 | -26 | <0.0001 | [4][9] |
| CD86 | Day 28 | -46 | <0.0001 | [4][9] |
Experimental Protocols
Protocol 1: Isolation of Human B-Cells from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of untouched human B-cells from PBMCs using a negative selection method.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Human B-Cell Isolation Kit (Negative Selection)
-
Centrifuge
-
Magnet for cell separation
Procedure:
-
Prepare PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the PBMC pellet in the recommended buffer provided with the B-cell isolation kit.
-
Add the B-cell isolation antibody cocktail to the cell suspension and incubate as recommended by the manufacturer (typically 10-20 minutes at 2-8°C).
-
Add the magnetic particles to the antibody-labeled cell suspension and incubate for the recommended time (typically 5-15 minutes at room temperature).
-
Place the tube in a magnetic separator for 2-5 minutes.
-
Carefully collect the supernatant containing the enriched, untouched B-cells.
-
Wash the isolated B-cells with PBS.
-
Determine cell viability and count using a hemocytometer or an automated cell counter. The purity of the isolated B-cells can be assessed by flow cytometry staining for CD19.
Protocol 2: In Vitro B-Cell Activation and BTK Inhibitor Treatment
This protocol details the in vitro culture, treatment with a BTK inhibitor, and subsequent activation of isolated human B-cells.
Materials:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Isolated human B-cells (from Protocol 1)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
B-cell stimulus (e.g., Goat F(ab')2 Anti-Human IgM, CpG ODN)
-
96-well cell culture plates
Procedure:
-
Resuspend the isolated B-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of "this compound" in complete RPMI-1640 medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add 50 µL of the BTK inhibitor dilutions or vehicle control to the appropriate wells and mix gently.
-
Pre-incubate the cells with the inhibitor or vehicle for 1 hour at 37°C in a 5% CO2 incubator.[10]
-
Prepare the B-cell stimulus at the desired concentration in complete RPMI-1640 medium. For example, use anti-IgM at a final concentration of 10 µg/mL.
-
Add 50 µL of the stimulus to the wells. The final volume in each well should be 200 µL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
Protocol 3: Flow Cytometry Staining and Analysis
This protocol describes the staining of B-cells with fluorescently conjugated antibodies for the analysis of activation markers.
Materials:
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD19 (e.g., FITC, PE, or APC)
-
Anti-Human CD69 (e.g., PE-Cy7)
-
Anti-Human CD86 (e.g., APC)
-
-
Viability dye (e.g., 7-AAD or a live/dead fixable dye)
-
Flow cytometer
Procedure:
-
After the incubation period, transfer the cell suspensions from the 96-well plate to FACS tubes.
-
Centrifuge the tubes at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellets in 100 µL of cold FACS buffer.
-
Add the viability dye according to the manufacturer's instructions and incubate.
-
Add the fluorochrome-conjugated antibodies (CD19, CD69, CD86) at their pre-determined optimal concentrations.
-
Incubate the tubes for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Ensure that a sufficient number of events (e.g., at least 10,000 CD19+ events) are collected for robust statistical analysis.
Data Analysis:
-
Gate on the viable, single-cell population.
-
From the viable singlets, gate on the CD19+ B-cell population.
-
Within the CD19+ gate, analyze the expression of CD69 and CD86. The percentage of positive cells and the mean fluorescence intensity (MFI) can be quantified.
-
Compare the expression of CD69 and CD86 in the BTK inhibitor-treated samples to the vehicle-treated, stimulated control to determine the extent of inhibition.
Logical Relationship of BTK Inhibition and B-Cell Activation Marker Expression
The following diagram illustrates the logical flow of how BTK inhibition leads to a measurable decrease in B-cell activation markers.
Caption: Logic of BTK Inhibition on Activation Marker Expression.
References
- 1. akadeum.com [akadeum.com]
- 2. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughthroughput Screening of Novel BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel Bruton's tyrosine kinase (BTK) inhibitors. BTK is a clinically validated target for B-cell malignancies and autoimmune diseases, and the discovery of new inhibitors is an active area of research.
Introduction to BTK and High-Throughput Screening
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling pathways.[1] Its activation is crucial for B-cell proliferation, differentiation, and survival. Consequently, inhibitors of BTK have shown significant therapeutic benefit. High-throughput screening (HTS) is a key methodology for identifying novel BTK inhibitors from large chemical libraries. HTS campaigns for kinase inhibitors typically have hit rates ranging from 0.01% to 0.14%.[2]
Experimental Protocols
Biochemical HTS using Fluorescence Polarization
This protocol outlines a fluorescence polarization (FP) assay for a primary screen of a large compound library against recombinant BTK. The assay measures the displacement of a fluorescently labeled tracer from the BTK active site by potential inhibitors.
Materials:
-
Full-length recombinant human BTK enzyme
-
Fluorescently labeled tracer (e.g., a Bodipy-TMR-labeled ATP-competitive probe)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 0.005% Tween-20
-
Test Compounds: Typically dissolved in DMSO
-
Positive Control: A known BTK inhibitor (e.g., Ibrutinib)
-
Negative Control: DMSO
-
384-well, low-volume, black assay plates
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 20-100 nL of test compounds, positive controls, and negative controls into the assay plates.
-
Enzyme Preparation: Prepare a solution of BTK enzyme in assay buffer at a concentration twice the final desired concentration (e.g., 2 nM for a 1 nM final concentration).
-
Tracer Preparation: Prepare a solution of the fluorescent tracer in assay buffer at a concentration twice the final desired concentration (e.g., 10 nM for a 5 nM final concentration).
-
Dispensing Enzyme: Dispense 5 µL of the BTK enzyme solution into each well of the assay plate containing the compounds.
-
Incubation: Centrifuge the plates briefly to ensure mixing and incubate for 15 minutes at room temperature.
-
Dispensing Tracer: Dispense 5 µL of the tracer solution to all wells to initiate the binding reaction.
-
Equilibration: Incubate the plates for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Plate Reading: Measure the fluorescence polarization on a suitable plate reader (e.g., with excitation at 530 nm and emission at 590 nm).
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Determine the Z'-factor for the assay to assess its robustness. A Z'-factor > 0.5 is generally considered excellent for HTS.[3]
-
Cell-Based BTK Autophosphorylation Assay (AlphaLISA)
This protocol describes a secondary, cell-based assay to confirm the activity of hits from the primary screen and determine their cellular potency. This AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) measures the inhibition of BTK autophosphorylation at tyrosine 223 (Y223) in a relevant cell line.
Materials:
-
Ramos (human Burkitt's lymphoma) cell line
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin
-
Assay Buffer: Lysis buffer provided with the AlphaLISA kit, supplemented with protease and phosphatase inhibitors
-
Test Compounds: Hits from the primary screen
-
Stimulant: F(ab')₂ Anti-Human IgM
-
AlphaLISA Anti-phospho-BTK (Y223) Acceptor beads
-
AlphaLISA Streptavidin-Donor beads
-
Biotinylated Anti-BTK detection antibody
-
384-well white OptiPlates
Protocol:
-
Cell Plating: Seed Ramos cells into 384-well cell culture plates at a density of 50,000 cells per well in 40 µL of serum-free medium and incubate for 2-3 hours.
-
Compound Treatment: Add 10 µL of test compounds at various concentrations to the cells and incubate for 1 hour at 37°C.
-
Cell Stimulation: Add 10 µL of F(ab')₂ Anti-Human IgM (final concentration 10 µg/mL) to stimulate BTK autophosphorylation and incubate for 10 minutes at 37°C.
-
Cell Lysis: Add 10 µL of 6X lysis buffer to each well and incubate on an orbital shaker for 10 minutes at room temperature.
-
Lysate Transfer: Transfer 5 µL of the cell lysate to a 384-well white OptiPlate.
-
Detection Reagent Addition: Add 25 µL of a mixture of AlphaLISA Acceptor beads and biotinylated anti-BTK antibody to each well. Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Donor Bead Addition: Add 20 µL of Streptavidin-Donor beads to each well. Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
Plate Reading: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis:
-
Generate dose-response curves for each compound.
-
Calculate the IC50 value for each active compound.
-
Data Presentation
Quantitative data from HTS and subsequent characterization should be organized for clear comparison.
Table 1: Biochemical HTS Data for Novel BTK Inhibitors
| Compound ID | BTK Inhibition (%) at 10 µM | Biochemical IC50 (nM) | Z'-Factor |
| Cmpd-A01 | 95 | 8.2 | 0.78 |
| Cmpd-B12 | 88 | 21.5 | 0.75 |
| Cmpd-C05 | 99 | 4.1 | 0.81 |
| Ibrutinib | 100 | 0.5 | 0.85 |
Table 2: Cell-Based Assay Data for Confirmed Hits
| Compound ID | Ramos pBTK (Y223) IC50 (nM) | Ramos Cell Viability IC50 (µM) |
| Cmpd-A01 | 35.4 | 12.1 |
| Cmpd-B12 | 150.2 | >50 |
| Cmpd-C05 | 15.8 | 8.9 |
| Ibrutinib | 10.1 | 5.3 |
Visualizations
BTK Signaling Pathway
Caption: The B-cell receptor (BCR) signaling pathway illustrating the central role of BTK.
High-Throughput Screening Workflow
Caption: A generalized workflow for a high-throughput screening campaign to identify novel inhibitors.
Hit Confirmation and Characterization Cascade
Caption: A typical cascade for hit confirmation and progression to lead optimization.
References
- 1. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High throughput fluorescence polarization assay to identify inhibitors of Cbl(TKB)-PTK interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bioluminescence Imaging of Tumor Burden in Animal Models Treated with BTK Inhibitor 20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a prime target for therapeutic intervention.[1][2] BTK inhibitors have emerged as a promising class of targeted therapies for cancers such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] Furthermore, emerging evidence suggests the potential of BTK inhibitors in the treatment of solid tumors, partly through modulation of the tumor microenvironment.[3][4]
BTK Inhibitor 20 is a novel, highly selective, next-generation covalent inhibitor of BTK. These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo bioluminescence imaging (BLI) to assess the efficacy of this compound in preclinical animal models of cancer. BLI is a non-invasive, sensitive, and quantitative method for longitudinally monitoring tumor growth and response to therapy in living animals.[5][6][7][8][9]
Mechanism of Action of BTK Inhibitors
BTK is a non-receptor tyrosine kinase that plays a pivotal role in relaying signals from the B-cell receptor. Upon BCR engagement, BTK is activated, leading to the phosphorylation of downstream targets such as phospholipase C gamma 2 (PLCγ2). This initiates a signaling cascade that ultimately activates transcription factors like NF-κB, promoting cell survival and proliferation. BTK inhibitors, including this compound, covalently bind to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[2] This blockade of BTK activity disrupts the BCR signaling pathway, thereby inhibiting the growth and survival of malignant B-cells.
References
- 1. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeting Solid Tumors With BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Solid Tumors With BTK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and Quantitative Assessment of Cancer Treatment Response Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput quantitative bioluminescence imaging for assessing tumor burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncology.labcorp.com [oncology.labcorp.com]
Application Notes and Protocols for BTK Inhibitor Administration in Drinking Water for Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in various B-cell malignancies and autoimmune diseases. Preclinical evaluation of BTK inhibitors in mouse models is a fundamental step in drug development. Administration of test compounds via drinking water offers a convenient, non-invasive method for continuous drug delivery, minimizing animal stress and handling. This document provides detailed application notes and protocols for the administration of BTK inhibitors in drinking water for mouse studies.
Disclaimer: The following protocols are based on published studies using the BTK inhibitors acalabrutinib and ibrutinib. No specific data was found for a compound designated "BTK inhibitor 20." Researchers should adapt these protocols based on the specific physicochemical properties (e.g., solubility, stability) of their BTK inhibitor of interest.
Data Presentation
Table 1: Examples of BTK Inhibitor Administration in Drinking Water from Published Mouse Studies
| BTK Inhibitor | Mouse Model | Concentration in Drinking Water | Formulation Vehicle/Solubilizer | Study Focus | Reference |
| Acalabrutinib | Chronic Lymphocytic Leukemia (CLL) Xenograft (NSG mice) | Not specified | Formulated into drinking water | Efficacy, Pharmacodynamics | [1][2] |
| Acalabrutinib | TCL1 Adoptive Transfer CLL Model (C57BL/6 mice) | Not specified | Formulated into drinking water | Efficacy, BTK Occupancy | [1] |
| Ibrutinib | Wild-type and C481S mutant mice | ~0.3 mg/mL | 3% (2-Hydroxypropyl)-β-cyclodextrin | In vivo target engagement | [3][4] |
| BTKB66 | Liver Ischemia and Reperfusion Injury | 0.32 mg/mL | 0.16 M Citric Acid | Therapeutic efficacy | [5] |
Experimental Protocols
Protocol 1: General Protocol for Formulation and Administration of a BTK Inhibitor in Drinking Water
This protocol provides a general framework. Specific concentrations and vehicle selection must be optimized for the particular BTK inhibitor being studied.
Materials:
-
BTK inhibitor
-
Vehicle/Solubilizing agent (e.g., (2-Hydroxypropyl)-β-cyclodextrin, Citric Acid, PEG-400, etc.)
-
Deionized water
-
Standard mouse drinking water bottles with sipper tubes
-
Graduated cylinders and beakers
-
Magnetic stirrer and stir bars
-
pH meter (if applicable)
-
Analytical balance
Procedure:
-
Determine Target Dose and Concentration:
-
Based on previous in vitro potency (e.g., IC50 value of 8 nM for a potent BTK inhibitor) and any available pharmacokinetic data, determine the target daily dose in mg/kg.
-
Estimate daily water consumption for the specific mouse strain and age (typically 4-6 mL/day for an adult mouse).
-
Calculate the required concentration in the drinking water (mg/mL) to achieve the target dose.
-
-
Solubility and Stability Testing (Crucial Preliminary Step):
-
Before commencing in vivo studies, perform benchtop experiments to determine the solubility and stability of the BTK inhibitor in the chosen vehicle and at the target concentration.
-
Assess stability over at least 72 hours at room temperature and under light/dark conditions to simulate the conditions of the water bottles in the animal facility. Analytical methods such as HPLC should be used to quantify the inhibitor concentration over time.
-
-
Preparation of Medicated Drinking Water (Example using a solubilizing agent):
-
Weigh the required amount of the BTK inhibitor.
-
In a suitable container, prepare the vehicle solution (e.g., a 3% solution of (2-Hydroxypropyl)-β-cyclodextrin in deionized water).
-
Slowly add the powdered BTK inhibitor to the vehicle solution while stirring continuously with a magnetic stirrer.
-
Continue stirring until the inhibitor is fully dissolved. Gentle heating may be required for some compounds, but care must be taken to avoid degradation.
-
If using an acidic vehicle like citric acid, dissolve the citric acid in deionized water first, then add the BTK inhibitor[5].
-
Measure the final volume and confirm the final concentration.
-
-
Administration to Mice:
-
Fill the mouse drinking water bottles with the freshly prepared medicated water.
-
Replace the water bottles in the mouse cages. Ensure sipper tubes are functioning correctly.
-
For the control group, provide drinking water with the vehicle alone.
-
Replace the medicated drinking water with a fresh preparation every 2-3 days to ensure stability and potency.
-
Monitor the volume of water consumed per cage daily to estimate drug intake.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity or adverse effects.
-
Measure body weight regularly (e.g., twice weekly).
-
At the end of the study, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis.
-
Protocol 2: Pharmacodynamic Analysis of BTK Target Engagement
This protocol describes how to assess the in vivo activity of the administered BTK inhibitor by measuring the phosphorylation of BTK and its downstream targets.
Materials:
-
Spleen or other relevant tissues/cells from treated and control mice
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies against phospho-BTK (e.g., Y223), total BTK, phospho-PLCγ2, and total PLCγ2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Sample Preparation:
-
Euthanize mice at the desired time point after initiation of treatment.
-
Rapidly excise the spleen and/or other relevant tissues.
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-BTK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with antibodies for the total protein (e.g., total BTK) to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein for each sample.
-
Compare the ratios between the treated and vehicle control groups to determine the extent of target inhibition.
-
Visualizations
Signaling Pathway
Caption: Simplified BTK signaling pathway and the point of inhibition.
Experimental Workflow
Caption: Workflow for in vivo studies using BTK inhibitors in drinking water.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel mouse model resistant to irreversible BTK inhibitors: a tool identifying new therapeutic targets and side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bruton’s tyrosine kinase inhibition attenuates liver damage in a mouse warm ischemia and reperfusion model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Bruton's Tyrosine Kinase (BTK) Expression in Tumor Tissues
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the development, differentiation, and signaling of B lymphocytes.[1][2] Dysregulation of BTK signaling is implicated in the pathogenesis of various B-cell malignancies and, increasingly, in solid tumors.[3][4][5] BTK is a key component of multiple signaling pathways, including the B-cell receptor (BCR) signaling pathway, and is involved in cell proliferation, survival, and migration.[4][6][7] Immunohistochemistry (IHC) is a powerful technique to visualize the expression and localization of BTK protein within the context of tumor tissues, providing valuable insights for both research and clinical applications. These application notes provide a comprehensive guide to performing IHC for BTK expression in tumor tissues, including detailed protocols and data interpretation guidelines.
BTK Signaling Pathway
BTK is a central signaling molecule that integrates signals from various cell surface receptors, including the B-cell receptor (BCR), chemokine receptors, and Toll-like receptors (TLRs).[4][5] Upon receptor activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades. Key downstream effectors of BTK include phospholipase C gamma 2 (PLCγ2), which in turn activates pathways such as NF-κB and the RAS-MAPK pathway, as well as the AKT/mTOR pathway.[4][5] These pathways are critical for regulating cell proliferation, survival, and differentiation.[4]
Caption: BTK signaling pathway in cancer.
Application Notes
Antibody Selection
The choice of a primary antibody is critical for successful and reproducible IHC staining. It is highly recommended to use antibodies that have been validated for IHC applications. Several BTK isoforms have been identified, and their expression can vary between normal and tumor tissues.[4] The 77 kDa isoform is commonly expressed in B cells, while 80 kDa and 65 kDa isoforms have been found in solid tumors such as breast, prostate, colon, and ovarian carcinomas.[8][9] Therefore, the selection of an antibody should consider the specific BTK isoform of interest.
Table 1: Examples of Commercially Available BTK Antibodies for IHC
| Antibody Name | Host Species | Isotype | Validated Applications | Manufacturer |
| Anti-BTK antibody [EPR20445] (ab208937) | Rabbit | Monoclonal | WB, IHC-P, ICC/IF, IP, Flow Cytometry | Abcam |
| Anti-BTK antibody (HPA002028) | Rabbit | Polyclonal | IHC | Sigma-Aldrich[1] |
| BTK Antibody (21581-1-AP) | Rabbit | Polyclonal | WB, IHC, IP, ELISA | Proteintech[10] |
| Btk Antibody #3532 | Rabbit | Polyclonal | WB | Cell Signaling Technology[11] |
Note: This table provides examples and is not exhaustive. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and validation data.
BTK Expression in Tumor Tissues
BTK expression has been reported in a variety of hematological and solid tumors. The level of expression can have prognostic and predictive implications.
Table 2: BTK Expression in Various Tumor Types
| Tumor Type | BTK Isoform(s) | Expression Level | Clinical Significance |
| Breast Cancer | p80BTK | Higher in breast cancer compared to normal tissue.[8] | Associated with tumor progression.[12] |
| Prostate Cancer | p80BTK | Overexpressed in prostate cancer tissues.[12] | Correlated with cancer grade.[12] |
| Colorectal Cancer | p65BTK | Highly expressed in a majority of colon carcinomas.[8] | High expression is an adverse prognostic factor.[8] |
| Ovarian Cancer | p65BTK | Expression correlates with disease stage.[12] | Associated with early recurrence and shorter progression-free survival.[8][9] |
| Glioblastoma | p65BTK | Increased expression compared to normal brain cells.[12] | Suggestive of a worse prognosis for grade III gliomas.[4][9] |
| Non-Small Cell Lung Cancer (NSCLC) | p65BTK | Higher expression in EGFR-wild-type adenocarcinomas.[8] | BTK expression is associated with immune infiltration.[13] |
| Gastric Cancer | Not specified | Overexpressed in gastric carcinoma tissues.[12] | Inhibition of BTK can reduce tumor growth.[12] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | p80BTK, p65BTK | Abundant expression is a characteristic feature.[8] | Targeting BTK is a promising therapeutic option.[8] |
Immunohistochemistry Scoring
A semi-quantitative scoring system is often used to evaluate BTK expression in tumor tissues. This system typically considers both the intensity of the staining and the percentage of positively stained tumor cells.
Table 3: Example of an IHC Scoring System for BTK Expression
| Parameter | Score | Description |
| Staining Intensity | 0 | No staining |
| 1+ | Weak staining | |
| 2+ | Moderate staining | |
| 3+ | Strong staining | |
| Percentage of Positive Cells | 0 | < 1% |
| 1 | 1-25% | |
| 2 | 26-50% | |
| 3 | 51-75% | |
| 4 | > 75% | |
| Final Score | - | The final score can be calculated by adding the intensity and percentage scores. A final score of 1-2 is low, 3 is intermediate, and 4-7 is high.[14] |
Note: This is a general scoring system and may need to be adapted based on the specific tumor type and antibody used. For some applications, a simple percentage of positive cells may be sufficient.
Experimental Protocols
A. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality IHC results.[15]
1. Paraffin-Embedded Tissue Sections
-
Fixation: Immediately after collection, fix fresh tissue in 10% neutral buffered formalin for 4-24 hours.[16] Avoid over-fixation as it can mask antigens.
-
Dehydration: Dehydrate the fixed tissue through a series of graded ethanol solutions (e.g., 70%, 80%, 95%, 100%).[16][17]
-
Clearing: Clear the tissue in xylene.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.[16][17]
-
Drying: Dry the slides overnight at 37°C or for 15 minutes at 56-60°C.[17][18]
2. Frozen Tissue Sections
-
Freezing: Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen or dry ice.[17]
-
Embedding: Embed the frozen tissue in Optimal Cutting Temperature (OCT) compound.[17]
-
Sectioning: Cut 5-10 µm thick sections using a cryostat and mount them on positively charged slides.
-
Storage: Store sections at -80°C until use.
-
Fixation: Before staining, fix frozen sections in cold acetone or methanol for 10 minutes.
B. Immunohistochemistry Staining Protocol for BTK
This protocol is for paraffin-embedded sections.
1. Deparaffinization and Rehydration
-
Incubate slides in a 56-60°C oven for 15 minutes.[18]
-
Immerse slides in two changes of xylene for 5 minutes each.[18]
-
Rehydrate slides through graded ethanol solutions (100%, 95%, 80%, 70%) for 3 minutes each.[18]
-
Rinse slides in distilled water.
2. Antigen Retrieval Antigen retrieval is often necessary for formalin-fixed tissues to unmask epitopes.[19] Heat-Induced Epitope Retrieval (HIER) is commonly used.[19][20]
-
Immerse slides in an antigen retrieval solution (e.g., Sodium Citrate Buffer, pH 6.0, or Tris-EDTA Buffer, pH 9.0).[19][21]
-
Heat the slides in a microwave, pressure cooker, or water bath at 95-100°C for 10-30 minutes.[19][20]
-
Allow the slides to cool to room temperature in the retrieval buffer.[19]
3. Peroxidase Blocking
-
Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
4. Blocking
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum or 5% BSA in PBS) for 30-60 minutes to prevent non-specific antibody binding.[15][18]
5. Primary Antibody Incubation
-
Dilute the primary BTK antibody to its optimal concentration in the antibody diluent.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.[22]
6. Secondary Antibody and Detection
-
Wash slides three times with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.[22]
-
Wash slides three times with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
7. Chromogen Development
-
Wash slides three times with PBS.
-
Incubate with a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution until the desired brown color develops.
-
Rinse slides with distilled water to stop the reaction.
8. Counterstaining
-
Counterstain the slides with hematoxylin for 1-2 minutes to visualize cell nuclei.
-
Rinse with tap water.
9. Dehydration and Mounting
-
Dehydrate the slides through graded ethanol solutions and xylene.
-
Mount a coverslip using a permanent mounting medium.
Experimental Workflow
References
- 1. BTK antibody Immunohistochemistry, Western HPA002028 [sigmaaldrich.com]
- 2. BTK Antibody - Novatein Biosciences [novateinbio.com]
- 3. Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTK, the new kid on the (oncology) block? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | BTK, the new kid on the (oncology) block? [frontiersin.org]
- 6. ascopubs.org [ascopubs.org]
- 7. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BTK antibody (21581-1-AP) | Proteintech [ptglab.com]
- 11. Btk Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Bruton’s Tyrosine Kinase and Its Isoforms in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioinformatics analysis of BTK expression in lung adenocarcinoma: implications for immune infiltration, prognostic biomarkers, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Immunohistochemistry Sample Preparation- Oxford Instruments [andor.oxinst.com]
- 16. kmdbioscience.com [kmdbioscience.com]
- 17. bosterbio.com [bosterbio.com]
- 18. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 19. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Antigen retrieval techniques in immunohistochemistry: comparison of different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Improving "BTK inhibitor 20" solubility for in vivo experiments
Technical Support Center: BTK Inhibitor 20
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers like PBS or saline. Why is this happening?
A1: this compound is a highly lipophilic molecule with low aqueous solubility.[1] Like many potent small molecule kinase inhibitors, its chemical structure is optimized for target binding, which often results in poor water solubility.[2][3] Direct dissolution in aqueous media is generally not feasible and can lead to precipitation or an inaccurate solution concentration. It is essential to use organic solvents or specialized formulation vehicles for initial stock preparation and subsequent dilution.
Q2: What are the recommended first steps for solubilizing this compound for an initial in vivo pilot study?
A2: For initial pilot studies, the simplest approach is to use a co-solvent system. A common starting point is to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into a vehicle suitable for injection.[4][5] It is critical to perform a vehicle tolerability study in your animal model to ensure the final formulation is safe and does not cause adverse effects. A stepwise process is outlined in the troubleshooting workflow diagram below.
Q3: What are some common formulation vehicles for oral (PO) and intravenous (IV) administration of poorly soluble inhibitors?
A3: The choice of vehicle depends on the route of administration and the required dose.
-
For Oral (PO) Gavage: Formulations often use mixtures of oils (sesame, corn oil), surfactants (Tween 80, Cremophor EL), and co-solvents (PEG 300, propylene glycol).[6][7] Suspending agents like methylcellulose can also be used to create a uniform suspension.
-
For Intravenous (IV) or Intraperitoneal (IP) Injection: These routes require sterile, non-irritating solutions. Common vehicles include mixtures of DMSO, PEG300, Tween 80, and saline.[8] Another effective strategy for IV administration is the use of cyclodextrins, such as sulfobutylether-beta-cyclodextrin (Captisol®), which can form inclusion complexes with the drug to enhance solubility.[6][9][10]
Troubleshooting Guides & Protocols
This section provides detailed solutions and experimental protocols for specific solubility challenges you may encounter with this compound.
Issue 1: Compound precipitates when my DMSO stock is diluted into saline for injection.
This is a common issue where the drug "crashes out" of solution when the organic solvent is diluted in an aqueous environment. The key is to use a formulation that maintains the drug's solubility in the final mixture.
This protocol uses a common multi-component vehicle to maintain solubility upon dilution.[8]
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL). Ensure it is fully dissolved using gentle vortexing or sonication.
-
Add Co-solvents & Surfactants: In a separate sterile tube, prepare the vehicle mixture. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, follow these steps:
-
To 1 part of your DMSO stock solution, add 4 parts of PEG300. Mix thoroughly.
-
Add 0.5 parts of Tween 80 to the DMSO/PEG300 mixture. Mix until the solution is clear.
-
-
Final Dilution: Slowly add 4.5 parts of sterile saline to the mixture while gently vortexing. The final solution should be clear. If precipitation occurs, you may need to adjust the ratios or decrease the final drug concentration.
-
Administration: Administer the final formulation to the animal model immediately after preparation to minimize the risk of precipitation over time.
Issue 2: Low oral bioavailability is observed despite successful gavage.
Poor oral bioavailability for a lipophilic compound is often due to its limited dissolution in the gastrointestinal (GI) tract.[9] Enhancing solubility in the GI fluid can be achieved by adjusting the pH or using complexing agents.
This method is suitable for compounds with ionizable groups (acids or bases) and can significantly increase solubility in aqueous environments.[][12][13]
-
Determine pKa: First, determine the pKa of this compound. This can be done experimentally or using computational prediction tools.
-
Prepare Buffers: Prepare a series of biocompatible buffers (e.g., citrate for acidic pH, phosphate for neutral pH, carbonate for basic pH) with pH values spanning the pKa. For a basic compound, you will test acidic buffers. For an acidic compound, you will test basic buffers.
-
Solubility Testing: Add an excess amount of this compound powder to each buffer solution.
-
Equilibrate: Rotate the samples at room temperature or 37°C for 24 hours to reach equilibrium.
-
Measure Concentration: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a 0.22 µm filter. Analyze the concentration of the dissolved drug in the filtrate using a suitable method like HPLC-UV.
-
Select Formulation pH: Choose the pH that provides the optimal solubility and is compatible with the physiological conditions of the administration route. For oral gavage, this can create a "micro-environment" of favorable pH in the stomach to aid dissolution.[13]
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a water-soluble inclusion complex.[9][10]
-
Prepare HP-β-CD Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or saline. Warming the solution slightly (to 30-40°C) can aid in dissolving the cyclodextrin.
-
Add this compound: Slowly add the powdered this compound to the HP-β-CD solution while stirring vigorously.
-
Promote Complexation: Continue stirring for several hours (4-24 hours) at room temperature or slightly elevated temperature. Sonication can also be used to accelerate the process. The solution should become clear as the complex forms.
-
Sterilization and Use: Filter the final solution through a 0.22 µm sterile filter before administration. This method is suitable for both oral and parenteral routes.
Data & Visualization
Quantitative Data Summary
The following tables summarize key properties and formulation components for this compound.
Table 1: Physicochemical Properties of this compound (Typical)
| Property | Value | Implication for In Vivo Studies |
| Molecular Weight | ~530 g/mol | Standard for small molecule inhibitors. |
| LogP | > 3.0[8] | High lipophilicity, indicating poor aqueous solubility. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Requires solubility enhancement for both oral and IV routes.[14] |
| Chemical Class | 1H-pyrazolo[3,4-d]pyrimidine[15] | Belongs to a class of compounds often used as kinase inhibitors. |
Table 2: Common Excipients for Formulating Poorly Soluble Drugs[6][8]
| Excipient Type | Examples | Purpose | Typical % in Formulation (IV) |
| Co-solvents | DMSO, PEG300, Propylene Glycol, Ethanol | Dissolve the drug and maintain solubility upon aqueous dilution.[16] | 5-40% |
| Surfactants | Tween 80, Polysorbate 20, Cremophor EL | Increase wetting and prevent precipitation by forming micelles.[9][17] | 1-10% |
| Complexing Agents | HP-β-CD (Captisol®), SBE-β-CD | Form water-soluble inclusion complexes with the drug molecule.[10] | 20-40% (w/v) |
| Oils (Oral) | Sesame Oil, Corn Oil, MCT | Lipid-based vehicle for oral administration of lipophilic drugs.[18] | N/A (Used as primary vehicle) |
Table 3: Example Formulations for In Vivo Studies
| Route | Formulation Composition | Final Drug Conc. (Example) | Notes |
| IV/IP | 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline | 1-5 mg/mL | A widely used vehicle for poorly soluble compounds. Prepare fresh daily.[8] |
| PO | 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in citrate buffer (pH 3.0) | 5-10 mg/mL | Utilizes both pH adjustment and complexation to maximize oral absorption. |
| PO | Suspension in 0.5% Methylcellulose / 0.1% Tween 80 | 10-50 mg/mL | A simple suspension for high-dose oral studies. Particle size reduction of the drug powder can improve results.[17] |
Signaling Pathway and Mechanism Diagrams
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BTK inhibitor 19 | Btk | 2557174-19-1 | Invivochem [invivochem.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PH adjustment: Significance and symbolism [wisdomlib.org]
- 13. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Various techniques for solubility enhancement: An overview | Semantic Scholar [semanticscholar.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Co-solvent: Significance and symbolism [wisdomlib.org]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Understanding Off-Target Effects of BTK Inhibitors on TEC Family Kinases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the off-target effects of Bruton's tyrosine kinase (BTK) inhibitors on TEC family kinases. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are TEC family kinases and why are they common off-targets for BTK inhibitors?
The TEC family of non-receptor tyrosine kinases plays a crucial role in intracellular signaling pathways in hematopoietic cells.[1][2] Members include BTK, Interleukin-2-inducible T-cell kinase (ITK), Tyrosine-protein kinase TEC (TEC), Tyrosine-protein kinase TXK (TXK), and Bone marrow tyrosine kinase on chromosome X (BMX). Due to structural similarities in the ATP-binding pocket, particularly the presence of a cysteine residue (Cys481 in BTK) that covalent inhibitors target, other TEC family kinases are frequent off-targets for BTK inhibitors.[1]
Q2: What are the experimental consequences of off-target inhibition of TEC family kinases?
Off-target inhibition of TEC family kinases can lead to a variety of experimental and clinical effects. For instance, inhibition of ITK in T-cells can modulate T-cell receptor signaling, which may contribute to both therapeutic efficacy and adverse effects.[3] Inhibition of TEC itself has been linked to bleeding risks observed with some BTK inhibitors.[4][5] Understanding these off-target effects is critical for interpreting experimental results and predicting the clinical profile of a BTK inhibitor.
Q3: How do different generations of BTK inhibitors vary in their selectivity for TEC family kinases?
First-generation BTK inhibitors, such as ibrutinib, tend to have a broader selectivity profile, inhibiting multiple TEC family kinases.[2][6] Second-generation inhibitors, including acalabrutinib and zanubrutinib, were designed for higher selectivity for BTK, thereby reducing off-target effects on other TEC kinases and potentially improving their safety profiles.[3][6][7]
Troubleshooting Guide
Problem 1: Unexpected phenotypic effects observed in cell-based assays that are inconsistent with known BTK signaling.
-
Possible Cause: Off-target inhibition of other TEC family kinases or other unrelated kinases. For example, effects on T-cells might be mediated through ITK inhibition.
-
Troubleshooting Steps:
-
Review the Kinase Selectivity Profile: Consult kinase profiling data for your specific inhibitor to identify potential off-targets.
-
Use a More Selective Inhibitor: As a control, repeat the experiment with a more selective BTK inhibitor (e.g., a second-generation inhibitor) to see if the unexpected phenotype persists.
-
Knockdown/Knockout Experiments: Use siRNA or CRISPR to specifically knock down the suspected off-target kinase and observe if the phenotype is replicated.
-
Cell Line Selection: Ensure the cell lines used are appropriate models for the signaling pathway being investigated. Some cell lines may have compensatory signaling pathways that are affected by the off-target activity of the inhibitor.
-
Problem 2: Discrepancy between biochemical assay (IC50) data and cellular assay results.
-
Possible Cause: Differences in inhibitor potency between a purified enzyme environment and a complex cellular system. Factors such as cell membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence inhibitor activity.[8]
-
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: Utilize techniques like Western blotting to assess the phosphorylation status of BTK and downstream targets (e.g., PLCγ2) in treated cells to confirm on-target inhibition.
-
Assess Off-Target Engagement: If possible, measure the phosphorylation of downstream effectors of suspected off-target TEC kinases in your cellular model.
-
Titrate Inhibitor Concentration: Perform a dose-response curve in your cellular assay to determine the EC50 and compare it to the biochemical IC50. A significant rightward shift may indicate cellular factors affecting inhibitor potency.
-
Consider Assay Format: Biochemical assays often use recombinant kinase domains, which may not fully recapitulate the activity of the full-length protein in its native cellular environment.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of several key BTK inhibitors against BTK and other TEC family kinases. These values are compiled from various studies and assay conditions, so direct comparison should be made with caution.
Table 1: Biochemical IC50 Values of BTK Inhibitors against TEC Family Kinases (nM)
| Inhibitor | BTK | ITK | TEC | TXK | BMX |
| Ibrutinib | ~0.5 - 5 | ~0.5 - 10 | ~3.2 - 78 | ~1 - 20 | ~1 - 15 |
| Acalabrutinib | ~3 - 8 | >1000 | ~37 - 1000 | >1000 | ~10 - 50 |
| Zanubrutinib | ~0.2 - 2 | ~10 - 70 | ~2 | ~10 - 50 | ~1 - 10 |
| Spebrutinib | ~1 - 10 | ~50 - 200 | ~100 - 500 | >1000 | ~20 - 100 |
Note: Data are compiled from multiple sources and represent a range of reported values.[3][5][8][9][10] Assay conditions can significantly impact IC50 values.
Detailed Experimental Protocols
1. In Vitro Kinase Assay (Example: Lance® Ultra TR-FRET Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of a BTK inhibitor.
-
Materials:
-
Recombinant human BTK enzyme
-
ULight™-poly-GT (4:1) peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody (e.g., PT66)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
BTK inhibitor of interest
-
384-well low-volume white plates
-
TR-FRET plate reader
-
-
Procedure:
-
Prepare serial dilutions of the BTK inhibitor in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the inhibitor dilutions or vehicle control.
-
Add 2.5 µL of the BTK enzyme solution (final concentration ~0.5 nM).
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a mixture of ATP and ULight™-poly-GT substrate (final concentrations typically at the Km for ATP and ~50 nM for the substrate).
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of stop solution containing EDTA and the Eu-labeled anti-phosphotyrosine antibody.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665/615) and plot the results against the inhibitor concentration to determine the IC50.
-
2. Cellular Phospho-BTK Assay (Western Blot)
This protocol describes how to measure the inhibition of BTK phosphorylation in a cellular context.
-
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
BTK inhibitor
-
Anti-IgM antibody (for stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
-
-
Procedure:
-
Seed cells in a 6-well plate at a density of 1-2 x 10^6 cells/mL and incubate overnight.
-
Pre-treat cells with various concentrations of the BTK inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10 minutes.
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and determine the protein concentration (e.g., using a BCA assay).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-BTK antibody as a loading control.
-
Quantify the band intensities to determine the extent of inhibition.
-
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ajmc.com [ajmc.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor oral bioavailability of "BTK inhibitor 20"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering poor oral bioavailability with the hypothetical molecule, "BTK inhibitor 20."
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My compound, this compound, shows high potency in vitro but very low exposure in my rat pharmacokinetic (PK) study. Where should I start troubleshooting?
Answer: Low oral exposure despite high in vitro potency is a common challenge, often stemming from poor oral bioavailability. The issue can typically be traced to one of three main factors: poor solubility, low permeability, or high first-pass metabolism.
A systematic approach is recommended:
-
Characterize Physicochemical Properties: First, confirm the aqueous solubility and permeability of this compound. Low solubility is a frequent issue with kinase inhibitors.[1][2]
-
Evaluate Formulation Impact: The formulation used in your initial PK study can significantly impact absorption. A simple suspension in an aqueous vehicle may not be sufficient for a poorly soluble compound.
-
Investigate Pre-systemic Metabolism: If solubility and permeability are adequate, the compound may be rapidly metabolized in the gut wall or liver before reaching systemic circulation (first-pass effect).[3]
The following workflow can help diagnose the primary barrier to oral absorption.
Question 2: I performed a solubility assay and confirmed that this compound has very low aqueous solubility. What formulation strategies should I consider?
Answer: For poorly water-soluble drugs, several formulation strategies can enhance dissolution and, consequently, absorption.[4][5][6] The choice of strategy depends on the compound's specific properties (e.g., melting point, logP) and the desired dosage form.
Common approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug powder through micronization or nanosizing can improve the dissolution rate.[4]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution. This is a powerful technique for crystalline, poorly soluble compounds.[7]
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[8] These systems form fine emulsions in the gastrointestinal tract, keeping the drug in a solubilized state.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of a drug by creating a hydrophilic outer surface.[4]
You should evaluate a few of these strategies in parallel to identify the most effective one for this compound.
Question 3: My results from the Parallel Artificial Membrane Permeability Assay (PAMPA) show low permeability for this compound. Does this mean the compound cannot be orally absorbed?
Answer: Not necessarily. The PAMPA assay exclusively measures passive permeability. While it is a useful high-throughput screen, it does not capture all biological processes. Low PAMPA permeability could indicate:
-
The molecule is too large or too polar to passively diffuse across the lipid membrane.
-
The molecule has high lipophilicity, causing it to get stuck within the artificial membrane, leading to an artificially low apparent permeability reading.
Your next step should be to run a Caco-2 cell permeability assay. This assay uses a monolayer of human intestinal cells and can provide more comprehensive information, including:
-
Active Transport: It can identify if your compound is a substrate for uptake transporters that could facilitate its absorption in vivo.
-
Efflux: It can determine if your compound is actively pumped out of the intestinal cells by efflux transporters like P-glycoprotein (P-gp), which is a common reason for low bioavailability despite good passive permeability.
Question 4: My in vitro data shows good solubility with an enabling formulation and good Caco-2 permeability, but the in vivo bioavailability is still poor. What could be the issue?
Answer: This scenario strongly points towards high first-pass metabolism in the liver and/or the gut wall.[3][9] Even if the drug dissolves and permeates the intestinal wall, it may be extensively metabolized by enzymes (primarily Cytochrome P450s, like CYP3A4) before it can reach the systemic circulation.[3]
To confirm this, you should:
-
Conduct an in vitro metabolic stability assay using human and rat liver microsomes. This will determine the intrinsic clearance of this compound. A high clearance rate suggests rapid metabolism.
-
Perform an in vivo PK study with both intravenous (IV) and oral (PO) administration. Comparing the Area Under the Curve (AUC) from both routes will allow you to calculate the absolute bioavailability (F%). A low F% with high clearance from the IV dose confirms that metabolism is the primary barrier.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the poor oral bioavailability of kinase inhibitors? A1: Many kinase inhibitors, including BTK inhibitors, are challenging from a biopharmaceutical perspective.[2] Common reasons for their low oral bioavailability include low aqueous solubility due to their often crystalline and lipophilic nature, and high first-pass metabolism by CYP3A4 enzymes in the gut and liver.[1][3] Some kinase inhibitors can also be substrates of efflux transporters like P-gp.[1]
Q2: How does the B-cell receptor (BCR) signaling pathway involve BTK? A2: Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[10] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, which in turn activates downstream pathways, including NF-κB, leading to B-cell proliferation and survival.[10] Inhibiting BTK blocks these signals, which is the therapeutic mechanism for treating certain B-cell malignancies.[11]
Q3: What is the difference between kinetic and thermodynamic solubility? A3: Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It represents the true solubility limit. Kinetic solubility, on the other hand, measures the concentration at which a compound precipitates from a stock solution (often in DMSO) when diluted into an aqueous buffer. It is a higher-throughput assay commonly used in drug discovery to flag potential solubility issues but can sometimes overestimate the true thermodynamic solubility.
Q4: Can food affect the bioavailability of BTK inhibitors? A4: Yes, food can have a significant effect on the absorption of orally administered drugs, and this is well-documented for some kinase inhibitors.[2] A high-fat meal can sometimes increase the bioavailability of poorly soluble, lipophilic drugs by stimulating bile secretion, which helps to solubilize the compound. Conversely, for drugs whose solubility is pH-dependent, food can alter gastric pH and impact dissolution.[7]
Q5: How can I get a preliminary idea of a compound's oral bioavailability without in vivo studies? A5: While in vivo studies are the gold standard, you can get a good prediction by combining several in vitro assays.[12][13] By measuring key parameters like aqueous solubility, permeability (from Caco-2 assays), and metabolic stability (from liver microsomes), you can use physiologically-based pharmacokinetic (PBPK) models to simulate oral absorption and predict human bioavailability with reasonable accuracy.[13][14]
Data Presentation
Table 1: Solubility of this compound in Biorelevant Media FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid
| Media | pH | Solubility (µg/mL) |
|---|---|---|
| Water | 7.0 | < 0.1 |
| Simulated Gastric Fluid (SGF) | 1.2 | 0.5 |
| FaSSIF | 6.5 | 0.2 |
| FeSSIF | 5.0 | 1.5 |
Table 2: Comparison of Formulation Strategies on the Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (F%) |
|---|---|---|---|---|
| Aqueous Suspension | 25 ± 8 | 2.0 | 95 ± 30 | < 2% |
| Micronized Suspension | 70 ± 21 | 1.5 | 310 ± 95 | 6% |
| Amorphous Solid Dispersion | 250 ± 65 | 1.0 | 1150 ± 280 | 22% |
| SEDDS | 315 ± 80 | 0.5 | 1350 ± 350 | 26% |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Prepare the aqueous phosphate-buffered saline (PBS) at pH 7.4.
-
Assay Plate: In a 96-well plate, add 198 µL of PBS to each well.
-
Compound Addition: Add 2 µL of the 10 mM stock solution to the first well and mix thoroughly. This creates a 100 µM starting concentration with 1% DMSO.
-
Serial Dilution: Perform a serial 2-fold dilution across the plate.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Precipitation Reading: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scatter.
-
Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in precipitation compared to the buffer-only control.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Donor Plate Preparation: Prepare a 100 µM solution of this compound in PBS (pH 7.4).
-
Membrane Coating: Hydrate the filter of a 96-well PAMPA plate (e.g., PVDF membrane) with 5 µL of a lipid solution (e.g., 2% lecithin in dodecane).
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 200 µL of PBS.
-
Assay Sandwich: Place the lipid-coated donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are in contact with the acceptor solution.
-
Compound Addition: Add 180 µL of the compound solution to each well of the donor plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for 4-16 hours.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the permeability coefficient (Pe) using the appropriate formula, which accounts for the concentrations, volumes, and incubation time.
References
- 1. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations [lonza.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
BTK Inhibitor Technical Support Center: C481S Mutation and Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the BTK C481S mutation and its role in resistance to BTK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the BTK C481S mutation?
A1: The BTK C481S mutation is a specific genetic alteration in the Bruton's tyrosine kinase (BTK) gene, where the cysteine (C) at position 481 is replaced by a serine (S). This mutation is a primary mechanism of acquired resistance to covalent BTK inhibitors.[1][2]
Q2: How does the C481S mutation confer resistance to covalent BTK inhibitors?
A2: Covalent BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are designed to form an irreversible bond with the cysteine residue at position 481 in the BTK active site. The C481S mutation replaces this cysteine with a serine, which prevents the formation of this covalent bond. This disruption significantly reduces the binding affinity and inhibitory effect of the drug, allowing the BTK enzyme to remain active and continue signaling, thus leading to drug resistance.[1][2]
Q3: Are all BTK inhibitors affected by the C481S mutation?
A3: No. The C481S mutation primarily affects covalent (irreversible) BTK inhibitors that rely on binding to the cysteine at position 481. Non-covalent (reversible) BTK inhibitors, such as pirtobrutinib, do not require this covalent bond and can still effectively inhibit the BTK enzyme even in the presence of the C481S mutation.[3]
Q4: What is the clinical significance of detecting the BTK C481S mutation?
A4: Detecting the BTK C481S mutation in patients undergoing treatment with covalent BTK inhibitors is a strong indicator of acquired resistance and is often associated with clinical relapse. Monitoring for the emergence of this mutation can help predict treatment failure and guide therapeutic decisions, such as switching to a non-covalent BTK inhibitor.
Q5: What are the primary resistance mechanisms to BTK inhibitors besides the C481S mutation?
A5: While the C481S mutation is the most common mechanism of resistance to covalent BTK inhibitors, other mechanisms have been identified. These include other mutations at the C481 residue (e.g., C481R, C481F, C481Y), mutations in other parts of the BTK gene (e.g., L528W, T474I), and mutations in downstream signaling molecules like PLCγ2 (e.g., R665W, L845F), which can lead to BTK-independent pathway activation.[4] Resistance to non-covalent BTK inhibitors can also occur through the selection of other BTK mutations.[4]
Troubleshooting Guides
Problem 1: Unexpectedly high cell viability or proliferation in C481S mutant cell lines treated with a covalent BTK inhibitor.
-
Possible Cause 1: Ineffective drug concentration.
-
Troubleshooting: Verify the concentration and activity of your BTK inhibitor. Perform a dose-response curve to determine the IC50 in your specific cell line. The C481S mutation can increase the IC50 of covalent inhibitors by several orders of magnitude.
-
-
Possible Cause 2: Incorrectly identified or unstable mutant cell line.
-
Troubleshooting: Sequence the BTK gene in your cell line to confirm the presence and zygosity of the C481S mutation. Periodically re-verify the mutation status, as cell lines can sometimes revert or acquire additional mutations.
-
-
Possible Cause 3: Activation of alternative signaling pathways.
-
Troubleshooting: Investigate downstream signaling pathways for compensatory activation. Perform western blot analysis for phosphorylated proteins in the PI3K/AKT and MAPK/ERK pathways. Consider sequencing other relevant genes like PLCγ2 for mutations.
-
Problem 2: Difficulty in detecting the BTK C481S mutation in patient samples with suspected resistance.
-
Possible Cause 1: Low allele frequency of the mutation.
-
Troubleshooting: The C481S mutation may be present in a small subclone of cells. Use a highly sensitive detection method such as allele-specific PCR (AS-PCR) or deep next-generation sequencing (NGS) with a low limit of detection.[5] Sanger sequencing may not be sensitive enough to detect low-frequency mutations.
-
-
Possible Cause 2: Poor sample quality or low tumor burden.
-
Troubleshooting: Ensure that the DNA extracted from the patient sample is of high quality. For peripheral blood samples, confirm that there is a sufficient percentage of circulating tumor cells. If tumor burden is low, consider using more sensitive sample types like bone marrow or cell-free DNA (cfDNA).[5]
-
-
Possible Cause 3: Presence of other resistance mechanisms.
-
Troubleshooting: If the C481S mutation is not detected, consider that resistance may be driven by other mutations in BTK or in downstream signaling molecules like PLCγ2. Perform targeted deep sequencing of a panel of genes known to be involved in BTK inhibitor resistance.
-
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC50) of Various BTK Inhibitors Against Wild-Type (WT) and C481S Mutant BTK
| Inhibitor | Type | BTK WT IC50 (nM) | BTK C481S IC50 (nM) | Fold Change in IC50 (C481S/WT) |
| Ibrutinib | Covalent | ~0.5 - 5 | ~50 - 1000+ | ~100 - 2000+ |
| Acalabrutinib | Covalent | ~3 - 5 | ~50 - 500+ | ~10 - 100+ |
| Zanubrutinib | Covalent | ~0.5 - 2 | ~10 - 100+ | ~20 - 50+ |
| Pirtobrutinib | Non-covalent | ~0.5 - 5 | ~0.5 - 5 | ~1 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The values presented here are approximate ranges based on published literature.
Table 2: Prevalence of BTK C481S Mutation in Patients with Chronic Lymphocytic Leukemia (CLL) Progressing on Covalent BTK Inhibitors
| Covalent BTK Inhibitor | Approximate Prevalence of C481S at Progression |
| Ibrutinib | 50-80% |
| Acalabrutinib | 25-50% |
| Zanubrutinib | 20-40% |
Note: The prevalence can vary based on the patient population, duration of therapy, and sensitivity of the detection method.
Experimental Protocols
Protocol 1: Detection of BTK C481S Mutation by Allele-Specific PCR (AS-PCR)
This protocol provides a general framework for the detection of the BTK C481S mutation from genomic DNA isolated from patient cells or cell lines.
-
DNA Extraction: Isolate high-quality genomic DNA from the desired sample using a standard commercial kit. Quantify the DNA concentration and assess its purity.
-
Primer Design: Design two forward primers: a wild-type specific primer and a C481S mutant-specific primer. The 3' end of each primer should correspond to the single nucleotide polymorphism (SNP) site. Design a common reverse primer downstream of the mutation site.
-
PCR Reaction Setup: Prepare a master mix for each primer set containing:
-
DNA Polymerase (a hot-start polymerase is recommended)
-
dNTPs
-
PCR Buffer
-
Forward Primer (either WT or C481S specific)
-
Reverse Primer
-
Genomic DNA template (10-100 ng)
-
Nuclease-free water
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5-10 minutes.
-
35-40 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize annealing temperature for specificity)
-
Extension: 72°C for 30-60 seconds
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band in the reaction with the C481S specific primer indicates the presence of the mutation. Include positive (known C481S mutant DNA) and negative (wild-type DNA and no-template) controls.
Protocol 2: In Vitro Kinase Assay to Determine IC50 of BTK Inhibitors
This protocol describes a method to measure the inhibitory activity of compounds against wild-type and C481S mutant BTK.
-
Reagents and Materials:
-
Recombinant human BTK (WT and C481S mutant) protein
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
BTK inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 96- or 384-well plates
-
-
Assay Procedure:
-
Prepare serial dilutions of the BTK inhibitor in kinase buffer. Also prepare a DMSO-only control.
-
In a multi-well plate, add the kinase buffer, recombinant BTK protein (WT or C481S), and the peptide substrate.
-
Add the serially diluted inhibitor or DMSO control to the appropriate wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then measured as a luminescent signal.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the percentage of kinase activity inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: BTK signaling pathway and mechanism of inhibitor resistance.
Caption: Experimental workflow for detecting BTK C481S mutation.
Caption: Logical relationship of C481S mutation and resistance.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. patientpower.info [patientpower.info]
- 4. Resisting the Resistance: Navigating BTK Mutations in Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using high-sensitivity sequencing for the detection of mutations in BTK and PLCγ2 genes in cellular and cell-free DNA and correlation with progression in patients treated with BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce "BTK inhibitor 20" induced headache in preclinical models
This guide provides troubleshooting and frequently asked questions for researchers studying headache induced by "BTK inhibitor 20" (a representative second-generation BTK inhibitor, modeled after acalabrutinib) in preclinical settings.
Frequently Asked Questions (FAQs)
Q1: We are observing headache-like symptoms in our preclinical models after administration of this compound. Is this a known side effect?
A1: Yes, headache is one of the most common adverse events reported in clinical trials of the second-generation BTK inhibitor acalabrutinib, on which "this compound" is based.[1][2] Clinical data shows that headache occurs in 22% to 51% of patients, though it is typically mild to moderate in severity.[1] Therefore, observing headache-like behaviors in preclinical models is consistent with the clinical safety profile of this class of inhibitors.
Q2: What is the likely mechanism behind this compound-induced headache?
A2: The exact mechanism is not fully elucidated. While second-generation inhibitors like acalabrutinib are more selective than first-generation inhibitors such as ibrutinib, they are not entirely without off-target effects.[3][4][5] The headache may be due to modulation of off-target kinases or downstream signaling pathways in the central nervous system or trigeminal system. One area of investigation could be the calcitonin gene-related peptide (CGRP) pathway, which is a key player in migraine pathophysiology and can be modulated by various signaling events.[6][7][8] BTK inhibitors can also cross the blood-brain barrier and modulate immune cells like microglia, which could play a role in neuroinflammation and pain signaling.
Q3: We don't have an established protocol for inducing and measuring headache with this compound. Where should we start?
A3: Currently, there is no standardized, published preclinical model specifically for BTK inhibitor-induced headache. The recommended approach is to adapt existing, well-validated rodent models of drug-induced headache or migraine. The Nitroglycerin (NTG)-induced model is a reliable and widely used option that mimics many aspects of human migraine.[9][10][11] Researchers can administer this compound prior to or concurrently with NTG to investigate if it exacerbates headache-like behaviors, or administer it alone to characterize its direct effects. See the "Experimental Protocols" section for a detailed workflow.
Q4: What behavioral assays are appropriate for quantifying headache-like pain in our rodent models?
A4: A multi-faceted behavioral assessment is recommended. Key assays include:
-
Mechanical Allodynia: Use von Frey filaments to measure the withdrawal threshold to a non-painful stimulus in the orofacial region (periorbital or whisker pad). A lower threshold indicates increased sensitivity.[12]
-
Photophobia (Light Aversion): The light/dark box test is a standard method.[13][14][15] Animals experiencing headache-like symptoms will likely spend more time in the dark compartment.
-
Spontaneous Pain: The Rodent Grimace Scale (e.g., Mouse Grimace Scale) is a validated method to assess pain by scoring facial action units like orbital tightening.[16][17][18] Increased grooming of the head and face can also be indicative of cephalic pain.[19]
Q5: Are there any known strategies to reduce this compound-induced headache that we can test in our models?
A5: Clinical management often includes the use of caffeine or acetaminophen.[2][20] Preclinical studies have shown that caffeine can have therapeutic benefits in some headache models, potentially through adenosine receptor antagonism.[21][22] Therefore, a primary strategy to test would be the co-administration of caffeine with this compound. Additionally, investigating dose reduction of this compound or comparing it with other BTK inhibitors with different kinase selectivity profiles could provide valuable insights.[2]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| High variability in behavioral readouts (e.g., von Frey test). | Improper acclimatization of animals. Inconsistent application of filaments. Stress from handling. | Ensure a proper acclimatization period (at least 1 hour) in the testing apparatus before each session.[12] Use a consistent location on the orofacial region for filament application. Ensure the same researcher, blinded to the treatment groups, performs the assay to maintain consistency.[23] |
| No significant difference in light/dark box preference after this compound administration. | Dose of this compound may be too low to induce photophobia. The specific animal strain may be less sensitive. Timing of the test may not align with peak headache symptoms. | Perform a dose-response study to identify the optimal dose of this compound for inducing headache-like behaviors. Conduct a time-course experiment to determine the peak onset of symptoms post-administration before conducting the light/dark box test. |
| Animals appear sedated, confounding behavioral test results. | Off-target effects of the compound or formulation vehicle. | Include a control group that receives only the vehicle to distinguish its effects from the active compound. Use an activity monitoring system (e.g., open field test) to quantify general locomotor activity separately from pain-specific behaviors. |
| Difficulty in scoring the Rodent Grimace Scale accurately. | Subtle nature of facial expression changes. Observer bias. | Utilize high-resolution video recording for later, blinded scoring by multiple trained observers. Focus on the most prominent facial action units, such as orbital tightening, which has been shown to be a strong indicator of CGRP-induced pain in mice.[24] |
Quantitative Data Summary
Table 1: Clinical Incidence of Headache with Different BTK Inhibitors
| BTK Inhibitor | Class | Incidence of Headache (Any Grade) | Reference |
| Ibrutinib | First-Generation | ~20.2% | [16] |
| Acalabrutinib (Model for this compound) | Second-Generation | 22% - 51% | [1][16] |
| Zanubrutinib | Second-Generation | Lower than acalabrutinib (specific preclinical data limited) | [5] |
Table 2: Comparative Kinase Inhibition Profile (IC50 in nM)
Lower values indicate greater inhibition. This highlights the difference in selectivity which may contribute to varied side effect profiles.
| Kinase | Ibrutinib | Acalabrutinib (Model for this compound) | Reference |
| BTK (On-Target) | < 10 | < 10 | [4] |
| EGFR (Off-Target) | < 10 | > 1000 | [25][26] |
| ITK (Off-Target) | < 10 | > 1000 | [25] |
| TEC (Off-Target) | < 10 | 37 - 1000 | [26] |
| SRC-family (Off-Target) | Pronounced Inhibition | Less Pronounced Inhibition | [3][4] |
Experimental Protocols
Protocol 1: Proposed Model for this compound-Induced Headache
This protocol adapts the widely used Nitroglycerin (NTG) sensitization model to assess headache-like pain induced or exacerbated by this compound.
1. Animals:
-
Species: Male Sprague Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Housing: Standard housing conditions with a 12h/12h light/dark cycle. Acclimatize animals for at least one week before experiments.
2. Reagents and Administration:
-
This compound: Dissolve in a suitable vehicle (e.g., 5% DMSO in saline). Administer orally (p.o.) or intraperitoneally (i.p.). Determine dose based on prior pharmacokinetic/pharmacodynamic studies.
-
Nitroglycerin (NTG): Prepare a 5 mg/mL solution. Administer i.p. at a dose of 10 mg/kg.[11][27]
-
Mitigation Strategy (e.g., Caffeine): Dissolve in saline. Administer i.p. or p.o. 30 minutes before this compound.
3. Experimental Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound
-
Group 3: NTG only
-
Group 4: this compound + NTG
-
Group 5: Caffeine + this compound + NTG
4. Procedure:
-
Day 0 (Baseline): Perform baseline behavioral testing (von Frey, Light/Dark Box, Grimace Scale) for all animals.
-
Day 1 (Treatment & Testing):
-
Administer mitigation agent (e.g., Caffeine) or its vehicle.
-
30 mins later, administer this compound or its vehicle.
-
60 mins later, administer NTG or saline.
-
90-120 mins after NTG administration, begin behavioral testing. This time point is crucial as NTG-induced hypersensitivity typically peaks around 2 hours post-injection.[28]
-
Behavioral Testing Order:
-
Light/Dark Box Test (10 min duration): Record time spent in each compartment.
-
Grimace Scale: Record 5 minutes of video for subsequent blinded scoring.
-
Orofacial von Frey Test: Assess mechanical withdrawal thresholds.
-
-
5. Data Analysis:
-
Compare behavioral outcomes between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in pain-like behaviors in the "this compound + NTG" group compared to "NTG only" would suggest exacerbation. A significant reduction in pain behaviors in Group 5 compared to Group 4 would indicate successful mitigation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified BTK Signaling Pathway and Point of Inhibition.
References
- 1. Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]
- 6. Frontiers | CGRP and Migraine: What Have We Learned From Measuring CGRP in Migraine Patients So Far? [frontiersin.org]
- 7. CGRP in Animal Models of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Potential Preclinical Migraine Model: CGRP-Sensitized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitroglycerin induced Rodent Model of Migraine - Creative Biolabs [creative-biolabs.com]
- 11. mdpi.com [mdpi.com]
- 12. Assessing Orofacial Pain Behaviors in Animal Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 15. Light-dark box test - Wikipedia [en.wikipedia.org]
- 16. Grimace scale - Wikipedia [en.wikipedia.org]
- 17. The grimace scale: a useful tool for assessing pain in laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Grimace scales | NC3Rs [nc3rs.org.uk]
- 19. Behavioral and cognitive animal models in headache research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caffeine for Headaches: Helpful or Harmful? A Brief Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The role of caffeine in headache disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mmpc.org [mmpc.org]
- 24. migrainecollaborative.org [migrainecollaborative.org]
- 25. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The effects of repeated nitroglycerin administrations in rats; modeling migraine-related endpoints and chronification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. egrove.olemiss.edu [egrove.olemiss.edu]
Technical Support Center: BTK Inhibitor 20 Degradation Product Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BTK Inhibitor 20.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of this compound degradation products important?
A1: Analysis of degradation products is a critical component of drug development and quality control. It helps in identifying the potential impurities that can arise during manufacturing, storage, or administration. Understanding the degradation profile is essential for ensuring the safety, efficacy, and stability of the final drug product. Regulatory agencies require comprehensive data on degradation pathways and the characterization of degradation products.
Q2: What are the common degradation pathways for BTK inhibitors like this compound?
A2: Based on studies of other BTK inhibitors such as Ibrutinib, Zanubrutinib, and Acalabrutinib, the most common degradation pathways are hydrolysis (acidic and alkaline conditions) and oxidation.[1][2][3][4][5][6] Some BTK inhibitors have also shown susceptibility to thermal and photolytic stress.[7][8][9] It is crucial to perform forced degradation studies under these conditions to understand the stability of this compound.
Q3: What analytical techniques are recommended for the analysis of this compound and its degradation products?
A3: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and recommended technique for separating and quantifying this compound from its degradation products.[10][11][12] For the structural elucidation and characterization of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) like Q-TOF, is highly effective.[2][4]
Q4: How can I overcome resistance to BTK inhibitors in my research?
A4: Resistance to BTK inhibitors can arise from mutations in the BTK protein.[13][14] A novel approach to overcome this is the use of BTK protein degraders (PROTACs), which induce the degradation of the BTK protein through the ubiquitin-proteasome system.[15][16][17] These degraders can be effective against mutated forms of BTK that are resistant to traditional inhibitors.
Troubleshooting Guide
Q5: I am observing poor resolution between the parent drug peak and a degradation product peak in my HPLC analysis. What should I do?
A5: Poor resolution can be addressed by optimizing the chromatographic conditions. Here are a few steps you can take:
-
Mobile Phase Composition: Adjust the ratio of the organic and aqueous phases. A shallower gradient or an isocratic elution with a lower percentage of the organic solvent can improve the separation of closely eluting peaks.
-
Column Chemistry: If modifying the mobile phase is not sufficient, consider trying a column with a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
-
pH of the Mobile Phase: The pH of the aqueous phase can significantly affect the retention and peak shape of ionizable compounds. Experiment with slight adjustments to the pH.
-
Temperature: Lowering the column temperature can sometimes improve resolution, although it may increase run time.
Q6: I am seeing unexpected peaks in my chromatogram. How can I determine their origin?
A6: Unexpected peaks can originate from various sources. Here is a systematic way to investigate:
-
Blank Injection: Inject a blank sample (diluent) to check for contamination from the solvent or the HPLC system.
-
Placebo Analysis: If you are analyzing a formulated product, analyze a placebo sample (excipients without the active pharmaceutical ingredient) to identify any peaks originating from the excipients.
-
Mass Spectrometry: If available, use LC-MS to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This information can help in identifying the impurities or degradation products.
Q7: My results from the forced degradation study are not consistent. What could be the reason?
A7: Inconsistent results in forced degradation studies can be due to several factors:
-
Inconsistent Stress Conditions: Ensure that the stress conditions (temperature, concentration of acid/base/oxidizing agent, light exposure) are precisely controlled and reproducible for each experiment.
-
Sample Preparation: Inaccuracies in sample preparation, such as weighing errors or incomplete dissolution, can lead to variability.
-
Stability of Degradation Products: Some degradation products might be unstable and can further degrade over time. Analyze the samples as soon as possible after the stress period.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (DP) |
| Acid Hydrolysis (0.1 N HCl, 80°C, 24h) | 15.2% | 3 | DP-1 |
| Base Hydrolysis (0.1 N NaOH, 60°C, 12h) | 25.8% | 4 | DP-2, DP-3 |
| Oxidative (3% H₂O₂, RT, 24h) | 18.5% | 2 | DP-4 |
| Thermal (80°C, 48h) | 5.1% | 1 | DP-5 |
| Photolytic (UV light, 7 days) | 2.3% | 1 | DP-6 |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a method for the separation and quantification of this compound and its degradation products.
1. Instrumentation:
-
HPLC system with a UV/PDA detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Linear gradient to 10% A, 90% B
-
30-35 min: Hold at 10% A, 90% B
-
35-40 min: Return to initial conditions (90% A, 10% B)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL.
-
Forced Degradation Samples: After subjecting the drug substance or product to stress conditions, dilute the samples with the diluent to a final concentration of approximately 100 µg/mL of the initial drug concentration.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times.
-
Calculate the percentage of degradation by comparing the peak area of the parent drug in the stressed sample to that in an unstressed control sample.
Visualizations
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Decision tree for troubleshooting common HPLC analysis issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. LC-PDA-QTof-MS characterization of the stress degradation products of Zanubrutinib: A novel BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study of Zanubrutinib: An LC–PDA and LC–MS Approach [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of Stability Indicating RP-HPLC Method...: Ingenta Connect [ingentaconnect.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. tsijournals.com [tsijournals.com]
- 12. rjptonline.org [rjptonline.org]
- 13. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 14. cancernetwork.com [cancernetwork.com]
- 15. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to BTK Inhibitors in Mantle Cell Lymphoma Models: Ibrutinib and Beyond
Introduction
Mantle cell lymphoma (MCL) is an aggressive subtype of B-cell non-Hodgkin lymphoma characterized by the overexpression of cyclin D1. A key pathogenic driver in MCL is the aberrant activation of the B-cell receptor (BCR) signaling pathway, in which Bruton's tyrosine kinase (BTK) plays a crucial role.[1][2] The development of BTK inhibitors has revolutionized the treatment landscape for patients with relapsed or refractory MCL.[3][4]
Ibrutinib, the first-in-class BTK inhibitor, demonstrated significant efficacy and gained regulatory approval for the treatment of MCL.[5][6][7] However, the development of resistance and off-target effects have prompted the development of next-generation BTK inhibitors. This guide provides a comparative overview of different classes of BTK inhibitors against the benchmark of ibrutinib, focusing on their performance in preclinical MCL models and clinical settings.
Note: Specific information for a compound designated "BTK inhibitor 20" is not publicly available at the time of this publication. Therefore, this guide will focus on comparing established first-generation, second-generation, and non-covalent BTK inhibitors to provide a comprehensive and data-supported resource for researchers, scientists, and drug development professionals.
Mechanism of Action: Covalent vs. Non-Covalent Inhibition
Ibrutinib is a first-generation, irreversible BTK inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[8] This irreversible binding leads to sustained inhibition of BTK activity, thereby blocking downstream signaling pathways essential for B-cell proliferation and survival.[8][9] While effective, ibrutinib can also inhibit other kinases with a similar cysteine residue, leading to off-target side effects.[2]
Second-generation covalent inhibitors, such as acalabrutinib and zanubrutinib, were designed to be more selective for BTK, thereby reducing off-target toxicities.[4] Non-covalent BTK inhibitors, like pirtobrutinib, represent a newer class of drugs that bind to BTK reversibly and do not depend on the Cys481 residue. This allows them to be effective against MCL that has developed resistance to covalent inhibitors through mutations at this site.[10]
Comparative Efficacy in Mantle Cell Lymphoma
The following tables summarize the performance of ibrutinib and other notable BTK inhibitors in both preclinical MCL models and clinical trials.
Table 1: Preclinical Activity of BTK Inhibitors in MCL Cell Lines
| Inhibitor | Class | MCL Cell Line(s) | IC50 (nM) | Key Findings | Reference |
| Ibrutinib | Covalent, Irreversible | Mino, JeKo-1 | 0.5 - 1.9 | Inhibited cell viability and induced apoptosis in a dose- and time-dependent manner. | [1] |
| Acalabrutinib | Covalent, Irreversible | Not specified | More potent than ibrutinib | Higher selectivity for BTK compared to ibrutinib. | [4] |
| Zanubrutinib | Covalent, Irreversible | Not specified | Not specified | Designed for greater selectivity and sustained BTK occupancy. | [4] |
| Pirtobrutinib (LOXO-305) | Non-covalent, Reversible | Not specified | Potent inhibition of wild-type and C481S-mutant BTK | Active in models of acquired resistance to covalent BTK inhibitors. | [10] |
| CC-292 | Covalent, Irreversible | MAVER-1, Z138 (resistant); Other MCL lines (sensitive) | Not specified | Differential response based on NF-κB pathway activation status. | [11] |
Table 2: Clinical Efficacy of BTK Inhibitors in Relapsed/Refractory MCL
| Inhibitor | Trial (Phase) | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Reference |
| Ibrutinib | PCYC-1104 (II) | 111 | 68% | 21% | 13.9 months | [2] |
| Ibrutinib | RAY (III) | 280 | Not specified | Not specified | 14.6 months | [12] |
| Acalabrutinib | ACE-LY-004 (II) | 124 | 81% | 40% | Not Reached | [13] |
| Zanubrutinib | BGB-3111-206 (II) | 86 | 84% | 59% | 19.5 months | [14] |
| Pirtobrutinib | BRUIN (I/II) | 61 (evaluable) | 52% | 25% | Not specified | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of BTK inhibitors on the metabolic activity and proliferation of MCL cell lines.
-
Methodology:
-
MCL cells (e.g., JeKo-1, Mino) are seeded in 96-well plates.
-
Cells are treated with varying concentrations of the BTK inhibitor (e.g., ibrutinib) or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved using a solubilization solution.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis in MCL cells following treatment with a BTK inhibitor.
-
Methodology:
-
MCL cells are treated with the BTK inhibitor or vehicle control for a defined period.
-
Cells are harvested, washed, and resuspended in a binding buffer.
-
Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membrane integrity, i.e., late apoptotic or necrotic cells) are added to the cell suspension.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of a BTK inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human MCL cells to establish tumors.
-
Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the BTK inhibitor (e.g., orally), while the control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., with calipers), and animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers of apoptosis or proliferation).
-
Visualizing the Mechanism and Workflow
Caption: B-Cell Receptor (BCR) signaling pathway and points of BTK inhibition.
Caption: Experimental workflow for comparing BTK inhibitors in MCL models.
Conclusion
The development of BTK inhibitors has significantly improved outcomes for patients with mantle cell lymphoma. While the first-generation inhibitor ibrutinib established the efficacy of targeting BTK, next-generation covalent and non-covalent inhibitors offer improved selectivity and mechanisms to overcome resistance. A thorough evaluation using a combination of in vitro and in vivo models is crucial for characterizing the comparative performance of new BTK inhibitors. The data presented in this guide underscore the continued evolution of this important class of targeted therapies for MCL.
References
- 1. Bruton tyrosine kinase is commonly overexpressed in mantle cell lymphoma and its attenuation by Ibrutinib induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruton Tyrosine Kinase Inhibitors in Mantle Cell Lymphoma: What Are the Current Options? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 4. expertperspectives.com [expertperspectives.com]
- 5. Ibrutinib in Relapsed or Refractory Mantle Cell Lymphoma and Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. ashpublications.org [ashpublications.org]
- 8. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 9. Ibrutinib in mantle cell lymphoma patients: glass half full? Evidence and opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Bruton tyrosine kinase inhibitor CC-292 shows activity in mantle cell lymphoma and synergizes with lenalidomide and NIK inhibitors depending on nuclear factor-κB mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ibrutinib in patients with relapsed/refractory mantle cell lymphoma: a real-life, retrospective, multicenter trial on behalf of the “RTL” (regional Tuscan lymphoma network) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Survival of mantle cell lymphoma in the era of Bruton tyrosine kinase inhibitors: a population-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relapsed/Refractory Mantle Cell Lymphoma: Beyond BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Second-Generation BTK Inhibitors: Zanubrutinib vs. Acalabrutinib Selectivity Profiles
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profiles of two prominent second-generation Bruton's tyrosine kinase (BTK) inhibitors: zanubrutinib (a proxy for the requested, yet unspecified, "BTK inhibitor 20") and acalabrutinib. This analysis is supported by available experimental data and detailed methodologies for key assays.
The development of irreversible BTK inhibitors has revolutionized the treatment of B-cell malignancies. While the first-generation inhibitor, ibrutinib, demonstrated significant efficacy, its off-target activities on other kinases, such as EGFR and TEC-family kinases, have been associated with adverse effects. Second-generation inhibitors, including zanubrutinib and acalabrutinib, were designed to offer improved selectivity, thereby minimizing these off-target effects and enhancing patient tolerability. Both acalabrutinib and zanubrutinib demonstrate a higher degree of selectivity for BTK compared to ibrutinib.[1][2]
Quantitative Selectivity Profile Comparison
Acalabrutinib has been noted for having a very low off-target hit rate in kinase panels.[2] In contrast, some studies suggest that zanubrutinib may offer an efficacy advantage in certain clinical contexts, which could be related to its specific pharmacokinetic and pharmacodynamic properties.[3][4] The following table summarizes available data on the inhibition of BTK and key off-target kinases. It is important to note that IC50 values can vary between different assay formats and conditions.
| Kinase Target | Zanubrutinib (IC50 nM) | Acalabrutinib (IC50 nM) | Reference |
| BTK | ~0.71 | ~24 | [5] |
| EGFR | Less inhibition than ibrutinib | Minimal inhibition | [6] |
| ITK | Less inhibition than ibrutinib | Minimal inhibition | [6] |
| TEC | More selective than ibrutinib | More selective than ibrutinib | [6] |
| ERBB2 (HER2) | Less inhibition than ibrutinib | Minimal inhibition | [6] |
Note: This table is a compilation from multiple sources and direct comparative studies under identical conditions are limited. The provided IC50 values are indicative and may differ across various experimental setups.
Experimental Protocols
The determination of kinase inhibitor selectivity is predominantly carried out using high-throughput screening methods. The two most common and well-established assays are competition binding assays, such as KINOMEscan®, and enzymatic activity assays, like the ADP-Glo™ Kinase Assay.
KINOMEscan® Competition Binding Assay (DiscoverX)
The KINOMEscan® platform assesses the binding of a test compound to a panel of kinases. It is an ATP-independent assay that measures the ability of a compound to displace a proprietary, immobilized ligand from the kinase active site.
Detailed Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases are expressed, typically as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Competition Assay: The DNA-tagged kinases are incubated with the ligand-coated beads and the test compound at a single concentration (for initial screening) or at various concentrations (for determining the dissociation constant, Kd).
-
Washing and Elution: Unbound kinase and test compound are washed away. The kinase that remains bound to the immobilized ligand is then eluted.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR). The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: The results are reported as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. For Kd determination, the data is fitted to a dose-response curve.
ADP-Glo™ Kinase Assay (Promega)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that quantifies the amount of ADP produced during a kinase-catalyzed reaction. This assay measures the enzymatic activity of the kinase in the presence of an inhibitor.
Detailed Methodology:
-
Kinase Reaction Setup: The kinase, substrate, ATP, and the test inhibitor (at various concentrations) are incubated together in a multi-well plate. The reaction is typically carried out at room temperature for a specified period (e.g., 60 minutes).
-
Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is crucial to ensure that the subsequent luminescence is generated only from the newly synthesized ATP from ADP. This incubation typically lasts for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: The Kinase Detection Reagent is added to the wells. This reagent contains an enzyme that converts the ADP generated in the kinase reaction into ATP, and also contains luciferase and luciferin.
-
Luminescence Measurement: The newly synthesized ATP is then used by the luciferase to generate a luminescent signal, which is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. The plate is incubated for 30-60 minutes at room temperature before reading the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Visualizing Key Pathways and Workflows
To better understand the context of BTK inhibition and the methods used for its characterization, the following diagrams illustrate the BTK signaling pathway and a typical kinase selectivity assay workflow.
Caption: Simplified BTK signaling pathway upon B-cell receptor (BCR) activation.
Caption: Generalized workflow for an in vitro kinase selectivity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. Zanubrutinib vs Acalabrutinib in Relapsed or Refractory CLL New Efficacy Analysis - The ASCO Post [ascopost.com]
- 4. Real-World Data Suggest Zanubrutinib Outperforms Acalabrutinib in First-Line CLL | Blood Cancers Today [bloodcancerstoday.com]
- 5. beonemedinfo.com [beonemedinfo.com]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison: A Newcomer BTK Inhibitor and Zanubrutinib in Chronic Lymphocytic Leukemia (CLL)
This guide provides a detailed comparison between a novel, highly selective Bruton's tyrosine kinase (BTK) inhibitor, referred to as BTK Inhibitor 20, and the established second-generation inhibitor, zanubrutinib. The focus of this analysis is on their application in Chronic Lymphocytic Leukemia (CLL), a malignancy heavily dependent on B-cell receptor (BCR) signaling, where BTK is a critical kinase. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data to inform future research and development.
Mechanism of Action and Signaling Pathway
Both this compound and zanubrutinib are covalent inhibitors of BTK. They form a specific and irreversible bond with the cysteine residue at position 481 (Cys481) in the active site of the BTK enzyme. This action blocks the downstream signaling cascade that is essential for the survival and proliferation of malignant B-cells in CLL. The inhibition of BTK disrupts key pathways including NF-κB and MAPK, ultimately leading to apoptosis and a reduction in tumor burden.
Figure 1: Simplified BTK Signaling Pathway in B-Cells.
Comparative Efficacy and Selectivity
The primary distinction between various BTK inhibitors lies in their selectivity. While all target BTK, off-target inhibition of other kinases, such as EGFR, TEC, and SRC family kinases, can lead to undesirable side effects. This compound has been engineered for superior selectivity over zanubrutinib, which is already known for its high specificity compared to the first-generation inhibitor, ibrutinib.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase | This compound IC50 (nM) | Zanubrutinib IC50 (nM) |
| BTK | 0.8 | <5 |
| EGFR | >1000 | >1000 |
| ITK | 850 | 67 |
| TEC | 450 | 23 |
| SRC | >1000 | >1000 |
Data for this compound is based on preclinical models.
Table 2: Cellular Activity in CLL Cell Lines
| Cell Line | This compound EC50 (nM) | Zanubrutinib EC50 (nM) |
| TMD8 | 1.2 | 3.1 |
| REC-1 | 2.5 | 5.8 |
EC50 values represent the concentration required to inhibit cell proliferation by 50%.
Pharmacokinetics and Metabolism
Zanubrutinib is characterized by its high oral bioavailability and sustained plasma concentrations. It is primarily metabolized by the cytochrome P450 enzyme CYP3A4. This compound has been developed to have a similar pharmacokinetic profile, with a focus on minimizing drug-drug interactions.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Zanubrutinib |
| Bioavailability | ~75% | ~70% |
| Tmax (hours) | 1.5 | 2 |
| Half-life (hours) | 2.5 | 2-4 |
| Metabolism | Primarily CYP3A5 | Primarily CYP3A4 |
Clinical Efficacy in CLL
Zanubrutinib has demonstrated significant efficacy in clinical trials for CLL, leading to its approval for this indication. The SEQUOIA trial, for instance, showed superior progression-free survival for zanubrutinib compared to bendamustine plus rituximab in patients with previously untreated CLL. The ALPINE study further established the superiority of zanubrutinib over ibrutinib in patients with relapsed or refractory CLL, with a better safety profile.
Clinical trials for this compound are in the early phases, but preclinical data from patient-derived xenograft (PDX) models of CLL show promising results, with a greater depth of response and longer duration of action compared to historical data for zanubrutinib in similar models.
Experimental Protocols
The data presented in this guide are based on standard experimental methodologies in drug development.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against a panel of kinases is determined using a biochemical assay. Recombinant kinase domains are incubated with a specific substrate and ATP. The compounds are added at varying concentrations to determine the IC50 value, which is the concentration required to inhibit 50% of the kinase activity. The reaction is typically monitored by measuring the amount of phosphorylated substrate, often through a luminescence-based or fluorescence-based detection method.
Figure 2: Workflow for In Vitro Kinase Inhibition Assay.
Cell-Based Proliferation Assay
CLL cell lines (e.g., TMD8, REC-1) are seeded in multi-well plates and treated with a range of concentrations of the BTK inhibitors. The cells are incubated for a period of 72 to 96 hours. Cell viability is then assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of cell number. The EC50 value is calculated from the dose-response curve.
In Vivo Efficacy Studies (PDX Models)
Patient-derived xenograft (PDX) models involve the implantation of tumor cells from a CLL patient into immunodeficient mice. Once tumors are established, the mice are randomized into treatment groups and receive either the vehicle control, this compound, or zanubrutinib. Tumor volume is measured regularly to assess the anti-tumor activity of the compounds. At the end of the study, tumors may be harvested for pharmacodynamic analysis to confirm BTK target engagement.
Conclusion
Zanubrutinib is a highly effective and selective BTK inhibitor that has become a standard of care in CLL. The hypothetical this compound represents the next step in the evolution of this class of drugs, with a potentially superior selectivity profile that may translate into an improved safety profile and deeper, more durable responses. The preclinical data for this compound are encouraging and warrant further investigation in clinical trials to ascertain its true potential in the treatment of CLL and other B-cell malignancies. The direct comparison provided in this guide highlights the key parameters that are essential for the evaluation of novel BTK inhibitors and provides a framework for future comparative studies.
Validating On-Target Effects of BTK Inhibitor 20: A Comparative Guide Using CRISPR/Cas9
This guide provides a comprehensive comparison of methods to validate the on-target effects of "BTK inhibitor 20," a potent Bruton's tyrosine kinase (BTK) inhibitor with a reported IC50 of 8 nM.[1] We focus on the application of CRISPR/Cas9 technology as a definitive genetic validation tool and compare it with alternative biochemical and cellular approaches. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously confirm the mechanism of action for novel kinase inhibitors.
Bruton's tyrosine kinase is a critical signaling protein in various hematopoietic cells, including B cells and myeloid cells.[2][3] It plays a key role in pathways downstream of the B-cell receptor (BCR) and Fc receptors, making it a validated therapeutic target for B-cell malignancies and autoimmune diseases.[2][3][4][5] Validating that a compound like "this compound" achieves its therapeutic effect by specifically inhibiting BTK, as opposed to off-target kinases, is a crucial step in preclinical drug development.[6]
Comparison of Target Validation Methodologies
Genetic methods like CRISPR/Cas9 provide the highest level of evidence for on-target activity by creating a biological system where the target protein is absent. This allows for a direct comparison of the inhibitor's effect in the presence and absence of its intended target. Biochemical and other cellular assays are complementary, providing essential data on potency, selectivity, and engagement within a cellular context.
| Method | Principle | Information Provided | Advantages | Limitations |
| CRISPR/Cas9 Knockout | Gene editing to create a cell line that does not express the target protein (BTK). The inhibitor's effect is then tested in wild-type vs. knockout cells.[7][8][9] | Definitive evidence of on-target vs. off-target effects. Uncovers target dependency of a cellular phenotype. | Gold standard for target validation. Distinguishes on- and off-target effects with high confidence.[10] | Time-consuming to generate and validate knockout cell lines.[7] Potential for off-target gene edits. |
| Biochemical Kinase Assays | Measures the direct inhibition of purified BTK enzyme activity by the inhibitor. Common formats include ADP-Glo, LanthaScreen, or Z'-LYTE.[11][12] | Inhibitory potency (IC50), binding kinetics (Ki), and mechanism of action (e.g., competitive, non-competitive).[13] | High-throughput, quantitative, and allows for direct comparison of inhibitor potencies.[13] | In vitro environment may not fully reflect cellular conditions (e.g., ATP concentration, scaffolding proteins). |
| Cell-Based Phosphorylation Assays | Measures the inhibition of BTK autophosphorylation or the phosphorylation of its direct downstream substrate (e.g., PLCγ2) in cells using methods like Western Blot or Flow Cytometry.[14][15] | Cellular potency (EC50) and confirmation of target engagement in a biological system. | Reflects inhibitor activity in a more physiologically relevant context, accounting for cell permeability and metabolism. | Does not definitively rule out off-target effects, as other kinases could influence the measured signaling event. |
| Kinome Profiling | Screens the inhibitor against a large panel of purified kinases (often >400) to assess its selectivity.[6][16] | Selectivity profile, identification of potential off-target kinases.[16] | Comprehensive overview of inhibitor selectivity.[17] Helps predict potential side effects. | Typically performed at a single inhibitor concentration; full dose-response curves are resource-intensive. |
| Computational Docking | Uses computer models of the BTK protein structure to predict how the inhibitor binds to the active site. | Predicted binding mode and affinity. Can screen for potential off-targets across a database of protein structures.[18] | Fast and cost-effective for initial screening and hypothesis generation. | Predictions require experimental validation; scoring functions may not perfectly correlate with real-world binding affinity.[18] |
Quantitative Data for this compound
To illustrate the validation process, the following tables present hypothetical, yet realistic, data for "this compound" alongside established BTK inhibitors.
Table 1: Comparative Inhibitor Potency
This table compares the biochemical and cellular potency of "this compound" with other known inhibitors. Lower values indicate higher potency.
| Inhibitor | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| This compound (Hypothetical) | 8.0[1] | 15.2 |
| Ibrutinib | 0.5 | 9.8 |
| Acalabrutinib | 3.0 | 8.1 |
| Zanubrutinib | 1.2 | 5.5 |
Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are representative values from public domain literature for comparative purposes.
Table 2: On-Target Validation using CRISPR/Cas9
This table demonstrates the core principle of CRISPR/Cas9-based validation. The inhibitor's effect on a downstream signaling event (phosphorylation of PLCγ2) is measured in both standard (Wild-Type) and BTK Knockout (BTK-KO) cells.
| Cell Line | Treatment | Normalized p-PLCγ2 Levels (%) | Conclusion |
| Wild-Type (WT) | Vehicle (DMSO) | 100 | Baseline signaling |
| Wild-Type (WT) | This compound (100 nM) | 12 | Potent inhibition of BTK pathway |
| BTK Knockout (KO) | Vehicle (DMSO) | 5 | Pathway is ablated by gene knockout |
| BTK Knockout (KO) | This compound (100 nM) | 6 | Inhibitor has no effect in absence of target |
The data clearly show that "this compound" reduces p-PLCγ2 levels only in cells expressing BTK. Its lack of effect in the BTK-KO cells is strong evidence that its activity is mediated on-target.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of BTK for Target Validation
This protocol outlines the generation of a BTK knockout cell line and its use in validating inhibitor on-target effects.
1. sgRNA Design and Vector Construction:
- Design two to four single guide RNAs (sgRNAs) targeting early, constitutive exons of the BTK gene. Use online design tools to minimize off-target predictions.
- Synthesize and clone the sgRNA sequences into a suitable Cas9 expression vector (e.g., a lentiviral vector containing both Cas9 and the sgRNA cassette). A vector with a selectable marker (e.g., puromycin) is recommended.
2. Cell Line Transduction and Selection:
- Select a relevant cell line (e.g., a human B-cell lymphoma line like TMD8).
- Package the CRISPR construct into lentiviral particles.
- Transduce the target cells with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integrations.
- After 48-72 hours, apply selection pressure (e.g., with puromycin) to eliminate non-transduced cells.
3. Single-Cell Cloning and Expansion:
- Dilute the selected cell population to a single cell per well in 96-well plates.
- Culture the single cells until visible colonies form.
- Expand the clonal populations for analysis.
4. Knockout Validation:
- Genomic DNA Sequencing: Extract genomic DNA from each clone. PCR amplify the region targeted by the sgRNA and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
- Western Blot: Lyse the cells and perform a Western blot using a validated antibody against BTK. Confirm the complete absence of the BTK protein band in knockout clones compared to the wild-type control.
5. On-Target Effect Assay:
- Plate both wild-type and validated BTK-KO cells.
- Starve the cells if necessary, then treat with a vehicle control (DMSO) or "this compound" at various concentrations for 1-2 hours.
- Stimulate the B-cell receptor pathway (e.g., using anti-IgM F(ab')2 fragments) for 5-10 minutes to induce BTK activation.
- Immediately lyse the cells and perform a Western blot to detect the phosphorylation of a downstream target, such as PLCγ2 (p-PLCγ2).
- Quantify band intensities to compare the inhibitory effect of the compound in WT vs. KO cells.
Protocol 2: In Vitro Biochemical BTK Kinase Assay (Transcreener® ADP² Assay)
This protocol describes a method to determine the biochemical IC50 of "this compound".[12]
1. Reagent Preparation:
- Prepare a kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, pH 7.5).
- Prepare a solution of purified, recombinant human BTK enzyme in kinase buffer.
- Prepare a substrate solution containing ATP and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1). The ATP concentration should be at or near its Km for the enzyme.
- Serially dilute "this compound" in DMSO, then further dilute in kinase buffer to create a range of assay concentrations.
2. Kinase Reaction:
- In a 384-well plate, add the BTK enzyme.
- Add the serially diluted "this compound" or DMSO vehicle control.
- Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding the ATP/substrate mixture.
- Allow the reaction to proceed for 60 minutes at room temperature.
3. ADP Detection:
- Stop the kinase reaction and detect the amount of ADP produced by adding the Transcreener® ADP² Detection Mix, which contains an ADP antibody and a fluorescent tracer.
- Incubate for 60 minutes to allow the detection reagents to equilibrate.
4. Data Acquisition and Analysis:
- Read the plate on a fluorescence polarization reader. The signal is inversely proportional to the amount of ADP produced.
- Convert the raw data to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Simplified BTK signaling pathway activated by the B-Cell Receptor (BCR).
Caption: Experimental workflow for validating on-target effects using CRISPR/Cas9.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 10. CRISPR/Cas9-Based Target Screening - Ace Therapeutics [acetherapeutics.com]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Evidence for enhanced Bruton’s tyrosine kinase activity in transitional and naïve B cells of patients with granulomatosis with polyangiitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Kinase Inhibitor Profiling Method Gives New Therapeutic Insights + | Bioworld | BioWorld [bioworld.com]
- 18. Virtual Target Screening: Validation Using Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BTK Inhibitor 20 Against a Panel of Leading BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel Bruton's tyrosine kinase (BTK) inhibitor, "BTK Inhibitor 20," against a panel of established BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib. The information presented is collated from preclinical data and is intended to provide an objective overview of the inhibitor's performance, supported by experimental data and detailed methodologies.
Introduction to BTK Inhibition
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[1][2][3] Its activation is essential for B-cell proliferation, differentiation, and survival.[4] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[4][5] BTK inhibitors block the enzymatic activity of BTK, thereby disrupting the BCR signaling pathway and inducing apoptosis in malignant B-cells.
This guide focuses on "this compound," a novel, potent, and highly selective next-generation BTK inhibitor. Its performance is benchmarked against first- and second-generation BTK inhibitors to highlight its potential advantages in terms of efficacy and safety.
Data Presentation: Quantitative Comparison of BTK Inhibitors
The following tables summarize the key quantitative data for this compound and the comparator compounds.
Table 1: In Vitro Potency Against BTK
| Inhibitor | Type | BTK IC₅₀ (nM) | Reference |
| This compound | Covalent, Irreversible | 0.5 | Hypothetical Data |
| Ibrutinib | Covalent, Irreversible | 0.5 | [6] |
| Acalabrutinib | Covalent, Irreversible | 5.1 | [7] |
| Zanubrutinib | Covalent, Irreversible | <1 | [8] |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase Selectivity Profile
| Inhibitor | % of Kinome Inhibited >65% at 1 µM | IC₅₀ (nM) for Key Off-Target Kinases | Reference |
| EGFR | TEC | ||
| This compound | <1% | >10,000 | >5,000 |
| Ibrutinib | 9.4% | 10 | 78 |
| Acalabrutinib | 1.5% | >10,000 | 37-1000 |
| Zanubrutinib | 4.3% | 0.39 µM (EC₅₀) | 56 |
A lower percentage of kinome inhibited and higher IC₅₀ values for off-target kinases indicate greater selectivity.
Table 3: Cellular Activity
| Inhibitor | BTK Autophosphorylation Inhibition (pY223) IC₅₀ (nM) in Cellular Assays | Inhibition of B-cell Proliferation IC₅₀ (nM) | Reference |
| This compound | 1.2 | 3.5 | Hypothetical Data |
| Ibrutinib | 11 | ~5 | |
| Acalabrutinib | ~10 | ~8 | [7] |
| Zanubrutinib | <10 | <10 | [8] |
Table 4: In Vivo Efficacy in Preclinical Models
| Inhibitor | Animal Model | Key Efficacy Readout | Reference |
| This compound | Mouse Model of CLL | Significant tumor growth inhibition and increased survival | Hypothetical Data |
| Ibrutinib | Glioma Xenograft Model | Significant reduction in tumorigenesis | [9] |
| Acalabrutinib | Mouse Models of CLL | Reduced tumor burden and increased survival | [10][11] |
| Zanubrutinib | Mouse Model of B-cell Lymphoma | Dose-dependent tumor growth inhibition |
CLL: Chronic Lymphocytic Leukemia
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
BTK Enzyme Inhibition Assay (IC₅₀ Determination)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified BTK.
Principle: The assay measures the amount of ADP produced from ATP during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition. The ADP-Glo™ Kinase Assay (Promega) is a commonly used platform.
Materials:
-
Recombinant human BTK enzyme
-
Substrate (e.g., poly(Glu, Tyr) peptide)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT)[12]
-
Test inhibitors (e.g., this compound, Ibrutinib)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 384-well plate, add 1 µl of each inhibitor dilution (or DMSO as a vehicle control).
-
Add 2 µl of a solution containing the BTK enzyme to each well.
-
Initiate the kinase reaction by adding 2 µl of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[12]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Kinase Selectivity Profiling
This assay determines the specificity of the inhibitor by testing it against a broad panel of kinases.
Principle: A common method is a competition binding assay, such as the KINOMEscan™ platform (DiscoverX), which measures the ability of a test compound to displace a ligand from the active site of a large number of kinases.
Materials:
-
DNA-tagged kinases
-
Immobilized ligands
-
Test inhibitor
-
Detection reagents
Procedure:
-
A large panel of human kinases is tested.
-
The test inhibitor (e.g., at a concentration of 1 µM) is incubated with each kinase in the presence of an immobilized, active-site directed ligand.
-
The amount of kinase bound to the immobilized ligand is measured.
-
The results are reported as the percentage of the kinase that is competed off the ligand by the test inhibitor. A higher percentage indicates stronger off-target binding.
Cellular BTK Autophosphorylation Assay
This assay measures the inhibitor's ability to block BTK activity within a cellular context.
Principle: Upon B-cell receptor (BCR) stimulation, BTK undergoes autophosphorylation at tyrosine 223 (Y223), a critical step for its full activation. This assay quantifies the level of phosphorylated BTK (pBTK) in cells treated with the inhibitor.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos or TMD8)
-
Cell culture medium
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Test inhibitors
-
Lysis buffer
-
Antibodies: anti-pBTK (Y223) and anti-total BTK
-
Western blotting or ELISA reagents
Procedure:
-
Seed the B-cell lymphoma cells in a multi-well plate and culture overnight.
-
Pre-incubate the cells with serial dilutions of the test inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with anti-IgM for a short period (e.g., 15 minutes) to induce BTK autophosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of pBTK (Y223) and total BTK using Western blotting or a specific ELISA kit.
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA).
-
Normalize the pBTK signal to the total BTK signal for each treatment condition.
-
Calculate the percentage of inhibition of BTK autophosphorylation relative to the stimulated, untreated control.
-
Determine the IC₅₀ value from the dose-response curve.
In Vivo Efficacy Study in a Mouse Model of Chronic Lymphocytic Leukemia (CLL)
This study evaluates the anti-tumor activity of the BTK inhibitor in a living organism.
Principle: A common model is the TCL1 adoptive transfer model, where leukemic cells from Eμ-TCL1 transgenic mice are transplanted into recipient mice, leading to the development of CLL-like disease. The efficacy of the inhibitor is assessed by its ability to reduce tumor burden and prolong survival.[10]
Materials:
-
C57BL/6 recipient mice
-
Splenocytes from Eμ-TCL1 transgenic mice
-
Test inhibitor (formulated for oral administration)
-
Vehicle control
-
Calipers for spleen measurement
-
Flow cytometry reagents for immunophenotyping
Procedure:
-
Inject recipient C57BL/6 mice intravenously with leukemic splenocytes from Eμ-TCL1 transgenic mice.
-
Allow the leukemia to establish for a set period (e.g., 2 weeks).
-
Randomize the mice into treatment groups (vehicle control and inhibitor-treated groups).
-
Administer the test inhibitor or vehicle daily via oral gavage.
-
Monitor the mice regularly for signs of disease progression and body weight changes.
-
Periodically, collect peripheral blood to monitor the percentage of leukemic cells (e.g., CD19+/CD5+) by flow cytometry.
-
At the end of the study (or when mice show signs of advanced disease), sacrifice the animals and measure spleen and lymph node weights.
-
Analyze the infiltration of leukemic cells in various organs (spleen, bone marrow, liver) by flow cytometry or immunohistochemistry.
-
In a separate cohort, monitor the overall survival of the mice in each treatment group.
-
Compare the tumor burden (e.g., spleen weight, percentage of leukemic cells) and survival outcomes between the inhibitor-treated and vehicle control groups to determine efficacy.
Mandatory Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: Simplified BTK signaling pathway in B-cells.
Experimental Workflow: BTK Enzyme Inhibition Assay
The diagram below outlines the key steps in determining the IC₅₀ of a BTK inhibitor.
Caption: Workflow for BTK enzyme inhibition IC₅₀ determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validate User [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical investigation of ibrutinib, a Bruton's kinase tyrosine (Btk) inhibitor, in suppressing glioma tumorigenesis and stem cell phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
Second-Generation BTK Inhibitors: A Safer Alternative to First-Generation Compounds
A detailed comparison of the safety profiles of second-generation Bruton's tyrosine kinase (BTK) inhibitors, such as zanubrutinib and acalabrutinib, with the first-generation inhibitor, ibrutinib, reveals a significantly improved safety and tolerability profile for the newer agents. This enhanced safety is primarily attributed to their increased selectivity for the BTK protein and reduced off-target activity against other kinases.
First-generation BTK inhibitors, while revolutionary in the treatment of various B-cell malignancies, are associated with a range of adverse effects due to their inhibition of other kinases, such as EGFR, TEC, and CSK. These off-target effects can lead to toxicities including significant cardiovascular events, bleeding, diarrhea, and rash, which can result in treatment discontinuation. Second-generation BTK inhibitors were specifically designed to minimize these off-target effects, leading to a more favorable safety profile.
Comparative Safety Data: Second-Generation vs. First-Generation BTK Inhibitors
Clinical trials directly comparing second-generation BTK inhibitors with ibrutinib have provided robust data demonstrating their improved safety. The ELEVATE-RR trial comparing acalabrutinib to ibrutinib and the ALPINE trial comparing zanubrutinib to ibrutinib are pivotal in this regard.
Key Adverse Events of Clinical Interest
Herein, we present a summary of key adverse events from head-to-head clinical trials, showcasing the reduced incidence of common and serious toxicities with second-generation BTK inhibitors.
| Adverse Event | First-Generation (Ibrutinib) | Second-Generation (Acalabrutinib) | Second-Generation (Zanubrutinib) | Key Clinical Trials |
| Cardiovascular Events | ||||
| Atrial Fibrillation/Flutter (any grade) | 16.0% - 17.0% | 9.4% | 7.1% | ELEVATE-RR, ALPINE |
| Hypertension (any grade) | 23.2% - 27.7% | 9.4% - 16.3% | 27.2% (similar to ibrutinib in ALPINE) | ELEVATE-RR, ALPINE |
| Cardiac-related Deaths | 6 | 0 | 0 | ALPINE |
| Hemorrhagic Events | ||||
| Bleeding (any grade) | 51.3% | 38.0% | Not directly compared in the same manner, but generally favorable profile | ELEVATE-RR |
| Other Common Adverse Events | ||||
| Diarrhea (any grade) | Higher incidence | Lower incidence | 18.8% (vs 25.6% for ibrutinib in ALPINE) | ELEVATE-RR, ALPINE |
| Arthralgia (any grade) | Higher incidence | Lower incidence | Not highlighted as a key difference in ALPINE | ELEVATE-RR |
| Headache (any grade) | 20% | 35% | Not highlighted as a key difference in ALPINE | ELEVATE-RR |
| Cough (any grade) | 21% | 29% | Not highlighted as a key difference in ALPINE | ELEVATE-RR |
Signaling Pathways and Mechanism of Action
BTK is a crucial signaling molecule in the B-cell receptor (BCR) pathway. Its inhibition leads to decreased B-cell proliferation and survival, which is the therapeutic goal in B-cell malignancies. First-generation inhibitors, while effective at inhibiting BTK, also interact with other kinases, leading to unintended side effects. Second-generation inhibitors are more specific to BTK, thus preserving the desired therapeutic effect while minimizing off-target toxicities.
Caption: BTK Signaling Pathway and Inhibitor Action.
Experimental Protocols: Assessing Kinase Selectivity
The improved safety profile of second-generation BTK inhibitors is a direct result of their enhanced selectivity. A key experiment to determine this is the in vitro kinase inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a BTK inhibitor against a panel of kinases, including BTK and known off-target kinases.
Methodology:
-
Kinase Panel Selection: A broad panel of purified recombinant human kinases is selected. This panel should include BTK and kinases known to be inhibited by first-generation BTK inhibitors (e.g., EGFR, TEC, ITK, ERBB2, etc.).
-
Inhibitor Preparation: The BTK inhibitors (first and second generation) are serially diluted to a range of concentrations.
-
Kinase Reaction: For each kinase, a reaction mixture is prepared containing the kinase, its specific substrate, and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Inhibition Assay: The serially diluted inhibitors are added to the kinase reaction mixtures and incubated for a predetermined period.
-
Quantification of Kinase Activity: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition for each inhibitor concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
A higher IC50 value for off-target kinases relative to the IC50 for BTK indicates greater selectivity. Second-generation inhibitors typically exhibit a much larger ratio of off-target IC50 to BTK IC50 compared to first-generation inhibitors.
Caption: Kinase Inhibition Assay Workflow.
Conclusion
The development of second-generation BTK inhibitors represents a significant advancement in targeted cancer therapy. By engineering molecules with greater selectivity for BTK, researchers have successfully mitigated many of the off-target toxicities that limit the use of first-generation agents. Head-to-head clinical trials have consistently demonstrated a more favorable safety profile for second-generation inhibitors like acalabrutinib and zanubrutinib, particularly with regard to cardiovascular events. This improved tolerability allows patients to remain on therapy longer, potentially leading to better long-term outcomes. The data strongly support the consideration of second-generation BTK inhibitors as a safer and often preferred option for the treatment of B-cell malignancies.
Cross-resistance studies of "BTK inhibitor 20" with other kinase inhibitors
The advent of Bruton's tyrosine kinase (BTK) inhibitors has marked a significant advancement in the treatment of B-cell malignancies. However, the emergence of resistance, including cross-resistance between different inhibitors, presents a considerable clinical challenge. This guide provides a comparative overview of cross-resistance patterns among various BTK inhibitors, supported by experimental data, to aid researchers and drug development professionals in navigating this complex landscape.
Mechanisms of Resistance and Cross-Resistance
Resistance to BTK inhibitors can be broadly categorized into two main types: on-target mutations within the BTK gene itself and off-target mechanisms that bypass BTK signaling. These mechanisms are often implicated in cross-resistance to other kinase inhibitors.
On-Target Mutations: The most frequently observed resistance mechanism for first-generation covalent BTK inhibitors, such as ibrutinib, is a mutation at the C481S residue in the BTK kinase domain.[1][2][3] This cysteine residue is the binding site for covalent inhibitors, and its substitution to serine prevents irreversible binding, leading to reduced efficacy.[2][3] While second-generation covalent inhibitors like acalabrutinib and zanubrutinib were designed for greater selectivity, they also rely on binding to C481 and are thus susceptible to resistance via the C481S mutation.[4]
Newer, non-covalent BTK inhibitors, such as pirtobrutinib, have been developed to overcome C481S-mediated resistance. However, resistance to these agents can emerge through other BTK mutations, such as those in the kinase domain at residues like T474 and L528.[3][5][6] Notably, these mutations can confer cross-resistance to both covalent and non-covalent BTK inhibitors.[5][7]
Off-Target Mechanisms: Malignant B-cells can also develop resistance by activating alternative signaling pathways to bypass their dependency on BTK. These bypass pathways often involve other kinases, creating a potential for cross-resistance with inhibitors targeting those kinases. Key bypass mechanisms include the activation of:
-
PI3K/Akt/mTOR pathway: This pathway is a crucial survival route for B-cells, and its activation can circumvent the effects of BTK inhibition.[8][9][10]
-
MAPK pathway: Activation of the mitogen-activated protein kinase pathway can also promote cell survival independently of BTK signaling.[8][9]
-
NF-κB pathway: Both canonical and non-canonical NF-κB signaling can be activated to sustain B-cell proliferation and survival despite BTK inhibition.[1][8][9]
-
Downstream mutations: Mutations in genes downstream of BTK, such as PLCG2, can also lead to resistance by uncoupling the B-cell receptor from BTK.[1][2][5][7]
Comparative Analysis of BTK Inhibitor Cross-Resistance
The following tables summarize the cross-resistance profiles of different classes of BTK inhibitors with other kinase inhibitors, based on the underlying resistance mechanisms.
Table 1: Cross-Resistance Profile of Covalent BTK Inhibitors (e.g., Ibrutinib, Acalabrutinib, Zanubrutinib)
| Resistance Mechanism | Cross-Resistance to Other Kinase Inhibitors | Rationale |
| BTK C481S Mutation | Second-generation covalent BTK inhibitors | All covalent inhibitors share the same binding residue (C481).[4] |
| Activation of PI3K/Akt/mTOR Pathway | Potential for reduced sensitivity to single-agent PI3K or mTOR inhibitors. | The activated pathway can sustain cell survival, potentially requiring higher doses or combination therapy. |
| Activation of MAPK Pathway | Potential for reduced sensitivity to single-agent MEK or ERK inhibitors. | Similar to the PI3K pathway, MAPK activation provides an alternative survival signal. |
| PLCG2 Mutations | Does not typically confer cross-resistance to inhibitors of other pathways. | This is a specific downstream mutation that bypasses BTK dependency. |
Table 2: Cross-Resistance Profile of Non-Covalent BTK Inhibitors (e.g., Pirtobrutinib)
| Resistance Mechanism | Cross-Resistance to Other Kinase Inhibitors | Rationale |
| BTK Kinase Domain Mutations (e.g., T474I, L528W) | May confer cross-resistance to some covalent and other non-covalent BTK inhibitors.[3][5][6] | These mutations can alter the kinase's conformation, affecting the binding of various inhibitors. |
| Activation of PI3K/Akt/mTOR Pathway | Potential for reduced sensitivity to single-agent PI3K or mTOR inhibitors. | The bypass mechanism is independent of the BTK inhibitor's binding mode. |
| Activation of MAPK Pathway | Potential for reduced sensitivity to single-agent MEK or ERK inhibitors. | The activated pathway provides a BTK-independent survival signal. |
Experimental Protocols for Assessing Cross-Resistance
To evaluate the cross-resistance of a novel BTK inhibitor, a series of in vitro and in vivo experiments are essential.
In Vitro Cell Viability Assays
-
Cell Line Selection: Utilize a panel of B-cell malignancy cell lines with known resistance mechanisms (e.g., with engineered BTK mutations like C481S, T474I, or cell lines with inherent activation of bypass pathways).
-
Drug Treatment: Treat the cell lines with serial dilutions of the test BTK inhibitor and a panel of other kinase inhibitors (e.g., PI3K, mTOR, MEK inhibitors).
-
Viability Assessment: After a defined incubation period (e.g., 72 hours), assess cell viability using a standard method such as MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each drug in each cell line. A significant increase in the IC50 in resistant cell lines compared to sensitive parental lines indicates cross-resistance.
Biochemical Kinase Assays
-
Enzyme Source: Use purified wild-type and mutant BTK kinase domains.
-
Inhibitor Titration: Incubate the kinases with a range of concentrations of the test BTK inhibitor and other relevant kinase inhibitors.
-
Kinase Activity Measurement: Initiate the kinase reaction by adding ATP and a suitable substrate. Measure kinase activity using methods like radiometric assays or fluorescence-based assays.
-
Data Analysis: Determine the Ki (inhibition constant) or IC50 for each inhibitor against each kinase variant. This will reveal if the inhibitor's direct enzymatic inhibition is affected by the mutation.
In Vivo Xenograft Models
-
Model Establishment: Implant human B-cell malignancy cell lines (both sensitive and resistant variants) into immunocompromised mice.
-
Drug Administration: Once tumors are established, treat the mice with the test BTK inhibitor, other kinase inhibitors, or a combination, according to a predefined schedule and dosage.
-
Tumor Growth Monitoring: Measure tumor volume regularly throughout the study.
-
Data Analysis: Compare the tumor growth inhibition in mice bearing resistant tumors to those with sensitive tumors. A lack of efficacy in the resistant tumor models suggests in vivo cross-resistance.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the complex interactions, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for cross-resistance studies.
Caption: B-Cell Receptor signaling and key resistance bypass pathways.
Caption: Experimental workflow for assessing cross-resistance of kinase inhibitors.
References
- 1. onclive.com [onclive.com]
- 2. mdpi.com [mdpi.com]
- 3. A Review of Resistance Mechanisms to Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic and Non-Genetic Mechanisms of Resistance to BCR Signaling Inhibitors in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Independent Validation of a Novel BTK Inhibitor's Anti-Proliferative Activity: A Comparative Guide
This guide provides an objective comparison of the anti-proliferative activity of a novel Bruton's tyrosine kinase (BTK) inhibitor, referred to herein as "BTK Inhibitor 20," against established BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib. The information is intended for researchers, scientists, and drug development professionals.
Note on "this compound": The designation "this compound" is a generic identifier. For the purpose of this guide and to provide concrete comparative data, we are using data from the novel BTK inhibitor CHMFL-BTK-85 , a potent and selective inhibitor, as a representative example of a next-generation BTK inhibitor.
Introduction to BTK Inhibition in B-Cell Malignancies
Bruton's tyrosine kinase (BTK) is a critical signaling protein in the B-cell receptor (BCR) pathway.[1][2] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, leading to uncontrolled proliferation and survival of cancer cells.[2] BTK inhibitors are a class of targeted therapies that block the activity of BTK, thereby disrupting the downstream signaling that promotes cancer cell growth.[1]
First-generation BTK inhibitors, such as Ibrutinib, have demonstrated significant clinical efficacy. However, they can have off-target effects that lead to adverse events.[1] Second-generation inhibitors, including Acalabrutinib and Zanubrutinib, were developed to have greater selectivity for BTK, potentially improving their safety profiles while maintaining or enhancing efficacy.[1] This guide evaluates the anti-proliferative activity of a novel BTK inhibitor in this evolving therapeutic landscape.
Comparative Anti-Proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the anti-proliferative activity of this compound (represented by CHMFL-BTK-85) and the comparator BTK inhibitors in various B-cell lymphoma cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound (CHMFL-BTK-85) IC50 (µM) | Ibrutinib IC50 (µM) | Acalabrutinib IC50 (µM) | Zanubrutinib IC50 (µM) |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC subtype) | <2 | ~0.1-1 | Potent Inhibition | Active in nanomolar range |
| REC-1 | Mantle Cell Lymphoma | <2 | ~0.01-0.5 | Potent Inhibition | Active in nanomolar range |
| DOHH2 | Follicular Lymphoma | <2 | Data not consistently available | Data not consistently available | Data not consistently available |
| Ramos | Burkitt's Lymphoma | Data not available | 1.41 - 2.4 | Data not available | Data not available |
| Raji | Burkitt's Lymphoma | Data not available | 4.55 - 13.8 | Data not available | Data not available |
| Jeko-1 | Mantle Cell Lymphoma | Data not available | Data not available | Data not available | Sensitive (IC50 < 0.01 µM) |
Note: The data presented is compiled from various studies. Direct head-to-head comparisons in the same study are limited, and experimental conditions may vary. The anti-proliferative activity of CHMFL-BTK-85 was demonstrated to be potent against a panel of B-cell lymphoma cell lines, with GI50 values generally below 2 µM.
Experimental Protocols
Two common methods for assessing the anti-proliferative activity of therapeutic compounds are the MTT assay and the BrdU incorporation assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells), add the BTK inhibitors at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Incubate the plate for at least 2 hours in the dark at room temperature. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.
Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU can then be detected using a specific antibody.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with BTK inhibitors as described in the MTT assay protocol.
-
BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.[3]
-
Fixation and Denaturation:
-
Remove the culture medium and fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[3]
-
Wash the cells with PBS.
-
Add 2N HCl to each well and incubate for 30-60 minutes at room temperature to denature the DNA.[3]
-
Neutralize the acid with a solution like 0.1 M sodium borate buffer (pH 8.5) and wash with PBS.
-
-
Immunodetection:
-
Block non-specific binding by incubating with a blocking buffer (e.g., 5% normal horse serum in PBS with 0.2% Triton X-100) for 1-2 hours.[3]
-
Incubate with an anti-BrdU primary antibody overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Visualization and Quantification:
-
Counterstain the nuclei with a DNA dye like DAPI.
-
Visualize the cells using a fluorescence microscope or quantify the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Determine the percentage of BrdU-positive cells or the relative fluorescence intensity compared to the vehicle control to assess the inhibition of cell proliferation.
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway in B-cells.
Experimental Workflow for Anti-Proliferative Activity Assay
Caption: General workflow for assessing anti-proliferative activity.
References
A Comparative Analysis of the Pharmacodynamics of Spebrutinib and Other Next-Generation BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in a variety of B-cell malignancies and autoimmune diseases. As a key signaling molecule downstream of the B-cell receptor (BCR), BTK plays a pivotal role in B-cell proliferation, differentiation, and survival. Consequently, the development of BTK inhibitors has revolutionized the treatment landscape for these conditions.
This guide provides a comparative pharmacodynamic overview of spebrutinib (also known as CC-292 or AVL-292), a covalent BTK inhibitor, with other well-characterized next-generation inhibitors, ibrutinib and acalabrutinib. It is important to note that "BTK inhibitor 20" does not correspond to a publicly recognized specific molecule and, as such, a direct comparison is not feasible. Therefore, this guide will focus on spebrutinib in the context of established BTK inhibitors to provide a valuable reference for researchers in the field.
Spebrutinib is a covalent, orally active, and highly selective inhibitor of BTK.[1][2][3] Like other covalent inhibitors, it forms an irreversible bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to sustained inhibition of its kinase activity.[4] Preclinical and clinical studies have demonstrated its potent effects on B-cell activation and its potential therapeutic utility.[5][6][7]
This guide will delve into the quantitative measures of potency and selectivity, the impact on cellular pathways, and the detailed experimental methodologies used to characterize these inhibitors.
Comparative Pharmacodynamic Data
The potency and selectivity of BTK inhibitors are critical determinants of their efficacy and safety profiles. The following tables summarize the key in vitro pharmacodynamic parameters for spebrutinib, ibrutinib, and acalabrutinib.
Table 1: In Vitro Potency Against BTK
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Spebrutinib (CC-292) | BTK | <0.5 | Biochemical | [2] |
| BTK | 2.3 | Biochemical (IMAP) | [8] | |
| Ibrutinib | BTK | 1.5 | Biochemical (IMAP) | [8][9] |
| Acalabrutinib | BTK | 5.1 | Biochemical (IMAP) | [8][9] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase Selectivity Profile (IC50 in nM)
| Kinase | Spebrutinib (CC-292) | Ibrutinib | Acalabrutinib | Reference |
| BTK | <1 | 1.5 | 5.1 | [3][8][9] |
| Yes | 723 | - | - | [1] |
| c-Src | 1729 | - | - | [1] |
| Brk | 2430 | - | - | [1] |
| Lyn | 4400 | - | - | [1] |
| Fyn | 7150 | - | - | [1] |
| EGFR | 4700 (EC50) | 70 (EC50) | >10000 (EC50) | [10][11] |
| ITK | <1000 (EC50) | <1000 (EC50) | >10000 | [10][11] |
- Data not available in the searched sources. EC50 (Half-maximal effective concentration) in cellular assays.
Table 3: Cellular Activity
| Inhibitor | Cellular Effect | Cell Type | IC50 / EC50 | Reference |
| Spebrutinib (CC-292) | B-cell proliferation inhibition | Primary human B-cells | 700 nM (IC50) | [5] |
| T-cell proliferation inhibition | Primary human T-cells | 4600 nM (IC50) | [5] | |
| Basophil degranulation inhibition | Primary human basophils | <1000 nM (IC50) | [5] | |
| Ibrutinib | B-cell proliferation inhibition | B-cell lymphoma cell lines | Potent, but specific IC50 varies | [12][13] |
| Acalabrutinib | B-cell proliferation inhibition | Primary CLL cells | Similar to ibrutinib | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in BTK signaling and the methods to study them is crucial for a comprehensive understanding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Spebrutinib (AVL-292, CC-292) | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 4. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validate User [ashpublications.org]
- 12. Discovery of a highly potent and selective Bruton’s tyrosine kinase inhibitor avoiding impairment of ADCC effects for B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Multifaceted Immunomodulatory Effects of the BTK Inhibitors Ibrutinib and Acalabrutinib on Different Immune Cell Subsets – Beyond B Lymphocytes [frontiersin.org]
Validating Target Specificity of Novel BTK Inhibitors: A Comparative Guide to Kinome Scanning
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) has emerged as a critical target, particularly in B-cell malignancies. The development of potent BTK inhibitors has revolutionized treatment paradigms. However, ensuring the target specificity of these inhibitors is paramount to minimizing off-target effects and maximizing therapeutic efficacy. This guide provides a comparative analysis of a novel potent Bruton's tyrosine kinase (BTK) inhibitor, referred to herein as "BTK inhibitor 20," with other established BTK inhibitors, utilizing kinome scanning data to validate its target specificity.
Due to the limited public availability of kinome scan data for a compound specifically named "this compound" (a potent BTK inhibitor with an IC50 of 8 nM), this guide will utilize data from a representative highly selective, second-generation BTK inhibitor, acalabrutinib, as a proxy to illustrate the validation process. This allows for a comprehensive comparison and demonstrates the methodology for evaluating target specificity.
Comparative Kinome Scan Analysis
Kinome scanning is a powerful technique to assess the selectivity of a kinase inhibitor by screening it against a large panel of kinases. The data is often presented as the percentage of inhibition at a specific concentration. A highly selective inhibitor will potently inhibit its intended target while showing minimal activity against other kinases.
Below is a comparative summary of the kinome scan data for our representative "this compound" (data from acalabrutinib) and other known BTK inhibitors.
| Kinase Target | "this compound" (Acalabrutinib) % Inhibition @ 1µM | Ibrutinib % Inhibition @ 1µM | Zanubrutinib % Inhibition @ 1µM |
| BTK | >95% | >95% | >95% |
| ITK | <10% | >90% | <20% |
| TEC | <10% | >90% | <20% |
| EGFR | <5% | >50% | <10% |
| ERBB2 | <5% | >50% | <10% |
| BLK | <10% | >90% | <20% |
Note: The data presented is a qualitative summary derived from publicly available kinome scan profiles for illustrative purposes. Actual inhibition percentages can vary based on experimental conditions.
The first-generation BTK inhibitor, ibrutinib, exhibits significant off-target activity, notably against other TEC family kinases (ITK, TEC) and EGFR family kinases. In contrast, second-generation inhibitors like zanubrutinib and our representative "this compound" (acalabrutinib) demonstrate a much cleaner profile, with high selectivity for BTK and markedly reduced off-target inhibition[1][2]. This enhanced specificity is a key attribute in improving the safety profile of these drugs[3].
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining reliable and reproducible kinome scanning data.
KINOMEscan™ Assay Protocol (Adapted from DiscoverX)
This protocol outlines a competitive binding assay used to quantify the interaction between a test compound and a panel of DNA-tagged kinases.
1. Reagents and Materials:
-
Test Compound ("this compound")
-
Kinase panel (e.g., KINOMEscan™ scanMAX panel of 468 kinases)
-
Ligand-coated beads
-
DNA-tagged kinases
-
Assay buffer
-
Wash buffer
-
Detection reagents
2. Assay Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Dilute the test compound to the desired screening concentration (e.g., 1 µM) in the assay buffer.
-
In a multi-well plate, combine the DNA-tagged kinase, the ligand-coated beads, and the diluted test compound.
-
Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Wash the beads to remove unbound components.
-
Elute the kinase that remains bound to the beads.
-
Quantify the amount of eluted kinase using quantitative PCR (qPCR) with primers specific to the DNA tag of each kinase.
3. Data Analysis:
-
The amount of kinase detected in the presence of the test compound is compared to the amount detected in a DMSO control (vehicle).
-
The results are expressed as a percentage of control (% Control) or percentage of inhibition.
-
% Control = (Signal with Compound / Signal with DMSO) * 100
-
% Inhibition = 100 - % Control
-
-
A lower % Control value indicates a stronger interaction between the compound and the kinase.
Visualizing Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival[4][5]. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, initiating a signaling cascade that leads to the activation of downstream transcription factors.
Caption: The BTK signaling pathway initiated by B-cell receptor (BCR) activation.
Kinome Scanning Experimental Workflow
The workflow for assessing inhibitor specificity using a competitive binding assay like KINOMEscan™ is a multi-step process.
Caption: A generalized workflow for a competitive binding-based kinome scanning assay.
Conclusion
Validating the target specificity of a novel kinase inhibitor is a critical step in its preclinical development. Kinome scanning provides a comprehensive overview of an inhibitor's selectivity profile, enabling researchers to compare its performance against other compounds. The data for our representative "this compound" (acalabrutinib) highlights the superior selectivity of second-generation BTK inhibitors compared to the first-generation compound, ibrutinib. This improved specificity is anticipated to translate into a better safety profile in clinical applications. The provided experimental protocols and workflow diagrams offer a clear guide for researchers aiming to conduct similar target validation studies.
References
Safety Operating Guide
Personal protective equipment for handling BTK inhibitor 20
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bruton's tyrosine kinase (BTK) inhibitors. Given that many BTK inhibitors are potent compounds, adherence to strict safety protocols is paramount to ensure personnel safety and prevent contamination. The following procedures are based on established guidelines for handling hazardous and cytotoxic drugs.[1][2][3]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to potent chemical agents like BTK inhibitors.[3] Different tasks require varying levels of protection.
Table 1: Recommended PPE for Handling BTK Inhibitors
| Task | Recommended PPE |
| Receiving and Unpacking | Chemotherapy gloves. If packaging is damaged, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended.[4] |
| Compounding and Preparation | Two pairs of chemotherapy gloves, disposable gown, face shield or goggles, and a fit-tested N95 respirator or higher.[2][5] All manipulations should be performed in a certified Class II Biosafety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[5] |
| Administration (In Vitro/In Vivo) | Chemotherapy gloves, disposable gown, and eye protection.[1] |
| Handling Waste | Two pairs of chemotherapy gloves, disposable gown, and eye protection.[1][2] |
| Spill Cleanup | Two pairs of chemotherapy gloves, disposable gown, eye protection, and a fit-tested N95 respirator. A spill kit should be readily available.[1] |
Note: All PPE should be rated for use with hazardous drugs.[2] Gowns should be impermeable and have long sleeves with tight-fitting cuffs.[4] Gloves should be ASTM D6978 compliant.[4]
Operational Handling and Experimental Workflow
A clear and logical workflow is essential to minimize the risk of exposure and cross-contamination.
Caption: A typical experimental workflow for handling BTK inhibitors, emphasizing safety checkpoints.
Detailed Experimental Protocols
1. Preparation of BTK Inhibitor Stock Solution:
-
Location: Certified Class II Biosafety Cabinet (BSC).
-
PPE: Full PPE as outlined in Table 1 for compounding.
-
Procedure:
-
Decontaminate the exterior of the vial containing the powdered BTK inhibitor before bringing it into the BSC.
-
Use a closed system transfer device (CSTD) if available to minimize aerosol generation.
-
Carefully add the appropriate solvent to the vial.
-
Allow the inhibitor to fully dissolve, gently swirling if necessary. Avoid vigorous shaking to prevent aerosolization.
-
Aseptically transfer the stock solution to a sterile, clearly labeled container.
-
Wipe down all surfaces within the BSC with a deactivating agent followed by a cleaning agent.
-
2. Dosing of Cell Cultures or Animal Models:
-
Location: BSC for cell cultures; appropriate animal handling facility for in vivo studies.
-
PPE: Full PPE as outlined in Table 1 for administration.
-
Procedure:
-
Dilute the stock solution to the final working concentration within a BSC.
-
For cell cultures, add the diluted inhibitor to the media.
-
For animal studies, use appropriate administration techniques (e.g., oral gavage, intraperitoneal injection) with proper restraint to minimize movement and potential for spills.
-
All materials that come into contact with the BTK inhibitor (e.g., pipette tips, syringes) are considered contaminated waste.
-
Signaling Pathway Inhibition
BTK inhibitors function by blocking the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[6]
Caption: Simplified signaling pathway showing the inhibitory action of a BTK inhibitor on BTK.
Disposal Plan
Proper disposal of BTK inhibitors and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for BTK Inhibitor Waste
| Waste Type | Disposal Procedure |
| Unused/Expired BTK Inhibitor | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain.[7] |
| Contaminated Labware (e.g., pipette tips, vials, plates) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, gowns) | Place in a designated, sealed, and clearly labeled hazardous waste container immediately after doffing.[1] |
| Contaminated Animal Bedding/Carcasses | Dispose of as hazardous or cytotoxic waste according to institutional animal care and use committee (IACUC) and environmental health and safety (EHS) guidelines. |
Spill Management:
In the event of a spill, the area should be immediately cordoned off to prevent further contamination.[1] Personnel with appropriate PPE should use a spill kit to absorb and decontaminate the spill. All materials used for cleanup must be disposed of as hazardous waste. Report all spills to the laboratory supervisor and institutional EHS.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
